molecular formula C11H18O B104552 1-Adamantanemethanol CAS No. 17471-43-1

1-Adamantanemethanol

Cat. No.: B104552
CAS No.: 17471-43-1
M. Wt: 166.26 g/mol
InChI Key: MDVGOOIANLZFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantanemethanol is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGOOIANLZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227818
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-71-8
Record name Tricyclo[3.3.1.13,7]decane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Adamantanemethanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Adamantanemethanol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound is a key organic compound featuring a distinctive tricyclic aliphatic cage structure known as adamantane (B196018), with a hydroxymethyl group attached at a bridgehead position. This unique structural motif imparts high thermal stability, rigidity, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest in drug discovery, notably in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental details for researchers and drug development professionals.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2][3] The rigid adamantane core contributes to its high melting point and thermal stability.[1] It is generally insoluble in water but shows good solubility in various organic solvents.[1][4][5]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈O[2][6][7][8]
Molecular Weight 166.26 g/mol [2][6][7][8]
Appearance White crystalline powder[1][2][3]
Melting Point 114-118 °C[2][3][4][5][6][9]
Boiling Point ~234.5 - 263.1 °C at 760 mmHg[2][3][6][7][9]
Density ~0.88 - 1.088 g/cm³[2][3][6][9]
Water Solubility Insoluble[1][2][6]
Organic Solvent Solubility Soluble in methanol (B129727), ethanol, hexane, acetone, and dichloromethane.[1][4][5]
Flash Point 123.4 °C[3][9]
Refractive Index ~1.5000 (estimate)[2][6]

Table 2: Spectroscopic and Structural Identifiers

IdentifierValueReference
CAS Registry Number 770-71-8[1][2][6][7][8]
InChI Key MDVGOOIANLZFCP-UHFFFAOYSA-N[2][5][8]
SMILES C1C2CC3CC1CC(C2)(C3)CO[2][5]
¹H NMR Spectrum Key shifts at approximately 3.19, 1.98, 1.69, and 1.51 ppm.[10]
¹³C NMR Spectrum Data available in spectral databases.[11]
Infrared Spectrum Authentic spectra confirm the presence of hydroxyl and alkyl groups.[4][5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two main structural features: the stable adamantane cage and the reactive primary alcohol group. The bulky adamantane moiety provides significant steric hindrance, which can influence the reactivity of the hydroxyl group.[1]

Key chemical reactions include:

  • Esterification and Etherification: The hydroxyl group readily undergoes reactions typical of primary alcohols to form esters and ethers. For example, it is used to synthesize (1-adamantyl)methyl glycidyl (B131873) ether, a monomer for polymerization.[2][3]

  • Complex Formation: It can act as a guest molecule, forming inclusion complexes with host molecules like β-cyclodextrin.[2]

  • Nucleophilic Substitution: It serves as a nucleophile in reactions such as the synthesis of 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile from 3,4,5,6-tetrafluorophthalonitrile.[2]

A significant application of its chemical properties is its use as a key reagent in the synthesis of novel drug candidates.[2]

Applications in Drug Development

The lipophilic and rigid nature of the adamantane cage makes it a desirable scaffold in drug design. It can enhance the metabolic stability and improve the pharmacokinetic profile of a drug molecule. This compound is a crucial starting material for the synthesis of:

  • Histone Deacetylase (HDAC) Inhibitors: It is used to synthesize adamantane-based HDAC inhibitors, which are being investigated for the treatment of cancer.[2][3] The adamantane group often serves as the "cap" region of the inhibitor, which interacts with the surface of the enzyme.

  • Antiviral Agents: Adamantane derivatives, such as Amantadine, have been used as antiviral drugs. This compound provides a scaffold for creating new antiviral compounds.

  • Polymer Chemistry: It is used to create versatile building blocks for living polymerization processes.[2][3]

Experimental Protocols

Purification by Recrystallization

A common method for purifying this compound is recrystallization, which is effective for obtaining a high-purity crystalline product.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system, such as a mixture of methanol and water, with heating.[2] Alternatively, diethyl ether can be used.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Washing (if using a non-polar solvent): If dissolved in a solvent like diethyl ether, wash the solution with 0.1N NaOH (aq) followed by water to remove any acidic impurities.[2]

  • Drying: Dry the organic solution over an anhydrous drying agent, such as CaCl₂.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of Synthetic Application

The following diagram illustrates the role of this compound as a foundational building block in a generalized synthetic workflow for producing adamantane-based drug candidates, such as HDAC inhibitors.

G Workflow: this compound in Drug Candidate Synthesis A This compound (Starting Material) B Chemical Modification (e.g., Esterification, Etherification) A->B C Adamantane-based Intermediate B->C D Coupling with Pharmacophore (e.g., Linker and Zinc-Binding Group for HDACi) C->D E Final Drug Candidate (e.g., Adamantane-based HDAC Inhibitor) D->E

Caption: Synthetic pathway from this compound to a drug candidate.

Conclusion

This compound is a compound with a unique combination of physical and chemical properties derived from its rigid adamantane core. Its high stability, defined three-dimensional structure, and chemical functionality make it an invaluable tool for researchers in organic synthesis and a highly sought-after scaffold in modern drug discovery. A thorough understanding of its properties is essential for its effective application in the development of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to 1-Adamantanemethanol (CAS 770-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Adamantanemethanol (B50818) (CAS 770-71-8), a key building block in modern medicinal chemistry and material science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a particular focus on its role as a precursor in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental methodologies and data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a white crystalline powder with a unique tricyclic cage structure that imparts desirable properties such as high thermal stability and lipophilicity. These characteristics make it a valuable moiety in drug design, influencing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 770-71-8
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Appearance White crystalline powder[2]
Melting Point 114-117 °C[3]
Boiling Point 263.1 °C at 760 mmHg[2]
Density 1.088 g/cm³[2]
Solubility Insoluble in water; soluble in methanol.[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2s2H-CH₂OH
~1.7m6HAdamantane (B196018) CH₂
~1.6m6HAdamantane CH₂
~1.5m3HAdamantane CH

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~70-CH₂OH
~40Adamantane quaternary C
~37Adamantane CH
~28Adamantane CH₂

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300O-H stretch (alcohol)
~2900C-H stretch (alkane)
~1030C-O stretch (primary alcohol)

Table 5: Mass Spectrometry (MS) Data

m/zAssignment
166[M]⁺
135[M - CH₂OH]⁺

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 1-adamantanecarboxylic acid.

Experimental Protocol: Reduction of 1-Adamantanecarboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of 1-adamantanecarboxylic acid to this compound using the powerful reducing agent, lithium aluminum hydride.[4]

Materials:

  • 1-Adamantanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared.

  • A solution of 1-adamantanecarboxylic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred and heated at reflux for 4-6 hours to ensure the completion of the reaction.

  • The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by water.

  • The mixture is then acidified with 10% sulfuric acid to dissolve the aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or methanol/water) to afford pure this compound as a white crystalline solid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product 1_Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid LiAlH4 LiAlH₄ in Anhydrous Ether Reflux Reflux (4-6h) LiAlH4->Reflux Quenching Quenching (Ethyl Acetate, H₂O) Reflux->Quenching Acidification Acidification (10% H₂SO₄) Quenching->Acidification Extraction Extraction (Diethyl Ether) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification 1_Adamantanemethanol This compound Purification->1_Adamantanemethanol

Synthesis workflow for this compound.

Applications in Drug Development and Material Science

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.

Precursor for Histone Deacetylase (HDAC) Inhibitors

The adamantane cage is a privileged scaffold in medicinal chemistry, and this compound is a key starting material for the synthesis of adamantane-based HDAC inhibitors. These inhibitors are a promising class of anti-cancer agents. The bulky, lipophilic adamantyl group can interact with the cap region of the HDAC active site, contributing to the potency and selectivity of the inhibitor.[5][6]

General Mechanism of HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors block the active site of these enzymes, leading to the accumulation of acetylated histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells.

G HDAC Histone Deacetylase (HDAC) Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Histones->Open_Chromatin Acetylation Maintained Tumor_Suppressor Tumor Suppressor Genes (Silenced) Chromatin->Tumor_Suppressor Cancer_Progression Cancer Progression Tumor_Suppressor->Cancer_Progression Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Expression->Cell_Cycle_Arrest Adamantane_Inhibitor Adamantane_Inhibitor Adamantane_Inhibitor->HDAC Inhibition

HDAC inhibition by adamantane-based compounds.

Synthesis of (1-Adamantyl)methyl Glycidyl (B131873) Ether

This compound is a precursor to (1-adamantyl)methyl glycidyl ether, a monomer used in the synthesis of specialized polymers with tailored thermal and solubility properties.

Experimental Protocol: Synthesis of (1-Adamantyl)methyl Glycidyl Ether

This procedure involves the reaction of this compound with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst.

Materials:

Procedure:

  • A mixture of this compound (1 equivalent), powdered sodium hydroxide (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene is stirred at room temperature.

  • Epichlorohydrin (1.5 equivalents) is added dropwise to the mixture.

  • The reaction mixture is then heated to 80°C and stirred for 12-16 hours.

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford (1-adamantyl)methyl glycidyl ether.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both medicinal chemistry and material science. Its rigid, lipophilic adamantane core provides a unique structural motif for the design of novel therapeutics, particularly HDAC inhibitors. The synthetic protocols and detailed property data provided in this guide serve as a valuable resource for researchers engaged in the exploration and utilization of this important compound.

References

A Technical Guide to 1-Adamantanemethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Adamantanemethanol, a key derivative of adamantane (B196018). Due to its unique structural properties, including a rigid cage-like framework, this compound and its related compounds are of significant interest in medicinal chemistry and materials science.[1][2][3] The adamantane moiety enhances lipophilicity and metabolic stability, making it a valuable building block in drug design and delivery systems.[2][4]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₈O[1][5][6][7]
Molecular Weight 166.26 g/mol [7]
CAS Number 770-71-8[1][5][7]
Appearance White to off-white crystalline solid/powder[1][8]
Melting Point 115-118°C[8]
Boiling Point 263.1°C at 760 mmHg[8]
Density 1.088 g/cm³[8]
Synonyms (Adamantan-1-yl)methanol, 1-Adamantylmethanol, 1-Hydroxymethyladamantane[5][9][8]

Experimental Protocols: Synthesis of Adamantane Derivatives

Detailed experimental protocols for the synthesis of adamantane derivatives are crucial for researchers. While a specific protocol for the direct synthesis of this compound is not provided, the following procedure for the synthesis of 1-Adamantanol from Adamantane illustrates a common method for functionalizing the adamantane cage at a tertiary position, which is a foundational step for further derivatization to compounds like this compound.

Synthesis of 1-Adamantanol via "Dry Ozonation"

This method provides a good yield for the hydroxylation of the tertiary C-H bonds of adamantane.

Materials:

Procedure:

  • Preparation of Adamantane-Silica Gel Mixture:

    • Dissolve adamantane in pentane in a round-bottomed flask containing silica gel.

    • Remove the pentane via rotary evaporation at room temperature under reduced pressure.

    • Continue to rotate the dry silica gel for an additional 2 hours to ensure even coating of adamantane on the silica gel.

  • Ozonation:

    • Transfer the adamantane-silica gel mixture to an ozonation vessel and cool to -78 °C using a dry ice/isopropanol bath.[10]

    • Caution: Ozone is toxic and potentially explosive. This procedure should be carried out in an efficient fume hood behind a suitable protective shield.

    • Pass a stream of ozone-enriched oxygen through the vessel for approximately 2 hours, or until the silica gel turns a deep blue color.[10]

    • Remove the cooling bath and allow the vessel to warm to room temperature while purging with a stream of oxygen to remove excess ozone.[10]

  • Product Elution and Purification:

    • Transfer the silica gel to a chromatography column.

    • Elute the organic material with ethyl acetate.[10][11]

    • Evaporate the solvent from the eluate to obtain crude 1-adamantanol.[10][11]

    • Recrystallize the crude product from a mixture of dichloromethane and hexane to yield pure 1-adamantanol.[10][11] The expected yield is 81-84%.[10]

Logical Workflow: Role in Drug Development

The following diagram illustrates a conceptual workflow for the utilization of this compound in the drug development process, from initial synthesis to the generation of lead compounds.

DrugDevelopmentWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start This compound (Starting Material) derivatization Chemical Modification (e.g., Esterification, Etherification) start->derivatization Functionalization library Library of Adamantane Derivatives derivatization->library Generation screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id Biological Activity lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Structure-Activity Relationship lead_compound Lead Compound lead_opt->lead_compound adme_tox ADME/Tox Profiling lead_compound->adme_tox In Vitro & In Vivo Testing

Caption: Workflow for this compound in Drug Discovery.

This diagram outlines the progression from this compound as a starting material to the development of a lead compound. The process involves chemical modification to create a library of derivatives, which then undergo high-throughput screening to identify biologically active "hits." Subsequent lead optimization through structure-activity relationship (SAR) studies refines these hits into lead compounds, which are then subjected to ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in preclinical studies. The unique properties of the adamantane core can impart favorable characteristics such as increased metabolic stability and bioavailability to the resulting drug candidates.[12]

References

1-Adamantanemethanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Adamantanemethanol (B50818) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates qualitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₁H₁₈O) is a white crystalline solid at room temperature, characterized by a rigid, cage-like adamantane (B196018) core with a hydroxymethyl group. This unique structure imparts high thermal stability and significant steric hindrance.[1] Its lipophilic adamantane cage combined with a polar hydroxyl group results in a distinct solubility profile, making it sparingly soluble in water but readily soluble in many common organic solvents.[1] This solubility is a critical parameter in its application as a reagent in the synthesis of a variety of compounds, including histone deacetylase (HDAC) inhibitors and building blocks for polymers.[2]

Qualitative and Predicted Solubility Profile

Based on the principle of "like dissolves like," the bulky, nonpolar adamantane core of this compound dictates its favorable solubility in nonpolar and weakly polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to its solubility in polar protic solvents.

Table 1: Summary of Qualitative and Predicted Solubility of this compound in Organic Solvents

Solvent ClassSolventPredicted SolubilityCitation
Alcohols MethanolSoluble (almost transparent)[1][2][3]
EthanolSoluble[1][4]
Ketones AcetoneSoluble[1]
Halogenated Hydrocarbons DichloromethaneSoluble[1]
Aliphatic Hydrocarbons HexaneSoluble[4]
Ethers Diethyl EtherSoluble[2]
Aqueous WaterInsoluble[1][2][3][4]

Note: The term "soluble" in this context is qualitative. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely applicable technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

  • Glassware (beakers, funnels, etc.)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The time required may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed, dry volumetric flask or beaker to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the flask or beaker containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a drying oven set to a temperature below the melting point of this compound (114-117 °C) can be used.

    • Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to ensure all residual solvent is removed.

    • Weigh the container with the dry this compound residue until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • Calculate the volume of the solvent in the aliquot taken.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle (≥4h) shake->settle withdraw Withdraw and filter supernatant settle->withdraw weigh_solution Weigh filtered solution withdraw->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dry residue evaporate->weigh_residue calculate Calculate solubility (g/100mL or mol/L) weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Role in Drug Development and Synthesis

The adamantane cage is a valuable pharmacophore in drug design due to its rigid, lipophilic nature, which can enhance a drug's metabolic stability and ability to cross the blood-brain barrier.[1] this compound serves as a crucial starting material in the synthesis of more complex adamantane derivatives.[5][6][7] Its solubility in a range of organic solvents is a key factor in its utility as a reactant, allowing for homogeneous reaction conditions in various synthetic transformations. Furthermore, understanding its solubility is important in the context of drug delivery systems, where adamantane derivatives are used as anchors in liposomes or as guest molecules in cyclodextrin-based formulations.[8][9][10] The predictable solubility of this compound in organic solvents facilitates its use in these advanced applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1-Adamantanemethanol, a key building block in medicinal chemistry and materials science. The document details its physical characteristics, presents experimental data in a structured format, and outlines the methodologies for determining these critical parameters.

Physicochemical Data of this compound

This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents such as hexane (B92381) and ethyl alcohol.[1] Its key physical properties are summarized in the table below.

PropertyValueSource
Melting Point114-117 °C[2][3]
115.0°C to 118.0°C[1]
Boiling Point234.5°C (rough estimate)[2]
263.1 °C at 760 mmHg[3][4]
Molecular FormulaC11H18O[1][2][4]
Molecular Weight166.26 g/mol [1][2][4]
CAS Number770-71-8[1][2]

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] The presence of impurities will generally lead to a depression and broadening of the melting point range.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a clean, dry mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of approximately 2-3 mm.[7] To further compact the sample, the capillary tube can be dropped through a longer glass tube onto a hard surface.[7][8]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to obtain an approximate melting range.[8]

  • Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a much slower rate (1-2 °C/min) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5][8]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

  • Thiele tube or oil bath setup

  • Thermometer

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid for heating bath (e.g., mineral oil or paraffin (B1166041) oil)

Procedure:

  • Sample Preparation: A few milliliters of the liquid to be tested (in this case, molten this compound or a solution in a high-boiling solvent) are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[9]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or an oil bath.[9]

  • Heating: The heating bath is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor of the sample will enter the capillary tube, causing the rate of bubbling to increase significantly. The heating is then discontinued.

  • Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] This is the point where the vapor pressure of the sample equals the external pressure.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the determination of the melting point and a conceptual diagram of the apparatus setup for boiling point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Load Load Capillary Grind->Load 2-3 mm height Place Place in Apparatus Load->Place RapidHeat Rapid Heating (10-20°C/min) Place->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat Determine Approx. MP Record Record Range SlowHeat->Record Observe Melting Result Melting Point Range Record->Result

Caption: Logical workflow for melting point determination.

BoilingPointSetup cluster_bath Heating Bath (Thiele Tube) Thermometer Thermometer TestTube Test Tube with Sample Capillary Inverted Capillary HeatSource Heat Source cluster_bath cluster_bath HeatSource->cluster_bath Heats Observer Observer cluster_bath->Observer Observes Bubbles & Temp.

Caption: Conceptual setup for boiling point determination.

References

Synthesis of 1-Adamantanemethanol from Adamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant and most reliable method for the synthesis of 1-adamantanemethanol (B50818), a valuable building block in medicinal chemistry and materials science, starting from the readily available hydrocarbon, adamantane (B196018). The synthesis is a multi-step process involving the initial carboxylation of adamantane to yield 1-adamantanecarboxylic acid, followed by the reduction of the carboxylic acid to the desired this compound.

This guide details the experimental protocols for each key transformation, presents quantitative data in a structured format for clarity, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Overview of the Synthetic Strategy

Direct, single-step synthesis of this compound from adamantane is not a commonly reported or high-yielding method. The most robust and well-documented approach is a two-step synthesis:

  • Carboxylation of Adamantane: The Koch-Haaf reaction is the method of choice for the efficient and selective carboxylation of adamantane at one of its tertiary bridgehead positions to produce 1-adamantanecarboxylic acid. This reaction utilizes formic acid as the source of carbon monoxide in the presence of a strong acid, such as sulfuric acid.

  • Reduction of 1-Adamantanecarboxylic Acid: The resulting carboxylic acid is then reduced to this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting the carboxyl group to a hydroxymethyl group.[1][2][3][4]

The overall transformation can be visualized as follows:

Synthesis_Pathway Adamantane Adamantane CarboxylicAcid 1-Adamantanecarboxylic Acid Adamantane->CarboxylicAcid Koch-Haaf Reaction (HCOOH, H₂SO₄) Methanol (B129727) This compound CarboxylicAcid->Methanol Reduction (LiAlH₄)

A two-step synthetic pathway from adamantane to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

This protocol is adapted from a well-established procedure in Organic Syntheses.[5]

Materials:

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Gas-outlet tube

  • Ice bath

  • Büchner funnel with a coarse fritted disk

  • Steam bath

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, combine 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the upper aqueous acid layer with three 100-ml portions of carbon tetrachloride.

  • Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide.

  • Collect the resulting crystalline ammonium 1-adamantanecarboxylate by filtration using a Büchner funnel.

  • Wash the salt with 20 ml of cold acetone and then suspend it in 250 ml of water.

  • Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent on a steam bath to yield the crude 1-adamantanecarboxylic acid.

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.

Step 2: Reduction of 1-Adamantanecarboxylic Acid to this compound

This is a representative protocol for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄).[1][2][3][4][6]

Materials:

  • 1-Adamantanecarboxylic acid

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Dry three-necked flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

Procedure:

  • In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, suspend a calculated amount of lithium aluminum hydride (typically a 1.5 to 2-fold molar excess relative to the carboxylic acid) in anhydrous diethyl ether or THF.

  • Dissolve the 1-adamantanecarboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Acidify the mixture by the slow addition of 10% sulfuric acid until the precipitated aluminum salts dissolve.

  • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from adamantane.

Step 1: Carboxylation of Adamantane
Reaction Koch-Haaf Reaction
Starting Material Adamantane
Product 1-Adamantanecarboxylic Acid
Key Reagents Formic acid, t-butyl alcohol, Sulfuric acid
Reaction Time 2-3 hours
Reaction Temperature 17-25°C
Yield 67-72%[5]
Step 2: Reduction of 1-Adamantanecarboxylic Acid
Reaction Reduction of Carboxylic Acid
Starting Material 1-Adamantanecarboxylic Acid
Product This compound
Key Reagents Lithium Aluminum Hydride (LiAlH₄)
Reaction Time Varies (typically a few hours)
Reaction Temperature Room temperature to reflux
Yield Generally high (specific yield depends on scale and purification)

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup Reagent_Addition Controlled Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Recrystallization or Column Chromatography Solvent_Removal->Purification_Method Characterization Product Characterization (NMR, MS, etc.) Purification_Method->Characterization

A general experimental workflow for chemical synthesis and purification.

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and History of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-adamantanemethanol (B50818), a pivotal building block in medicinal chemistry and materials science. Stemming from the fascinating history of adamantane (B196018) itself, the synthesis of this compound marked a significant step in the functionalization of this unique cage-like hydrocarbon. This document details the primary synthetic routes, including the widely employed Koch-Haaf carboxylation followed by reduction, and the alternative Grignard reaction pathway. Detailed experimental protocols, quantitative data, and key physical and spectroscopic properties are presented to serve as a valuable resource for researchers.

Introduction: The Dawn of Adamantane Chemistry

The story of this compound is intrinsically linked to the discovery of its parent compound, adamantane. First isolated from petroleum in 1933, the tricyclic alkane adamantane (C₁₀H₁₆) captivated chemists with its rigid, diamondoid structure.[1] However, it was not until the mid-20th century that practical synthetic methods were developed, largely credited to the work of chemists like Vladimir Prelog and Paul von Ragué Schleyer.[1] This breakthrough opened the door to the exploration of adamantane derivatives and their potential applications. The unique physicochemical properties of the adamantyl group—bulkiness, high lipophilicity, and metabolic stability—quickly made it a desirable pharmacophore in drug design.

The synthesis of this compound, a primary alcohol derivative, was a logical and crucial step in expanding the synthetic utility of the adamantane scaffold. It provided a versatile handle for the introduction of the adamantyl moiety into a wide array of molecules through esterification, etherification, and other reactions involving a primary alcohol. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis emerged as a key development during the broader exploration of adamantane chemistry in the mid-20th century.[2]

Synthetic Pathways to this compound

Two principal synthetic routes have been established for the preparation of this compound. The most common and industrially viable method involves the formation and subsequent reduction of 1-adamantanecarboxylic acid. An alternative approach utilizes the Grignard reaction of a 1-haloadamantane with formaldehyde (B43269).

The Koch-Haaf Carboxylation Route

This robust two-step synthesis is the most frequently employed method for producing this compound. It begins with the carboxylation of adamantane via the Koch-Haaf reaction to yield 1-adamantanecarboxylic acid, which is then reduced to the target alcohol.

Koch_Haaf_Route Adamantane Adamantane CarboxylicAcid 1-Adamantanecarboxylic Acid Adamantane->CarboxylicAcid 1. HCOOH, H₂SO₄ 2. H₂O (Koch-Haaf Reaction) Methanol (B129727) This compound CarboxylicAcid->Methanol LiAlH₄, THF then H₃O⁺

Figure 1: Synthetic pathway via the Koch-Haaf reaction and subsequent reduction.

The Koch-Haaf reaction provides an efficient method for the direct carboxylation of the adamantane bridgehead position.

Experimental Protocol:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet is charged with adamantane and concentrated sulfuric acid.

  • Reagents: Adamantane, concentrated sulfuric acid, and formic acid.

  • Procedure: To a stirred solution of adamantane in concentrated sulfuric acid, formic acid is added dropwise at a controlled temperature (typically below 20°C). The reaction mixture is stirred for several hours.

  • Workup: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 1-adamantanecarboxylic acid. The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.

  • Yield: This reaction typically proceeds with good to excellent yields, often exceeding 80%.

The carboxylic acid is readily reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is used.

  • Reagents: 1-Adamantanecarboxylic acid, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF).

  • Procedure: A solution of 1-adamantanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water. The resulting precipitate is filtered off, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., methanol or hexane) or by column chromatography.

The Grignard Reaction Route

An alternative synthesis involves the formation of a 1-adamantyl Grignard reagent, which then reacts with formaldehyde. This method is generally more challenging due to the steric hindrance at the bridgehead position of adamantane, which can make the formation of the Grignard reagent difficult.

Grignard_Route Bromoadamantane 1-Bromoadamantane (B121549) Grignard 1-Adamantylmagnesium Bromide Bromoadamantane->Grignard Mg, THF Methanol This compound Grignard->Methanol 1. HCHO (Formaldehyde) 2. H₃O⁺

Figure 2: Synthetic pathway via the Grignard reaction.

Experimental Protocol:

  • Reaction Setup: All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

  • Reagents: 1-Bromoadamantane, magnesium turnings, and anhydrous THF.

  • Procedure for Grignard Formation: Magnesium turnings are activated (e.g., with a small crystal of iodine) in anhydrous THF. A solution of 1-bromoadamantane in THF is then added slowly. The reaction may require gentle heating to initiate and is often sluggish.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is then added to a source of anhydrous formaldehyde (e.g., paraformaldehyde that has been thermally depolymerized) at low temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification: Purification is typically achieved through recrystallization or column chromatography.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Routes

FeatureKoch-Haaf Carboxylation RouteGrignard Reaction Route
Starting Material Adamantane1-Bromoadamantane
Key Intermediates 1-Adamantanecarboxylic Acid1-Adamantylmagnesium Bromide
Overall Yield Generally high (>70%)Variable, often lower due to difficulties in Grignard formation
Scalability Readily scalableMore challenging to scale up
Reagent Considerations Requires strong acids (H₂SO₄) and a powerful reducing agent (LiAlH₄)Requires strictly anhydrous conditions and handling of a reactive organometallic intermediate

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 114-117 °C[3]
Boiling Point ~263 °C at 760 mmHg (decomposes)
Solubility Insoluble in water; soluble in methanol, ethanol, acetone, and dichloromethane[2]
¹H NMR (CDCl₃, δ) ~1.5 (m, 6H), ~1.65 (m, 6H), ~2.0 (m, 3H), 3.25 (s, 2H), ~1.4 (s, 1H, OH)
¹³C NMR (CDCl₃, δ) ~28.5, 36.5, 39.5, 40.5, 75.5
IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~2900 (C-H stretch), ~1020 (C-O stretch)
Mass Spectrum (m/z) 166 (M⁺), 135 (M⁺ - CH₂OH)

Conclusion

The development of synthetic routes to this compound was a pivotal moment in the history of adamantane chemistry, transforming the hydrocarbon cage into a versatile functionalized building block. While the Koch-Haaf carboxylation followed by reduction remains the most practical and widely used method, the Grignard route offers an alternative pathway. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of the historical context, detailed synthetic protocols, and key data associated with this compound, facilitating its continued application in the design and synthesis of novel molecules with unique properties and functions.

References

Structural Analysis and Conformation of 1-Adamantanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanemethanol (B50818), a key derivative of the rigid adamantane (B196018) cage structure, presents significant interest in medicinal chemistry and materials science due to its unique physicochemical properties. This technical guide provides an in-depth analysis of its three-dimensional structure and conformational behavior. We delve into the experimental and computational methodologies employed for its characterization, with a focus on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key structural data, details experimental protocols, and presents a logical workflow for the structural elucidation of this important molecule.

Introduction

Adamantane and its derivatives are characterized by a rigid, strain-free, and highly symmetrical diamondoid cage structure. The introduction of a hydroxymethyl group at the 1-position to form this compound imparts polarity and the ability to form hydrogen bonds, significantly influencing its solid-state packing and solution-state conformation. A thorough understanding of its structural features is paramount for its application in drug design, where the adamantyl moiety can serve as a lipophilic anchor, and in the development of novel materials.

Crystalline Structure and Polymorphism

This compound is known to exhibit polymorphism, existing in at least two different crystalline forms below its melting point of approximately 389.5 K.[1][2] These phases, designated as Phase I (higher temperature) and Phase II (lower temperature), have been characterized by single-crystal and powder X-ray diffraction, as well as differential thermal analysis.[1][2]

Phase I: Orthorhombic System

At temperatures above 272 K and below its melting point, this compound crystallizes in an orthorhombic system.[1][2] A key feature of this phase is the statistical disorder of the hydrogen atom of the hydroxyl group.[3][4]

Phase II: Monoclinic System

Below approximately 272 K, this compound undergoes a continuous order-disorder phase transition to a monoclinic system.[1][2][4] This transition is characterized by a more ordered arrangement of the molecules within the crystal lattice.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the two phases of this compound.

ParameterPhase I (Orthorhombic)Phase II (Monoclinic)
Temperature275 K90 K
Crystal SystemOrthorhombicMonoclinic
Space GroupPnnmP2₁/n
Z1212
Z'1.53

Data sourced from Crystal Growth & Design.[1][2]

Hydrogen Bonding Network

The presence of the hydroxyl group in this compound facilitates the formation of extensive hydrogen bonding networks, which are the primary drivers for its crystal packing and polymorphism.

In Phase I, the structure consists of a three-dimensional hydrogen bond network.[1][3] The intermolecular O···O distances of the hydrogen bonds are between 2.628 Å and 2.644 Å, with O–H···O angles ranging from 154° to 158°.[1][3] These values are indicative of strong hydrogen bonds.[1] In Phase II, the hydrogen bonds are slightly shorter and therefore stronger, with O···O distances of 2.587 Å and 2.604 Å, and O-H···O angles of 171° and 172°.[3]

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent, such as methanol (B129727).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to the desired temperature (e.g., 275 K for Phase I or 90 K for Phase II) in a stream of cold nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those of the adamantyl cage, are often placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atom may be located from the difference Fourier map.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and conformation in solution.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The spectrum of this compound typically shows distinct signals for the protons of the adamantyl cage and the methylene (B1212753) protons of the -CH₂OH group.[5] The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments. Due to the symmetry of the adamantane cage, a limited number of signals are expected.

  • Two-Dimensional NMR (e.g., COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed.

Conformational Analysis

The rigid adamantane cage significantly restricts the conformational freedom of this compound. The primary conformational flexibility arises from the rotation around the C-C and C-O single bonds of the hydroxymethyl substituent. Computational methods, such as Density Functional Theory (DFT), can be employed to determine the most stable conformation of the methanol group relative to the adamantane cage.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural analysis of this compound.

Structural Analysis Workflow cluster_synthesis Sample Preparation cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis cluster_computational Computational Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Crystal Selection 1H_NMR ¹H NMR Spectroscopy Purification->1H_NMR Sample Dissolution PXRD Powder X-ray Diffraction SCXRD->PXRD Phase Identification Structural_Data Comprehensive Structural Model SCXRD->Structural_Data 3D Structure DSC Differential Scanning Calorimetry PXRD->DSC Phase Transition Analysis 13C_NMR ¹³C NMR Spectroscopy 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) 13C_NMR->2D_NMR Structural Assignment 2D_NMR->Structural_Data Connectivity DFT Density Functional Theory (DFT) Calculations DFT->Structural_Data Conformational Energy

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural analysis of this compound reveals a fascinating interplay of a rigid hydrocarbon cage and the directing effects of hydrogen bonding. Its polymorphism is a direct consequence of this interplay. The methodologies outlined in this guide, combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational analysis, provide a robust framework for the comprehensive characterization of this and similar adamantane derivatives. Such detailed structural knowledge is indispensable for the rational design of new therapeutic agents and advanced materials.

References

A Technical Guide to 1-Adamantanemethanol: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanemethanol, a key building block in organic synthesis and drug discovery, is a derivative of adamantane (B196018) characterized by a hydroxymethyl group attached to the adamantane cage. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules, making it a valuable synthon in the development of novel therapeutics, polymers, and advanced materials. This technical guide provides an in-depth overview of the commercial landscape for this compound, focusing on supplier information, available purities, and the analytical methodologies crucial for its quality control.

Commercial Suppliers and Purity Levels

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 98% to over 99%. The choice of supplier may depend on the required purity for a specific application, with higher purity grades being essential for pharmaceutical research and development. The following table summarizes a selection of commercial suppliers and their stated purities for this compound.

SupplierStated PurityAnalysis Method
Thermo Scientific Chemicals98%>97.5% (GC)[1]
Thermo Scientific Chemicals99%Not specified
TCI America≥99.0%GC[2]
Pharmacy Research≥99.0%Not specified[3]
SynblockNLT 98%HPLC, NMR[4]
LookChem>99.0%GC[5]
NaariniNLT 98%HPLC[6]

Quality Control and Purity Analysis

Ensuring the purity of this compound is critical for its successful application in research and development. The most common analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this compound are not always publicly available, protocols for similar adamantane derivatives provide a strong framework for its analysis.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the purity analysis of this compound, based on established procedures for adamantane derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

  • For analysis, dilute this stock solution to a working concentration of approximately 100 µg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

  • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[7]

  • Inlet Temperature: 250 °C.[7]

  • Injection Volume: 1 µL.[7]

  • Injection Mode: Split (e.g., 50:1 split ratio).[7]

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification can be performed by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).[7]

Purification of this compound

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

This general protocol can be adapted for the purification of this compound.

1. Solvent Selection:

  • An ideal solvent should dissolve this compound well at its boiling point but poorly at room temperature.

  • Based on literature for similar compounds, suitable solvents or solvent systems to screen include methanol/water, ethanol, isopropanol, or hexane/ethyl acetate (B1210297) mixtures.[8][9] A published purification method for adamantane suggests recrystallization from aqueous methanol.[10]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration of the solution to remove them. This step should be done quickly to prevent premature crystallization.[8]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Dry the purified crystals under vacuum to remove residual solvent.[8]

Visualizing the Quality Control Workflow

A typical workflow for the quality control of a purchased lot of this compound is depicted in the following diagram. This process ensures that the material meets the required purity specifications before its use in sensitive applications.

QC_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Disposition cluster_3 Outcome A Receive this compound Shipment B Visual Inspection (Color, Form) A->B C Review Supplier's Certificate of Analysis B->C D Sample Preparation for Analysis C->D E GC-MS Purity Analysis D->E F HPLC Purity Analysis (Optional) D->F G Spectroscopic Identification (e.g., NMR, IR) D->G H Compare Analytical Results to Specifications E->H F->H G->H I Decision Point: Meets Specifications? H->I J Release for Use in R&D I->J Yes K Reject Lot / Contact Supplier I->K No

Caption: A typical quality control workflow for this compound.

References

The Adamantane Scaffold: A Comprehensive Technical Guide to its Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a tricyclic hydrocarbon with a unique, rigid, and cage-like structure, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its distinct three-dimensional architecture and lipophilic nature impart favorable physicochemical properties to molecules, influencing their biological activity, pharmacokinetic profiles, and material characteristics.[1][3] Since the discovery of adamantane in petroleum in 1933, its derivatives have found widespread applications, from antiviral and neuroprotective agents to high-performance polymers and advanced nanomaterials.[2] This in-depth technical guide provides a comprehensive overview of adamantane derivatives in research, focusing on their synthesis, characterization, and applications, with a particular emphasis on drug development.

The incorporation of the adamantane moiety can significantly enhance the therapeutic potential of a drug by improving its metabolic stability, increasing its bioavailability, and providing a rigid framework for precise interaction with biological targets.[3] Notable examples of adamantane-based drugs include the antiviral agent amantadine (B194251), the anti-Alzheimer's drug memantine (B1676192), and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, used in the management of type 2 diabetes.[1][] In materials science, the introduction of adamantane into polymer backbones leads to materials with exceptional thermal stability, high glass transition temperatures, and improved mechanical strength.[5][6] Furthermore, the ability of adamantane to participate in host-guest chemistry, particularly with cyclodextrins, has opened up new avenues in drug delivery and the development of self-assembling nanosystems.[5][7]

This guide will delve into the synthesis of key adamantane derivatives, provide detailed experimental protocols for their characterization and evaluation, and present quantitative data in a structured format for easy comparison. Additionally, it will visualize key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the role of adamantane derivatives in modern research.

Data Presentation

Pharmacokinetic Properties of Adamantane-Based Drugs

The adamantane scaffold significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. The following table summarizes the key pharmacokinetic parameters of several prominent adamantane-containing therapeutic agents.[8][9]

ParameterAmantadineRimantadineMemantineAdapalene
Bioavailability (%) 86-90>90~100Low (topical)
Time to Peak Plasma Concentration (Tmax) (hours) ~2-4 (Immediate Release)~63-8Not Applicable (topical)
Plasma Protein Binding (%) ~67~40~45Not Applicable (topical)
Volume of Distribution (Vd) (L/kg) 3-8Not fully characterized9-11Distributes in epidermis/dermis
Metabolism Minimal (5-15% acetylated)Extensively in the liver (hydroxylation, glucuronidation)Partial hepatic (N-glucuronide, 6-hydroxy, 1-nitroso-deaminated metabolites)~25% (glucuronides)
Primary Route of Excretion Urine (90% unchanged)UrineUrine (unchanged and metabolites)Feces
Half-life (t1/2) (hours) 12-1824-3660-80Not well defined systemically

Data compiled from multiple sources. Direct comparison should be made with caution.[8][9]

Physicochemical Properties of Adamantane-Containing Polymers

The incorporation of the rigid adamantane cage into polymer backbones imparts significant improvements in their thermal and mechanical properties.[6][10]

Polymer TypeAdamantane Derivative UsedGlass Transition Temp. (Tg) (°C)Decomposition Temp. (T10) (°C)Solubility
Polyimides 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane248 - 308> 500 (in air and nitrogen)Soluble in NMP and other organic solvents
Poly(enaminonitriles) 1,3-bis(1-chloro-2,2-dicyanovinyl)adamantaneNot specified> 320 (in air)Excellent in polar aprotic solvents
Polycarbonates 1,3-bis(4-hydroxyphenyl)adamantane>200>450Soluble in common organic solvents
Poly(1,3-adamantylene alkylene)s 1,3-bis(ω-alkenyl)adamantane derivativesVaries with alkylene chain length452–456Soluble in chlorinated solvents

Data is indicative of the enhanced properties conferred by the adamantane moiety.[5][11]

Experimental Protocols

Synthesis of Amantadine Hydrochloride

This protocol describes a convenient two-step synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549).[2]

Step 1: Synthesis of N-(1-adamantyl)acetamide

  • In a reaction vessel, combine 1-bromoadamantane and acetylamide.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to 125 °C for 3.5 hours.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain N-(1-adamantyl)acetamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • To the N-(1-adamantyl)acetamide obtained in the previous step, add a solution of sodium hydroxide (B78521) in diethylene glycol.

  • Heat the mixture to reflux (125-130 °C) for 7.5 hours to facilitate hydrolysis.

  • After cooling, dilute the reaction mixture with water and extract the free amantadine base with a suitable organic solvent (e.g., ether).

  • Bubble anhydrous hydrogen chloride gas through the ethereal solution of amantadine to precipitate amantadine hydrochloride.

  • Filter the precipitate, wash with ether, and dry under vacuum to yield amantadine hydrochloride.

Synthesis of Memantine Hydrochloride

This protocol outlines a two-step synthesis of memantine hydrochloride from 1,3-dimethyladamantane (B135411).[3]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

  • Slowly add 1,3-dimethyladamantane to nitric acid at 20–25 °C over 30 minutes with stirring. Continue stirring for 1 hour.

  • Add formamide (B127407) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85 °C over 2 hours.

  • After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyladamantane with water and a 36% solution of hydrochloric acid.

  • Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under vacuum.

  • Add n-hexane to the solution and heat to reflux for 30 minutes.

  • Cool the reaction mixture to 5–10 °C for 1 hour to precipitate the product.

  • Filter the white solid, wash with n-hexane, and dry to yield memantine hydrochloride.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of adamantane derivatives.[12][13]

Sample Preparation:

  • Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[14]

Instrument Setup:

  • Place the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).[13]

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[13]

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[13]

Data Processing:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

  • Integrate the signals and reference the spectrum to a known standard (e.g., residual solvent peak or TMS).[13]

In Vitro Antiviral Efficacy Assay

This protocol provides a general framework for assessing the antiviral activity of adamantane derivatives against viruses like Influenza A.[1]

Cell Culture and Virus Propagation:

  • Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in an appropriate growth medium.

  • Propagate the virus stock (e.g., Influenza A virus) in the host cells and determine the viral titer (e.g., by plaque assay or TCID₅₀).

Cytotoxicity Assay (CC₅₀ Determination):

  • Seed the host cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the adamantane derivative in the cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a suitable method (e.g., MTT assay, neutral red uptake assay).

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (IC₅₀ Determination):

  • Seed the host cells in 96-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the adamantane derivative.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of the virus.

  • After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions.

  • Incubate the plates for 48-72 hours.

  • Assess the inhibition of viral replication by a suitable method, such as:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

    • Viral Yield Reduction Assay: Quantifying the amount of infectious virus produced in the supernatant.

    • Cell-Based ELISA: Detecting viral antigens within the infected cells.

  • Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits viral replication by 50%.

  • Determine the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more promising antiviral candidate.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host_cell Host Cell Endosome M2_channel M2 Proton Channel Viral_Core Viral Core (vRNPs) M2_channel->Viral_Core Acidification Viral Uncoating Viral Uncoating Viral_Core->Viral Uncoating Endosome Acidified Endosome (Low pH) Protons H+ Protons->M2_channel Influx Amantadine Amantadine Amantadine->M2_channel Blocks Viral Replication Viral Replication Viral Uncoating->Viral Replication Enables NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse Glutamate Glutamate (Excitatory Neurotransmitter) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Allows Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Ion->Excitotoxicity Excessive influx leads to Normal_Signal Normal Synaptic Transmission Ca_Ion->Normal_Signal Physiological influx maintains Memantine Memantine Memantine->NMDA_Receptor Uncompetitive Antagonist (Blocks excessive activation) Memantine->Normal_Signal Preserves Experimental_Workflow_NMR Start Start: Synthesized Adamantane Derivative Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, and other experiments) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation Further_Analysis Further 2D NMR if needed (COSY, HSQC, HMBC) Spectral_Analysis->Further_Analysis If structure is complex Further_Analysis->Spectral_Analysis Host_Guest_Chemistry_Workflow cluster_components Components cluster_process Process Adamantane_Guest Adamantane Derivative (Guest) Mixing Mixing in Aqueous Solution Adamantane_Guest->Mixing Cyclodextrin_Host Cyclodextrin (Host) Cyclodextrin_Host->Mixing Self_Assembly Spontaneous Self-Assembly Mixing->Self_Assembly Driven by hydrophobic interactions Inclusion_Complex Supramolecular Inclusion Complex Self_Assembly->Inclusion_Complex Application Application (e.g., Drug Delivery) Inclusion_Complex->Application

References

A Technical Guide to the Thermal Stability of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanemethanol, a key building block in medicinal chemistry and materials science, is recognized for its rigid, cage-like adamantane (B196018) core. This structure inherently suggests a high degree of thermal stability, a critical parameter for its application in drug development, polymer synthesis, and as a molecular building block in various high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of this compound. While direct, experimentally determined quantitative data on its thermal decomposition is not extensively available in the public domain, this guide synthesizes information from the known properties of adamantane derivatives to provide a robust estimation of its thermal behavior. Detailed, best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to enable researchers to perform their own assessments. Furthermore, a proposed thermal decomposition pathway and a general experimental workflow for thermal stability analysis are visualized.

Introduction

The adamantane moiety is a versatile scaffold in organic and medicinal chemistry, prized for its unique combination of lipophilicity, rigidity, and chemical inertness.[1] this compound, which features a hydroxymethyl group attached to the adamantane cage, serves as a crucial intermediate in the synthesis of a wide array of derivatives, including pharmaceuticals and advanced polymers. The thermal stability of this compound is a fundamental characteristic that influences its storage, handling, and suitability for various chemical transformations that may be conducted at elevated temperatures. The strain-free, diamondoid structure of the adamantane core is expected to confer significant thermal robustness to this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₈O[2]
Molecular Weight 166.26 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 114-117 °C[2]
Boiling Point 234.5 °C (rough estimate)[2]
Solubility Insoluble in water; Soluble in methanol[2]
Storage Conditions Store in a cool, dry, well-ventilated area[1]

Table 1: Physical and Chemical Properties of this compound

Thermal Stability Analysis

Thermal PropertyEstimated ValueMethod of Analysis
Onset Decomposition Temperature (T_onset) > 300 °CTGA
5% Weight Loss Temperature (T_d5) > 320 °CTGA
Peak Decomposition Temperature > 350 °CDTG (Derivative
Thermogravimetry)

Table 2: Hypothetical Thermal Properties of this compound Note: These values are estimations based on the general thermal behavior of adamantane derivatives and are not from direct experimental measurement on this compound.

Experimental Protocols

To facilitate the experimental determination of the thermal stability of this compound, detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Determine the temperature at which 5% mass loss occurs (T_d5).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions (e.g., solid-solid phase transitions) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

    • Hold at the final temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • A second heating scan is often performed to observe the behavior of the melt-crystallized sample.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (T_m) is typically determined as the onset or peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f).

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the C-C bond between the adamantane cage and the hydroxymethyl group, or the C-O bond within the hydroxymethyl group, as these are expected to be the weakest bonds. A plausible decomposition pathway could involve the formation of an adamantyl radical and a hydroxymethyl radical, or an adamantylmethyl radical and a hydroxyl radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction, fragmentation of the adamantane cage at higher temperatures, and recombination to form a complex mixture of smaller hydrocarbons and oxygenated species.

G cluster_0 Thermal Decomposition Pathway A This compound B Adamantyl Radical + Hydroxymethyl Radical A->B C-C Cleavage C Adamantylmethyl Radical + Hydroxyl Radical A->C C-O Cleavage D Fragmentation Products (e.g., smaller hydrocarbons) B->D E Recombination Products B->E C->D C->E

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

The systematic evaluation of the thermal stability of a compound like this compound follows a logical workflow, from initial sample characterization to detailed analysis of its decomposition.

G cluster_1 Experimental Workflow SamplePrep Sample Preparation (Weighing & Loading) DSC_Analysis DSC Analysis (Melting Point, Phase Transitions) SamplePrep->DSC_Analysis TGA_Analysis TGA Analysis (Decomposition Temperature) SamplePrep->TGA_Analysis Data_Analysis Data Analysis (T_onset, T_d5, ΔH_f) DSC_Analysis->Data_Analysis TGA_Analysis->Data_Analysis Report Reporting of Thermal Properties Data_Analysis->Report

Caption: General experimental workflow for thermal stability analysis.

Conclusion

This compound is a robust molecule with an anticipated high thermal stability, a direct consequence of its rigid adamantane framework. While specific quantitative decomposition data is not widely published, this guide provides a strong theoretical and practical foundation for researchers working with this compound. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. A thorough understanding of the thermal behavior of this compound is essential for its effective and safe use in the development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Reactivity of 1-Adamantanemethanol with Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanemethanol (B50818), a key derivative of adamantane (B196018), serves as a versatile building block in medicinal chemistry and materials science.[1] Its rigid, lipophilic adamantane core, combined with the reactive primary alcohol functionality, offers a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. The adamantane moiety is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their metabolic stability and target engagement.[2] This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, focusing on oxidation, esterification, etherification, and halogenation reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers in the effective utilization of this important synthetic intermediate.

Core Reactivity of the Hydroxymethyl Group

The primary alcohol of this compound is the principal site of its reactivity under typical laboratory conditions. The bulky adamantyl cage can exert steric hindrance, which may influence reaction rates and necessitate specific reaction conditions compared to less hindered primary alcohols.

Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1-adamantanecarboxaldehyde, or further to the carboxylic acid, 1-adamantanecarboxylic acid, depending on the choice of oxidizing agent.

Mild Oxidation to Aldehyde:

Mild oxidizing agents are employed to selectively convert this compound to 1-adamantanecarboxaldehyde, stopping the oxidation at the aldehyde stage.[3]

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[3][4] The reaction is typically fast and compatible with a wide range of functional groups.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[5][6] It is a reliable method for obtaining aldehydes from primary alcohols.[6]

Strong Oxidation to Carboxylic Acid:

Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid.

  • Jones Oxidation: While a classic method, the use of chromic acid in acetone (B3395972) can be effective for this transformation. However, due to the toxicity of chromium reagents, alternative methods are often preferred.[4]

Oxidation Reaction Reagent Product Yield (%) Reference
Mild OxidationDess-Martin Periodinane1-Adamantanecarboxaldehyde82[7]
Mild OxidationSwern Oxidation1-AdamantanecarboxaldehydeNot specified[5][6]
Esterification

Esterification of this compound can be achieved through various methods, including reaction with carboxylic acids, acid anhydrides, or acyl chlorides.

  • Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Reaction with Acid Anhydrides: Acetic anhydride, in the presence of a base like pyridine, can be used to form the corresponding acetate (B1210297) ester.[8]

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ester with inversion of configuration (though not relevant for the achiral this compound) using a carboxylic acid, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[9][10] This method is known for its mild conditions and high yields.[9]

Esterification Reaction Reagents Product Yield (%) Reference
Diacetylation of Adamantane-1,4-diolAcetic Anhydride, PyridineAdamantane-1,4-diyl diacetate>80[8]
General EsterificationCarboxylic Acid, PPh3, DEAD1-Adamantylmethyl esterNot specified[9][10]
Halogenation

The hydroxyl group of this compound can be substituted by a halogen atom to form 1-(halomethyl)adamantanes, which are valuable intermediates for further functionalization.

  • Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding alkyl chlorides.

  • Bromination: Reaction with hydrobromic acid (HBr) in the presence of a Lewis acid like zinc bromide (ZnBr₂) is an effective method for producing 1-(bromomethyl)adamantane.[11]

Halogenation Reaction Reagent Product Yield (%) Reference
BrominationHBr, ZnBr₂1-(Bromomethyl)adamantane83[11]
ChlorinationChloroform, Catalyst1-Chloroadamantane from 1-Adamantanol94[12]

Experimental Protocols

Oxidation of this compound to 1-Adamantanecarboxaldehyde using Dess-Martin Periodinane

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.[13]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 15-20 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 1-adamantanecarboxaldehyde.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 1-(Bromomethyl)adamantane

Materials:

  • This compound

  • Zinc bromide (ZnBr₂)

  • Hydrobromic acid (48% aqueous solution)

  • Hexane (B92381)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (0.14 mol), zinc bromide (0.36 mol), and 48% aqueous hydrobromic acid (412 cm³).[11]

  • Heat the mixture to reflux and monitor the reaction by gas chromatography (GC) until the starting material is consumed.[11]

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with a 1:1 (v/v) mixture of hexane and diethyl ether.[11]

  • Combine the organic layers and wash successively with a 10% aqueous solution of sodium bicarbonate and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude 1-(bromomethyl)adamantane.[11]

  • The product can be purified by crystallization or sublimation.[11]

Visualizing Reactivity and Workflows

Reaction Pathways of this compound

Reactivity_Pathways A This compound B 1-Adamantanecarboxaldehyde A->B DMP or Swern Oxidation D 1-Adamantylmethyl Ester A->D RCOOH, PPh3, DEAD (Mitsunobu) E 1-(Chloromethyl)adamantane A->E SOCl2 F 1-(Bromomethyl)adamantane A->F HBr, ZnBr2 C 1-Adamantanecarboxylic Acid B->C Strong Oxidation (e.g., Jones)

Caption: Key reaction pathways of this compound.

General Experimental Workflow for this compound Reactions

Experimental_Workflow start Start | this compound + Reagents reaction Reaction Stirring at specified temperature and time start->reaction monitoring Monitoring TLC or GC/MS analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up Quenching, Extraction, Washing monitoring->workup Complete drying Drying Anhydrous MgSO4 or Na2SO4 workup->drying purification Purification Column Chromatography or Recrystallization drying->purification characterization Characterization NMR, IR, Mass Spectrometry purification->characterization end End | Pure Product characterization->end

Caption: A generalized experimental workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of adamantane derivatives. The reactivity of its primary alcohol group allows for controlled oxidation to either the aldehyde or carboxylic acid, straightforward esterification with various carboxylic acids, and efficient conversion to halomethylated adamantanes. Understanding the specific reagents and conditions required for these transformations is crucial for medicinal chemists and drug development professionals seeking to incorporate the unique properties of the adamantane scaffold into novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for the successful manipulation and application of this compound in organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Adamantanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-adamantanemethanol (B50818) and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The unique physicochemical properties of the adamantane (B196018) cage, such as its rigidity, lipophilicity, and thermal stability, make it a valuable scaffold in drug design. This document outlines detailed experimental protocols for the synthesis of the core molecule and key derivatives, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound and its Derivatives

The adamantane moiety is a privileged scaffold in medicinal chemistry, known to enhance the therapeutic potential of drug candidates by improving their pharmacokinetic and pharmacodynamic profiles. This compound serves as a crucial building block for introducing the adamantyl group into various molecular architectures. Its derivatives have found applications as antiviral agents, antidiabetic drugs, and components of advanced materials. For instance, the adamantane structure is a key feature in the antiviral drug amantadine (B194251) and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, used in the management of type 2 diabetes.

Synthesis of this compound

A common and efficient route to this compound is the reduction of the commercially available 1-adamantanecarboxylic acid.

Experimental Protocol: Reduction of 1-Adamantanecarboxylic Acid

This protocol describes the reduction of 1-adamantanecarboxylic acid to this compound using sodium borohydride (B1222165) and lithium chloride.

Materials:

Procedure:

  • Esterification: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for 2 hours to form methyl 1-adamantanecarboxylate.

  • Work-up (Esterification): After cooling, pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude methyl 1-adamantanecarboxylate.

  • Reduction: Dissolve the crude methyl 1-adamantanecarboxylate in a suitable solvent such as tetrahydrofuran, a mixture of tetrahydrofuran and ethanol, or isopropanol.

  • Heat the solution and add sodium borohydride and lithium chloride in portions during the heating process.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up (Reduction): Cool the reaction mixture and carefully add water to quench the excess reducing agent. Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data for this compound Synthesis:

Starting MaterialProductReagentsSolventYieldMelting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1-Adamantanecarboxylic acidThis compound1. H₂SO₄, MeOH; 2. NaBH₄, LiCl1. MeOH; 2. THFHigh73-751.55 (br s, 6H), 1.68 (br s, 6H), 2.00 (br s, 3H), 3.20 (s, 2H)28.3, 34.2, 36.8, 40.5, 71.5

Synthesis of this compound Derivatives

This compound can be readily derivatized at the hydroxyl group to yield a variety of esters and ethers.

Esterification of this compound

3.1.1. Experimental Protocol: Synthesis of 1-Adamantanemethyl Acetate (B1210297)

This protocol details the acetylation of this compound using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • This compound

  • Anhydrous pyridine

  • Acetic anhydride

  • Methanol (for quenching)

  • Toluene (B28343)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (2.5-3.0 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and quench the excess acetic anhydride by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica (B1680970) gel column chromatography (hexane-ethyl acetate gradient).[1]

Etherification of this compound

3.2.1. Experimental Protocol: Synthesis of 1-(Methoxymethyl)adamantane (Williamson Ether Synthesis)

This protocol describes the synthesis of 1-(methoxymethyl)adamantane from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution to 0 °C and add methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for this compound Derivatives:

Starting MaterialProductReagentsSolventYieldPhysical State1H NMR (CDCl₃, δ ppm)
This compound1-Adamantanemethyl AcetateAcetic anhydride, PyridinePyridine>80%[1]Solid1.53 (br s, 6H), 1.67 (br s, 6H), 1.98 (br s, 3H), 2.05 (s, 3H), 3.58 (s, 2H)
This compound1-(Methoxymethyl)adamantaneNaH, CH₃ITHFGoodOil1.52 (br s, 6H), 1.65 (br s, 6H), 1.97 (br s, 3H), 3.15 (s, 2H), 3.30 (s, 3H)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_analysis Characterization start 1-Adamantanecarboxylic Acid esterification Esterification (MeOH, H₂SO₄) start->esterification Step 1 reduction Reduction (NaBH₄, LiCl) esterification->reduction Step 2 product This compound reduction->product esterification_deriv Esterification (e.g., Ac₂O, Pyridine) product->esterification_deriv etherification_deriv Etherification (e.g., NaH, CH₃I) product->etherification_deriv esters Esters esterification_deriv->esters ethers Ethers etherification_deriv->ethers analysis NMR, MS, IR, Melting Point esters->analysis ethers->analysis

Caption: Synthetic workflow for this compound and its derivatives.

Signaling Pathway: Mechanism of Action of Saxagliptin (DPP-4 Inhibitor)

Saxagliptin, an adamantane-containing drug, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin (B1656795) hormones, leading to improved glycemic control in type 2 diabetes.[2][3][4]

saxagliptin_moa Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Released Food->Incretins stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas_beta Pancreatic β-cells Incretins->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells Incretins->Pancreas_alpha inhibits Degradation Incretin Degradation DPP4->Degradation causes Saxagliptin Saxagliptin (Adamantane Derivative) Saxagliptin->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucose_uptake ↑ Glucose Uptake by Peripheral Tissues Insulin->Glucose_uptake Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Liver Liver Glucagon->Liver Glucose_prod ↓ Hepatic Glucose Production Liver->Glucose_prod Blood_glucose ↓ Blood Glucose Glucose_prod->Blood_glucose Glucose_uptake->Blood_glucose

Caption: Mechanism of action of Saxagliptin, a DPP-4 inhibitor.

Mechanism of Action: Inhibition of Influenza A M2 Proton Channel

Adamantane derivatives like amantadine block the M2 proton channel of the influenza A virus, a crucial step for viral replication.

amantadine_moa cluster_endosome Inside Endosome (Low pH) Virus Influenza A Virus Host_cell Host Cell Virus->Host_cell enters via endocytosis Endosome Endosome M2_channel M2 Proton Channel Acidification Viral Core Acidification M2_channel->Acidification Protons H⁺ Protons->M2_channel influx through Uncoating Viral Uncoating (RNA Release) Acidification->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Amantadine (Adamantane Derivative) Amantadine->M2_channel blocks

Caption: Inhibition of the Influenza A M2 proton channel by amantadine.

References

Application Notes and Protocols: 1-Adamantanemethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 1-adamantanemethanol (B50818) as a versatile building block in organic synthesis. The unique structural and physicochemical properties of the adamantyl moiety make it a valuable scaffold in medicinal chemistry and materials science.

Introduction to this compound as a Building Block

This compound is a key synthetic intermediate characterized by a rigid, three-dimensional adamantane (B196018) cage attached to a primary hydroxyl group.[1] This structure imparts several desirable properties to molecules, including high lipophilicity, metabolic stability, and the ability to serve as a bulky, well-defined scaffold.[2][3] The incorporation of the 1-adamantylmethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[3][4] For instance, the adamantyl group is a key feature in several clinically used drugs, where it can improve blood-brain barrier penetration and protect adjacent functional groups from metabolic degradation.[1][2][5]

This compound serves as a versatile starting material for introducing the adamantyl moiety through various chemical transformations, most notably esterification and etherification reactions. These reactions allow for the covalent linkage of the adamantyl cage to a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery and the development of novel materials.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize quantitative data for key synthetic transformations involving this compound and related adamantane derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Williamson Ether Synthesis of Adamantyl Ethers

Starting AlcoholAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-AdamantanolMethyl iodideSodium hydrideAnhydrous THF0 to 604-6Not Specified[6]
1-AdamantanolVarious alcoholsCopper compounds (e.g., CuBr₂)Not applicable110-1501-6up to 85[2]
1-Adamantyl methanesulfonateMethanolTriethylamine (TEA)Dichloromethane6024Not Specified[7]

Table 2: Esterification of Adamantane Carboxylic Acids and Alcohols

Carboxylic Acid/AlcoholReagent 2Catalyst/Coupling AgentSolventTemperatureTimeYield (%)Reference
1-Adamantanecarboxylic acidAdamantan-1-olH₂SO₄, MgSO₄1,2-DichloroethaneReflux16 hNot Specified[7]
3-Acetylamino-adamantane-1-carboxylic acidEthanolConcentrated H₂SO₄EthanolReflux24 hNot Specified[8]
1-Adamantanecarboxylic acidMethanol98% H₂SO₄MethanolReflux2 hNot Specified[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Adamantylmethyl Ethers

This protocol describes a general procedure for the synthesis of 1-adamantylmethyl ethers from this compound via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Deionized Water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (argon or nitrogen).

  • Formation of the Alkoxide: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Add anhydrous THF to the flask to create a suspension. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the this compound solution to the sodium hydride suspension at 0 °C (using an ice bath) via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 1-adamantylmethoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C with an ice bath. Add the alkyl halide (1.5 equivalents) dropwise to the suspension. After the addition, allow the reaction to warm to room temperature and then heat to 60 °C. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1-adamantylmethyl ether.

Protocol 2: Fischer Esterification of this compound

This protocol outlines a general procedure for the synthesis of (1-adamantyl)methyl esters from this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., TsOH)

  • Anhydrous Toluene or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution while stirring.

  • Esterification: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle or oil bath. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC. The reaction time will vary depending on the specific carboxylic acid used.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by recrystallization or silica gel column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound + Reagent reaction Reaction (Esterification or Etherification) start->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Derivative analysis->end Final Product

Caption: General experimental workflow for synthesizing this compound derivatives.

amantadine_moa cluster_virus Influenza A Virus cluster_host_cell Host Cell m2_channel M2 Proton Channel uncoating Viral Uncoating m2_channel->uncoating Proton Influx viral_rna Viral RNA replication Replication viral_rna->replication endosome Endosome (Acidic pH) uncoating->viral_rna releases amantadine Amantadine amantadine->m2_channel Blocks

Caption: Mechanism of action of Amantadine on the Influenza A M2 proton channel.

memantine_moa cluster_synapse Glutamatergic Synapse cluster_pathology Pathological Condition (e.g., Alzheimer's Disease) presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate releases postsynaptic Postsynaptic Neuron nmda_receptor NMDA Receptor glutamate->nmda_receptor activates excitotoxicity Excitotoxicity & Neuronal Damage nmda_receptor->excitotoxicity excessive Ca²⁺ influx ca_ion Ca²⁺ nmda_receptor->ca_ion influx excess_glutamate Excessive Glutamate Release excess_glutamate->nmda_receptor prolonged activation memantine Memantine memantine->nmda_receptor Blocks (Uncompetitive Antagonist) ca_ion->postsynaptic activates signaling

Caption: Mechanism of Memantine as an NMDA receptor antagonist.

References

Application Notes and Protocols: 1-Adamantanemethanol in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane (B196018) scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable pharmacophore in the development of antiviral agents. Its unique three-dimensional structure allows for precise interactions with viral targets, leading to the inhibition of viral replication. Historically, aminoadamantane derivatives such as amantadine (B194251) and rimantadine (B1662185) have been utilized as inhibitors of the influenza A virus M2 proton channel.[1][2] However, the emergence of drug-resistant viral strains has necessitated the exploration of novel adamantane-based compounds with broader antiviral activity.

1-Adamantanemethanol (B50818), featuring a hydroxymethyl group attached to the adamantane cage, serves as a versatile starting material for the synthesis of a diverse range of derivatives, including esters and ethers. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, offering opportunities to enhance antiviral efficacy and overcome resistance. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of potential antiviral agents against influenza viruses and SARS-CoV-2.

Data Presentation

The following tables summarize the in vitro antiviral activity of various adamantane derivatives, showcasing their potential as inhibitors of viral replication.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

Compound/DerivativeVirus StrainAssay TypeCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
AmantadineInfluenza A/H3N2Plaque ReductionMDCK~1.0 - 5.0>100>20 - 100
RimantadineInfluenza A/H3N2Plaque ReductionMDCK~0.5 - 2.0>100>50 - 200[3]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11>100>909[3]
N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamideInfluenza A/H3N2Not SpecifiedMDCK1.4Not ReportedNot Reported[4]
Amino acid derivatives of 1-adamantane carboxylic acidInfluenza A (H1N1, H1N1v)Not SpecifiedNot SpecifiedActive against rimantadine-resistant strainsNot ReportedNot Reported

Table 2: Antiviral Activity of Adamantane Derivatives against SARS-CoV-2

Compound/DerivativeVirus StrainAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Aminoadamantane (Amantadine)Not SpecifiedNot SpecifiedVero CCL-8139.71>1000>25[5][6]
Compound [I] (Aminoadamantane derivative)Not SpecifiedNot SpecifiedVero CCL-810.32>1000>3125[6]
3F4 (Aminoadamantane derivative)Not SpecifiedNot SpecifiedVero CCL-810.32Not ReportedNot Reported[5]
3F5 (Aminoadamantane derivative)Not SpecifiedNot SpecifiedVero CCL-810.44Not ReportedNot Reported[5]
3E10 (Aminoadamantane derivative)Not SpecifiedNot SpecifiedVero CCL-811.28Not ReportedNot Reported[5]

Experimental Protocols

Detailed methodologies for the synthesis of antiviral agents derived from this compound and for key antiviral assays are provided below.

Protocol 1: Synthesis of 1-Adamantylmethanol Esters

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., ibuprofen, salicylic (B10762653) acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Adamantylmethyl Ethers (Williamson Ether Synthesis)

This protocol outlines the synthesis of ethers from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium (B1175870) chloride solution, saturated

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C (ice bath).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death and plaque formation.[3]

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Virus stock with a known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) of 0.01-0.1 for 1 hour at 37 °C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a medium containing 0.5-1% low-melting-point agarose or methylcellulose and the serial dilutions of the test compound.

  • Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives This compound This compound Esterification Esterification (e.g., DCC/DMAP) This compound->Esterification Williamson_Ether_Synthesis Williamson Ether Synthesis (e.g., NaH) This compound->Williamson_Ether_Synthesis Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Esterification Alkyl_Halide Alkyl Halide Alkyl_Halide->Williamson_Ether_Synthesis Ester_Derivative 1-Adamantylmethanol Ester Esterification->Ester_Derivative Ether_Derivative 1-Adamantylmethyl Ether Williamson_Ether_Synthesis->Ether_Derivative

Caption: Synthetic routes to this compound derivatives.

Antiviral_Screening_Workflow Start Synthesized this compound Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) on Host Cells Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_IC50 Determine IC50 Antiviral_Assay->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_CC50->Calculate_SI Determine_IC50->Calculate_SI Lead_Identification Lead Compound Identification Calculate_SI->Lead_Identification Influenza_M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell M2_Channel M2 Proton Channel Viral_Uncoating Viral Uncoating (RNA Release) M2_Channel->Viral_Uncoating Mediates Endosome Endosome (Acidic pH) Endosome->M2_Channel Activates Replication Viral Replication Viral_Uncoating->Replication Adamantane_Derivative This compound Derivative Adamantane_Derivative->M2_Channel Blocks Proton Influx

References

Application Notes and Protocols: 1-Adamantanemethanol for the Preparation of HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of histone deacetylase (HDAC) inhibitors derived from 1-adamantanemethanol (B50818). The bulky, lipophilic adamantane (B196018) cage serves as an effective "cap" group in the pharmacophore of HDAC inhibitors, enhancing their cellular permeability and interaction with the hydrophobic rim of the HDAC active site. This document details the synthetic route from this compound to a key hydroxamic acid inhibitor, outlines protocols for its biological evaluation, and discusses the relevant signaling pathways.

Introduction to Adamantane-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

A common pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker that connects the ZBG to the cap group, and a cap group that interacts with the surface of the enzyme. This compound is a valuable starting material for the synthesis of the adamantane cap group, which has been shown to improve the drug-like properties of HDAC inhibitors, including metabolic stability and brain penetrance.

Synthesis of Adamantane-Based HDAC Inhibitors

The synthesis of an adamantane-based hydroxamic acid HDAC inhibitor from this compound can be achieved in a two-step process:

  • Oxidation of this compound to 1-Adamantaneacetic Acid: The primary alcohol of this compound is first oxidized to a carboxylic acid. Jones oxidation is a classic and effective method for this transformation.

  • Formation of the Hydroxamic Acid: The resulting carboxylic acid is then converted to the corresponding hydroxamic acid, which serves as the zinc-binding group.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Adamantaneacetic Acid (Jones Oxidation)

Materials:

  • This compound

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)[1][2]

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically exothermic.

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by adding isopropanol (B130326) until the orange/brown color of Cr(VI) turns to a green/blue color of Cr(III).

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with 1 M HCl to a pH of ~2, which will precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-adamantaneacetic acid as a white solid.

Protocol 2: Synthesis of N-Hydroxy-2-(adamantan-1-yl)acetamide (Adamantane-based Hydroxamic Acid)

Materials:

Procedure:

  • To a solution of 1-adamantaneacetic acid in methanol, add an equimolar amount of potassium hydroxide and stir until the acid is fully dissolved, forming the potassium salt.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride in methanol and add it to the solution of the potassium salt of 1-adamantaneacetic acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydroxamic acid.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield N-hydroxy-2-(adamantan-1-yl)acetamide as a pure solid.

Biological Evaluation of Adamantane-Based HDAC Inhibitors

The biological activity of the synthesized adamantane-based HDAC inhibitor can be assessed through a series of in vitro assays.

Quantitative Data Presentation

The inhibitory activity of adamantane-based HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their anti-proliferative activity (GI50) against different cancer cell lines.

Compound ReferenceTargetIC50 (nM)Cell LineGI50 (nM)
Adamantane-based Inhibitor 1HDAC115HCT116 (Colon)50
Adamantane-based Inhibitor 1HDAC225NCI-H460 (Lung)75
Adamantane-based Inhibitor 1HDAC610U251 (Glioblastoma)60
SAHA (Vorinostat)Pan-HDAC~50HCT116 (Colon)~1000

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 3: In Vitro Fluorometric HDAC Inhibition Assay [3][4]

This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • Adamantane-based HDAC inhibitor (test compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the adamantane-based HDAC inhibitor in HDAC assay buffer.

  • In the wells of a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a control with no inhibitor (vehicle control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.

Protocol 4: Western Blot Analysis of Histone Acetylation [5][6][7]

This protocol is used to assess the effect of the adamantane-based HDAC inhibitor on the acetylation status of histones in cultured cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Adamantane-based HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting equipment

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the adamantane-based HDAC inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against acetylated histone H3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Signaling Pathways and Experimental Workflows

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that control cell cycle progression, apoptosis, and other cellular processes.

Signaling Pathways

HDAC_Inhibition_Pathway This compound This compound Adamantane-based HDACi Adamantane-based HDACi This compound->Adamantane-based HDACi Synthesis HDACs HDACs Adamantane-based HDACi->HDACs Inhibition Acetylated Histones Acetylated Histones Adamantane-based HDACi->Acetylated Histones Accumulation PI3K_Akt_Inhibition Inhibition of PI3K/Akt Signaling Adamantane-based HDACi->PI3K_Akt_Inhibition Histones Histones HDACs->Histones Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Activation p21_p27 p21, p27 (Cell Cycle Inhibitors) Gene Expression->p21_p27 Upregulation Apoptosis_Genes Apoptosis-related Genes (e.g., Bax, Bak) Gene Expression->Apoptosis_Genes Upregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21_p27->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis PI3K_Akt PI3K/Akt Pathway (Survival Pathway) PI3K_Akt_Inhibition->Apoptosis Promotion

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification HDACi Adamantane-based HDAC Inhibitor Purification->HDACi In_Vitro_Assay In Vitro HDAC Inhibition Assay HDACi->In_Vitro_Assay Cell_Culture Cancer Cell Culture Treatment HDACi->Cell_Culture Data_Analysis Data Analysis & Interpretation In_Vitro_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTS) Cell_Culture->Cell_Viability Western_Blot Western Blot (Histone Acetylation) Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of potent HDAC inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the preparation and biological evaluation of these promising therapeutic agents. Further investigation into the specific downstream effects of adamantane-based HDAC inhibitors on various signaling pathways will continue to advance their development as targeted cancer therapies.

References

The Role of 1-Adamantanemethanol in Advancing Polymer Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid, and thermally stable adamantane (B196018) cage into polymer structures via 1-adamantanemethanol (B50818) and its derivatives offers a powerful strategy for developing advanced materials with enhanced properties. The unique diamondoid structure of adamantane imparts significant improvements in thermal stability, mechanical strength, and glass transition temperature, making these polymers highly valuable for a range of applications, from high-performance plastics to specialized materials in drug delivery and microelectronics.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers derived from this compound, focusing on methacrylate-based systems.

High-Performance Polymers from this compound

The introduction of a pendant adamantyl group restricts the rotational freedom of polymer chains, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. This makes adamantane-containing polymers suitable for applications requiring robust performance at elevated temperatures.

Application Note: Enhancing Thermomechanical Properties of Methacrylate (B99206) Polymers

Polymers derived from (1-adamantyl)methyl methacrylate, synthesized from this compound, exhibit superior thermal and mechanical properties compared to conventional polymers like poly(methyl methacrylate) (PMMA). The bulky adamantane group increases the polymer's rigidity and thermal stability. These enhanced properties make them candidates for high-performance optical plastics and materials for microelectronics.[1]

Quantitative Data Summary

The following tables summarize the significant improvements in thermal and mechanical properties observed in polymers containing adamantane moieties.

Table 1: Thermal Properties of Adamantane-Containing Polymers vs. Non-Adamantane Analogues

PolymerMonomer(s)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Poly(methyl methacrylate) (PMMA)Methyl Methacrylate~105~300
Poly(1-adamantyl methacrylate) (PADMA)1-Adamantyl Methacrylate195 - 220[2][3]>350
Poly(1-adamantyl acrylate) (PAdA)1-Adamantyl Acrylate133[4]376[4]
Adamantane-containing PolystyreneN-(1-adamantyl)-N-4-vinylbenzylideneamine257>400

Table 2: Mechanical and Physical Properties of Adamantane-Containing Methacrylate Polymers

PropertyPoly(methyl methacrylate) (PMMA)Poly(1-adamantyl methacrylate) (PADMA)
Refractive Index~1.491.51 - 1.52[4]
Water AbsorptionHigherLower[4]
Dielectric ConstantHigherLower[4]
Transparency (UV-Visible)>90%>95%[4]

Experimental Protocols

Synthesis of (1-Adamantyl)methyl Methacrylate Monomer

Protocol 1: Synthesis of 1-Adamantyl Methacrylate from 1-Adamantanol (B105290) (Analogous Procedure)

This protocol describes the synthesis of 1-adamantyl methacrylate via the acylation of 1-adamantanol with methacryloyl chloride.[5] A similar approach can be adapted for this compound.

Materials:

  • 1-Adamantanol

  • Methacryloyl chloride

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250-mL round-bottom flask under a nitrogen atmosphere, dissolve 7.60 g of 1-adamantanol and 15.18 g of triethylamine in 100 mL of anhydrous THF.

  • Stir the solution at 25 °C for 2 hours.

  • Add 10.45 g of methacryloyl chloride dropwise to the solution over 10 minutes using a dropping funnel.

  • Allow the mixture to react at 25 °C overnight.

  • After the reaction is complete, filter the solid precipitate.

  • Wash the filtrate with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography to yield pure 1-adamantyl methacrylate.

Polymerization of Adamantane-Containing Methacrylate Monomers

Protocol 2: Free-Radical Polymerization of 1-Adamantyl Methacrylate (PADMA)

This protocol outlines the synthesis of poly(1-adamantyl methacrylate) via a free-radical polymerization method.[6]

Materials:

  • 1-Adamantyl methacrylate (ADMA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • In a 250-mL round-bottom flask, dissolve 6.83 g (0.031 mol) of ADMA and 0.051 g (0.31 mmol) of AIBN in 50 mL of THF.

  • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 2 hours.

  • Cool the reaction to ambient temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol.

  • Dry the polymer in a vacuum oven at 65 °C for 24 hours to obtain poly(1-adamantyl methacrylate) (PADMA).

Applications in Drug Delivery and Photoresists

Application Note: Adamantane in Drug Delivery Systems

The lipophilic nature of the adamantane cage makes it a valuable component in drug delivery systems. Adamantane derivatives can be incorporated into polymers to form nanoparticles, micelles, or polymer-drug conjugates.[7][8] These systems can enhance drug solubility, improve bioavailability, and enable controlled or targeted drug release. For instance, adamantane-cored amphiphilic block copolymers have been synthesized to form pH-responsive micelles for anticancer drug delivery.[6]

Application Note: Adamantane in Photoresist Technology

Adamantane-containing polymers are crucial in the formulation of photoresists for advanced lithography.[9][10] The bulky adamantyl groups enhance the polymer's etch resistance, which is critical for transferring the patterned image to the substrate. Furthermore, the incorporation of adamantane can control the dissolution behavior of the photoresist in the developer solution, which is essential for achieving high-resolution patterns.[9]

Visualizations

Synthesis of (1-Adamantyl)methyl Methacrylate

Synthesis_Monomer Adamantanemethanol This compound Reaction Esterification Adamantanemethanol->Reaction MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction HCl scavenger Solvent Solvent (e.g., THF) Solvent->Reaction Reaction Medium Product (1-Adamantyl)methyl Methacrylate Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Synthesis of (1-Adamantyl)methyl Methacrylate.

Free-Radical Polymerization Workflow

Polymerization_Workflow cluster_synthesis Polymerization cluster_purification Purification Monomer Adamantane-Monomer Polymerization Heat (60-70°C) under N2 Monomer->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (THF) Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Pure Polymer

Caption: Workflow for Free-Radical Polymerization.

Logical Relationship of Adamantane Structure to Polymer Properties

Adamantane_Properties cluster_properties Structural Features cluster_effects Effects on Polymer Chains cluster_polymer_props Enhanced Polymer Properties Adamantane Adamantane Moiety (from this compound) Bulky Bulky 3D Structure Adamantane->Bulky Rigid Rigid Cage Structure Adamantane->Rigid Lipophilic High Lipophilicity Adamantane->Lipophilic Interchain Increased Interchain Spacing Bulky->Interchain Etch Increased Etch Resistance Bulky->Etch ChainMobility Restricted Chain Mobility Rigid->ChainMobility Solubility Modified Solubility Lipophilic->Solubility Tg Increased Glass Transition Temp. (Tg) ChainMobility->Tg Thermal Improved Thermal Stability ChainMobility->Thermal Mechanical Enhanced Mechanical Strength ChainMobility->Mechanical

Caption: Adamantane Structure and Polymer Properties.

References

Application Notes: Experimental Protocols for the Oxidation of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the oxidation of 1-adamantanemethanol (B50818) to its corresponding aldehyde (1-adamantanecarbaldehyde) and carboxylic acid (1-adamantanecarboxylic acid). These adamantane (B196018) derivatives are crucial building blocks in medicinal chemistry and materials science, valued for their rigid, lipophilic cage structure.

The following sections detail three common and reliable oxidation methods: two for the selective synthesis of the aldehyde and one for the complete oxidation to the carboxylic acid.

Summary of Oxidation Protocols

The choice of oxidizing agent and reaction conditions dictates the final oxidation state of the product. Mild oxidants are used to convert the primary alcohol to an aldehyde, while strong oxidizing agents will produce the carboxylic acid. The table below summarizes the key parameters for the detailed protocols that follow. While these are standard, high-yielding methods, specific yield data for this compound was not available in the cited literature; typical yields for these reactions on similar primary alcohols are generally high.

Method Oxidizing Agent Product Solvent Temperature Typical Yield (%)
Protocol 1 Pyridinium Chlorochromate (PCC)1-AdamantanecarbaldehydeDichloromethane (DCM)Room Temperature> 85% (Expected)
Protocol 2 Swern Oxidation1-AdamantanecarbaldehydeDichloromethane (DCM)-78 °C to Room Temp.> 90% (Expected)
Protocol 3 Jones Oxidation1-Adamantanecarboxylic AcidAcetone (B3395972)0 °C to Room Temp.> 85% (Expected)

Experimental Workflow Overview

The general experimental workflow for the oxidation of this compound involves the selection of an appropriate oxidation method based on the desired product. The alcohol is dissolved in a suitable solvent and treated with the oxidizing agent under controlled temperatures. Following the reaction, a standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts. The final step involves purification of the crude product, typically by column chromatography or recrystallization, to yield the pure aldehyde or carboxylic acid.

G cluster_start Starting Material cluster_mild Mild Oxidation to Aldehyde cluster_strong Strong Oxidation to Carboxylic Acid cluster_product Products start This compound reagent_mild PCC in DCM or DMSO, (COCl)2, Et3N (Swern) start->reagent_mild reagent_strong CrO3, H2SO4 in Acetone (Jones Reagent) start->reagent_strong workup Reaction Quench, Aqueous Work-up & Purification reagent_mild->workup reagent_strong->workup product_aldehyde 1-Adamantanecarbaldehyde product_acid 1-Adamantanecarboxylic Acid workup->product_aldehyde From Mild Oxidation workup->product_acid From Strong Oxidation

Caption: General workflow for the oxidation of this compound.

Protocol 1: Oxidation to 1-Adamantanecarbaldehyde using Pyridinium Chlorochromate (PCC)

This protocol describes the selective oxidation of a primary alcohol to an aldehyde using the mild oxidizing agent PCC.[1][2] The reaction is performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid.[3]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Pyridinium Chlorochromate (PCC) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Chromatography column and appropriate silica gel/eluent

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 eq.) and a layer of Celite® or silica gel.

  • Solvent Addition: Add anhydrous DCM to the flask to create a suspension.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The mixture will turn into a dark brown, tarry suspension.[3]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium salts and the solid support. Wash the plug thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography.

Safety Precautions:

  • PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • DCM is a volatile and potentially harmful solvent. All operations should be performed in a well-ventilated fume hood.

Protocol 2: Oxidation to 1-Adamantanecarbaldehyde via Swern Oxidation

The Swern oxidation is a very mild and efficient method for converting primary alcohols to aldehydes, avoiding the use of heavy metals.[4][5] The reaction must be carried out at low temperatures (-78 °C).[6]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq.)

  • Oxalyl Chloride (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (B128534) (Et₃N) (5.0 eq.)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution. Stir for 15 minutes at -78 °C. Vigorous gas evolution (CO and CO₂) will occur.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq.) dropwise to the flask. A thick white precipitate will form. Continue stirring at -78 °C for another 20 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety Precautions:

  • Oxalyl chloride is corrosive and toxic; handle only in a fume hood. The reaction with DMSO is highly exothermic and generates toxic carbon monoxide gas.

  • The byproduct dimethyl sulfide (B99878) has an extremely unpleasant and pervasive odor. All glassware should be quenched with bleach solution after use to oxidize the sulfide.[4]

Protocol 3: Oxidation to 1-Adamantanecarboxylic Acid using Jones Reagent

The Jones oxidation employs chromic acid to convert primary alcohols directly to carboxylic acids.[7][8] The reaction is typically fast and high-yielding.[9]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether or Ethyl Acetate

  • Ice bath

Procedure:

  • Jones Reagent Preparation: In a separate flask, carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly add water. This solution should be prepared in an ice bath due to the exothermic nature of the dissolution. The final reagent is a dark red-orange solution.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stir bar and place it in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirring solution of the alcohol at 0 °C. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange/red to a murky green/blue, indicating the reduction of Cr(VI) to Cr(III).[7]

  • Reaction Monitoring: Stir the reaction for several hours at room temperature after the addition is complete. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench any excess oxidant by carefully adding isopropanol dropwise until the orange color disappears and the solution remains green.

  • Work-up: Remove most of the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid. The product can be purified by recrystallization.

Safety Precautions:

  • Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Always add acid to water, never the other way around.

  • The reaction is exothermic and should be cooled appropriately.

References

Application Notes and Protocols for the Esterification of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanemethanol (B50818) is a key building block in medicinal chemistry and materials science. Its rigid, bulky, and lipophilic adamantane (B196018) cage imparts unique properties to molecules, often enhancing their therapeutic efficacy and pharmacokinetic profiles. Esterification of the primary hydroxyl group of this compound is a fundamental transformation that allows for the introduction of a wide variety of functional groups, leading to the synthesis of novel drug candidates, polymer monomers, and other advanced materials.[1][2][3]

These application notes provide detailed protocols for the synthesis of this compound esters via two common and effective methods: Fischer-Speier Esterification and Steglich Esterification. Additionally, a summary of reaction conditions and yields for the synthesis of various esters is presented in a tabular format for easy comparison and reference.

I. Methods of Esterification

Two primary methods for the esterification of this compound are highlighted here, each with its own advantages depending on the substrate and desired scale of the reaction.

A. Fischer-Speier Esterification

This classical method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is often driven to completion by using an excess of one reactant or by removing water as it is formed.[4][5]

B. Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly suitable for acid-sensitive substrates and can be performed at room temperature.

II. Data Presentation: Synthesis of this compound Esters

The following tables summarize the reaction conditions and yields for the synthesis of various esters of this compound.

Ester ProductCarboxylic AcidCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
1-Adamantyl methacrylate (B99206)Methacrylic acidp-Toluenesulfonic acidTolueneNot SpecifiedReflux>91 (crude)[4]
1-Adamantyl methacrylateMethacrylic acidSulfuric acidMethylcyclohexane5 hours100-11584.1[5]
1-Adamantyl acrylateAcryloyl chlorideTriethylamineTHFNot Specified0 to RT59.2[6]
1-Adamantyl acetateAcetic anhydride (B1165640)Sulfuric acidn-Heptane3 hoursRoom TempNot specified[7]

Note: The table will be expanded as more specific examples with detailed quantitative data are found in the literature.

III. Experimental Protocols

A. Protocol 1: Synthesis of 1-Adamantyl Methacrylate via Fischer-Speier Esterification

This protocol is adapted from a procedure for the synthesis of 1-adamantyl methacrylate.[5]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, add this compound (100 g, 0.657 mol), methacrylic acid (227 g, 2.64 mol), methylcyclohexane, 4-methoxyphenol (0.581 g), and hydroquinone (0.143 g).

  • Carefully add concentrated sulfuric acid (1.61 g, 0.0164 mol) to the mixture.

  • Heat the mixture to 100-115 °C with stirring, while blowing air at 10 mL/min. Collect the water generated during the reaction in the Dean-Stark trap.

  • After 4 hours, add methacrylic anhydride (10.1 g, 0.0657 mol) to react with any remaining this compound and continue stirring for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Slowly add 313 g of a 20% aqueous sodium hydroxide solution to neutralize the acid and wash the organic phase.

  • Wash the organic phase twice with 100 mL of pure water.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation (1 torr, 90 °C) to obtain 1-adamantyl methacrylate as a colorless, transparent liquid.

Expected Yield: 84.1%[5]

B. Protocol 2: General Procedure for Steglich Esterification of this compound

This is a general protocol that can be adapted for the synthesis of various this compound esters.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

IV. Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the Fischer-Speier and Steglich esterification reactions of this compound.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Carboxylic Acid, Solvent, and Acid Catalyst B Heat to Reflux (with water removal) A->B Heat C Cool Reaction Mixture B->C Cool D Neutralize with Base C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purify by Distillation or Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Fischer Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Carboxylic Acid, Solvent, and DMAP B Cool to 0°C A->B C Add DCC/EDC B->C D Stir at RT C->D E Filter Precipitate D->E F Wash with Acid, Base, and Brine E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purify by Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Steglich Esterification Workflow

V. Applications in Drug Development

The incorporation of the 1-adamantyl moiety into drug molecules can significantly enhance their pharmacological properties. Adamantane-containing esters have been explored for a variety of therapeutic applications, leveraging the unique physicochemical characteristics of the adamantane cage. The lipophilicity of the adamantane group can improve membrane permeability and oral bioavailability of drugs.[1][2] Its steric bulk can provide metabolic stability by shielding ester linkages from enzymatic hydrolysis, thereby prolonging the drug's half-life. Furthermore, the rigid adamantane scaffold can serve as an anchor to position pharmacophores for optimal interaction with their biological targets. Adamantane derivatives have been investigated as antiviral agents, enzyme inhibitors, and central nervous system drugs. The ester linkage provides a versatile handle for prodrug strategies, where the active drug is released upon in vivo cleavage of the ester bond.

References

Application Notes and Protocols for the Design of NMDA Receptor Antagonists Based on 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of N-methyl-D-aspartate (NMDA) receptor antagonists derived from the 1-adamantanemethanol (B50818) scaffold. The unique lipophilic and rigid nature of the adamantane (B196018) cage makes it an attractive pharmacophore for targeting the ion channel of the NMDA receptor. This document outlines key structure-activity relationships (SAR), detailed experimental protocols for synthesis and pharmacological characterization, and visual representations of relevant pathways and workflows.

Introduction to this compound in NMDA Receptor Antagonist Design

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2] Adamantane derivatives, such as the clinically used drugs memantine (B1676192) and amantadine (B194251), act as uncompetitive antagonists of the NMDA receptor.[1] They bind within the ion channel, blocking excessive calcium influx associated with excitotoxicity.[2]

This compound serves as a versatile starting material for the synthesis of novel adamantane-based NMDA receptor antagonists. Its hydroxyl group offers a convenient handle for chemical modification, allowing for the introduction of various functional groups to explore the structure-activity landscape of the NMDA receptor's ion channel binding site.

Structure-Activity Relationships (SAR)

The development of potent and selective NMDA receptor antagonists based on the adamantane scaffold is guided by several key structure-activity relationships:

  • The Amino Group: A primary or secondary amine at a bridgehead position (e.g., C1) is generally considered essential for activity. This positively charged group at physiological pH is thought to interact with the Mg2+ binding site within the NMDA receptor channel.[1]

  • Substituents on the Adamantane Cage: The lipophilicity and steric bulk of substituents on the adamantane nucleus significantly influence binding affinity. For instance, the addition of methyl groups at other bridgehead positions (C3, C5, C7), as seen in memantine, enhances potency compared to the parent amantadine.[1]

  • The Nature of the Linker: When modifying this compound, the nature of the linker between the adamantane cage and the pharmacophoric amine group can impact activity. The length, flexibility, and chemical nature of this linker can alter the positioning of the adamantane moiety and the amine within the ion channel.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of representative adamantane-based NMDA receptor antagonists. This data provides a benchmark for the evaluation of newly synthesized compounds derived from this compound.

Compound NameStructureAssay TypeKi (µM)IC50 (µM)Reference
Amantadine1-Aminoadamantane[³H]MK-801 Binding10.50 ± 6.1018.6 ± 0.9[3]
Memantine1-Amino-3,5-dimethyladamantane[³H]MK-801 Binding0.54 ± 0.231.04 ± 0.26[3]
1-Amino-3,5-diethyladamantane[³H]MK-801 Binding0.19 ± 0.06-
1-N-methyl-aminoadamantane[³H]MK-801 Binding21.72 ± 1.63-

Experimental Protocols

Synthesis of 1-Aminoadamantane Hydrochloride from this compound

This protocol describes a plausible synthetic route to 1-aminoadamantane, a key pharmacophore, starting from this compound. The procedure involves the conversion of the alcohol to a leaving group, followed by amination.

Step 1: Synthesis of 1-Bromoadamantane (B121549) from this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of hydrobromic acid (48% aqueous solution).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromoadamantane.

  • Purification: Purify the crude product by recrystallization from methanol (B129727) or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-(1-Adamantyl)formamide from 1-Bromoadamantane

  • Reaction Setup: In a round-bottom flask, add 1-bromoadamantane (1 equivalent) to an excess of formamide.

  • Reaction: Heat the mixture with stirring to 140°C and maintain for 3 hours.[4]

  • Work-up: Cool the reaction mixture and pour it into ice-cold water with stirring.[4]

  • Isolation: Collect the precipitated white solid by filtration and wash with cold water.[4]

  • Purification: Recrystallize the crude N-(1-adamantyl)formamide from a methanol-water mixture.[4]

Step 3: Synthesis of 1-Aminoadamantane Hydrochloride

  • Reaction Setup: To a round-bottom flask containing N-(1-adamantyl)formamide (1 equivalent), add a 3M solution of hydrochloric acid in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture in an ice bath to precipitate 1-aminoadamantane hydrochloride.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Pharmacological Evaluation Protocols

1. Radioligand Binding Assay for NMDA Receptor

This protocol determines the binding affinity of test compounds to the PCP binding site within the NMDA receptor ion channel using [³H]MK-801 as the radioligand.

  • Materials:

    • Rat cortical membranes

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)

    • Non-specific binding determinant: 10 µM unlabeled MK-801

    • Test compounds

    • Glass fiber filters (GF/B or GF/C)

    • Scintillation cocktail

  • Procedure:

    • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

    • Assay Setup: In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of 10 µM unlabeled MK-801.

      • Test Compound: 25 µL of serially diluted test compound.

    • Add 50 µL of the membrane suspension (final protein concentration ~100-200 µ g/well ).

    • Add 25 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Electrophysiological Assay using Patch-Clamp Technique

This protocol assesses the functional inhibition of NMDA receptors by test compounds in cultured neurons or brain slices.

  • Materials:

    • Cultured hippocampal or cortical neurons, or acute brain slices.

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.

    • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

    • NMDA

    • Test compounds

  • Procedure:

    • Cell Preparation: Prepare cultured neurons or acute brain slices for patch-clamp recording.

    • Recording: Obtain whole-cell patch-clamp recordings from individual neurons. Hold the membrane potential at -60 mV.

    • NMDA Application: Apply NMDA (e.g., 100 µM) to elicit an inward current.

    • Compound Application: Co-apply the test compound at various concentrations with NMDA.

    • Data Acquisition: Record the NMDA-evoked currents in the absence and presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Bromination, Amination) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of This compound Derivatives Purification->Library Binding_Assay In vitro Binding Assay ([³H]MK-801 displacement) Library->Binding_Assay Electrophysiology Functional Assay (Patch-Clamp) Library->Electrophysiology SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Electrophysiology->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Uncompetitive_Antagonism Receptor_Closed NMDA Receptor (Channel Closed) Receptor_Open NMDA Receptor (Channel Open) Receptor_Closed->Receptor_Open Agonist Binding Receptor_Open->Receptor_Closed Agonist Dissociation Receptor_Blocked NMDA Receptor (Channel Blocked) Receptor_Open->Receptor_Blocked Antagonist Binding Receptor_Blocked->Receptor_Open Antagonist Dissociation Agonist Glutamate + Glycine Agonist->Receptor_Closed Antagonist Adamantane Antagonist Antagonist->Receptor_Open

References

Application Notes and Protocols: Glycosylation of 1-Adamantanemethanol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the glycosylation of 1-adamantanemethanol (B50818), a promising strategy for developing novel drug delivery systems. The unique lipophilic and rigid structure of adamantane (B196018), when combined with the biocompatibility and targeting potential of carbohydrates, offers a versatile platform for enhancing the therapeutic index of various drugs.[1][2][3][4] These notes cover chemical and enzymatic glycosylation methods, subsequent drug conjugation, and in vitro evaluation techniques.

Introduction to Glycosylated Adamantane in Drug Delivery

Adamantane and its derivatives are increasingly utilized in drug delivery due to their unique physicochemical properties. The bulky, lipophilic adamantane cage can act as a membrane anchor, facilitating cellular uptake, or as a guest molecule for cyclodextrin-based carriers.[1][2][3][4][5] Glycosylation of this compound further enhances its utility by:

  • Improving Biocompatibility: Sugars are natural molecules, reducing the potential toxicity of the drug carrier system.[1]

  • Enhancing Aqueous Solubility: The addition of a polar carbohydrate moiety can improve the solubility of hydrophobic adamantane-drug conjugates.

  • Enabling Targeted Delivery: Specific carbohydrate residues can be recognized by lectin receptors overexpressed on the surface of certain cells, such as cancer cells, allowing for targeted drug delivery.[6]

  • Facilitating Prodrug Design: The glycosidic bond can be engineered to be cleavable under specific physiological conditions (e.g., low pH in tumor microenvironments or by specific enzymes), enabling controlled drug release at the target site.[7]

This document outlines protocols for the synthesis of glycosylated this compound and its application in creating drug-conjugates, using doxorubicin (B1662922) as an exemplary therapeutic agent.

Synthesis of Glycosylated this compound

Two primary methods for the glycosylation of this compound are presented: a classical chemical approach (Koenigs-Knorr reaction) and an enzymatic approach using a β-glucosidase.

Chemical Synthesis: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a well-established method for forming glycosidic bonds from a glycosyl halide donor and an alcohol acceptor in the presence of a promoter, typically a silver salt.[2][8] This method allows for the synthesis of 1-adamantyl-β-D-glucopyranoside.

Experimental Protocol: Synthesis of 1-Adamantyl-β-D-glucopyranoside

  • Preparation of Acetobromoglucose (Glycosyl Donor):

    • Dissolve D-glucose pentaacetate (1.0 g, 2.56 mmol) in glacial acetic acid (10 mL) at 0°C.

    • Slowly add a 33% solution of hydrogen bromide in acetic acid (2.5 mL).

    • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (B109758) (3 x 30 mL).

    • Wash the combined organic layers with cold saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain acetobromoglucose as a white solid. Use immediately in the next step.

  • Glycosylation of this compound:

    • Dissolve this compound (0.43 g, 2.56 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add freshly prepared silver(I) carbonate (1.41 g, 5.12 mmol) and activated 4 Å molecular sieves (2 g).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of freshly prepared acetobromoglucose (1.05 g, 2.56 mmol) in anhydrous dichloromethane (10 mL) dropwise to the suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours in the dark, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification of Protected Glycoside:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the protected 1-adamantyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Deprotection (Zemplén Deacetylation):

    • Dissolve the purified protected glycoside in anhydrous methanol (B129727) (20 mL).

    • Add a catalytic amount of sodium methoxide (B1231860) (25 wt.% solution in methanol, ~0.1 mL).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure.

    • Purify the residue by recrystallization from methanol/ether to afford 1-adamantyl-β-D-glucopyranoside as a white crystalline solid.

Data Presentation: Koenigs-Knorr Glycosylation

ParameterValue
Reactants
This compound1.0 eq
Acetobromoglucose1.0 - 1.2 eq
Silver (I) Carbonate2.0 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Reaction Time24 - 48 hours
Product
Yield of Protected Glycoside60 - 75%
Yield of Deprotected Glycoside85 - 95%
Anomeric Selectivity (β:α)>10:1
Enzymatic Synthesis: Transglycosylation

Enzymatic glycosylation offers a green and highly stereoselective alternative to chemical methods. Glycosidases, such as β-glucosidase from almonds, can catalyze the transfer of a glycosyl moiety from a donor substrate to an acceptor alcohol in a process called transglycosylation.[9]

Experimental Protocol: Enzymatic Synthesis of 1-Adamantyl-β-D-glucopyranoside

  • Reaction Setup:

    • In a 50 mL flask, dissolve p-nitrophenyl-β-D-glucopyranoside (glycosyl donor, 200 mg, 0.66 mmol) and this compound (acceptor, 330 mg, 1.98 mmol, 3 eq) in a biphasic solvent system of sodium acetate buffer (10 mL, 50 mM, pH 5.0) and an organic co-solvent such as tert-butanol (B103910) (5 mL) to improve substrate solubility.

    • Add β-glucosidase from almonds (e.g., 500 units) to the mixture.

    • Incubate the reaction mixture at 40-50°C with gentle shaking (150 rpm) for 48-72 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the formation of the product and the consumption of the donor by TLC or HPLC.

    • Upon reaching optimal conversion, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

    • Filter the reaction mixture to remove the denatured enzyme.

    • Concentrate the filtrate under reduced pressure to remove the organic co-solvent.

  • Purification:

    • Extract the aqueous residue with ethyl acetate to remove unreacted this compound and the by-product p-nitrophenol.

    • Purify the aqueous layer containing the desired glycoside by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by preparative HPLC to obtain pure 1-adamantyl-β-D-glucopyranoside.

Data Presentation: Enzymatic Glycosylation

ParameterValue
Enzyme β-Glucosidase (from almonds)
Glycosyl Donor p-Nitrophenyl-β-D-glucopyranoside
Acceptor This compound
Reaction Conditions
Buffer50 mM Sodium Acetate, pH 5.0
Co-solventtert-Butanol
Temperature40 - 50°C
Reaction Time48 - 72 hours
Product
Conversion Yield30 - 50%
Anomeric Selectivity (β:α)Exclusively β

Conjugation of Doxorubicin to Glycosylated this compound

The synthesized 1-adamantyl glycoside can be used as a linker to conjugate drugs. Here, we describe a protocol for attaching doxorubicin (Dox) via a pH-sensitive hydrazone linkage to the glycoside, creating a prodrug designed for release in the acidic tumor microenvironment.[7]

Experimental Protocol: Synthesis of Adamantyl-Glycoside-Hydrazone-Doxorubicin Conjugate

  • Oxidation of the Glycoside:

    • Dissolve 1-adamantyl-β-D-glucopyranoside in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add sodium periodate (B1199274) (NaIO4) in slight excess and stir the reaction in the dark at room temperature for 1-2 hours to cleave the vicinal diols and generate aldehyde groups.

    • Quench the reaction with ethylene (B1197577) glycol.

    • Purify the resulting aldehyde-functionalized adamantyl glycoside by dialysis or size-exclusion chromatography.

  • Hydrazone Linkage Formation:

    • Dissolve doxorubicin hydrochloride (Dox-HCl) and the aldehyde-functionalized adamantyl glycoside in anhydrous dimethylformamide (DMF).

    • Add a few drops of acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by HPLC.

  • Purification:

    • Purify the resulting adamantyl-glycoside-hydrazone-Doxorubicin conjugate by preparative HPLC to remove unreacted starting materials and by-products.

    • Characterize the final product by NMR and mass spectrometry.

Data Presentation: Drug Conjugation

ParameterValue
Drug Doxorubicin Hydrochloride
Linker Aldehyde-functionalized 1-adamantyl-β-D-glucopyranoside
Linkage Chemistry Hydrazone bond formation
Reaction Conditions
SolventDMF with catalytic Acetic Acid
TemperatureRoom Temperature
Reaction Time24 hours
Product
Drug Loading Efficiency40 - 60%

In Vitro Drug Release Studies

To evaluate the pH-sensitive nature of the hydrazone linker, an in vitro drug release study is performed at different pH values, simulating physiological and tumor microenvironment conditions.

Experimental Protocol: pH-Triggered Doxorubicin Release

  • Preparation of Release Media:

    • Prepare phosphate-buffered saline (PBS) at pH 7.4 (physiological pH) and acetate buffer at pH 5.0 (tumor microenvironment pH).

  • Drug Release Assay:

    • Dissolve a known concentration of the adamantyl-glycoside-hydrazone-Doxorubicin conjugate in each buffer.

    • Place the solutions in a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against a larger volume of the corresponding buffer at 37°C with gentle stirring.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the external buffer.

    • Quantify the amount of released doxorubicin in the aliquots using a UV-Vis spectrophotometer or fluorescence spectrometer at the characteristic wavelength for doxorubicin.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Plot the cumulative drug release (%) versus time for each pH condition.

Data Presentation: In Vitro Drug Release

Time (hours)Cumulative Doxorubicin Release at pH 7.4 (%)Cumulative Doxorubicin Release at pH 5.0 (%)
000
25 ± 120 ± 2
48 ± 1.535 ± 3
812 ± 255 ± 4
1215 ± 2.570 ± 5
2420 ± 385 ± 5
4825 ± 3.595 ± 4

In Vitro Cellular Studies

The efficacy of the drug delivery system is evaluated in cancer cell lines through cytotoxicity and cellular uptake assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug conjugate required to inhibit cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, a breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free doxorubicin and the adamantyl-glycoside-hydrazone-Doxorubicin conjugate in cell culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control and plot against drug concentration to determine the IC50 value.

Cellular Uptake Assay

This assay quantifies the internalization of the drug conjugate by cancer cells.

Experimental Protocol: Cellular Uptake by Flow Cytometry

  • Cell Seeding:

    • Seed cancer cells in 6-well plates and allow them to attach overnight.

  • Treatment:

    • Treat the cells with free doxorubicin or the adamantyl-glycoside-hydrazone-Doxorubicin conjugate (doxorubicin is intrinsically fluorescent) at a fixed concentration for different time points (e.g., 1, 2, 4 hours).

  • Cell Harvesting and Staining:

    • After incubation, wash the cells with cold PBS to remove any non-internalized conjugate.

    • Harvest the cells by trypsinization.

    • Optionally, stain the cells with a nuclear dye (e.g., DAPI) to distinguish live cells.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of doxorubicin in the appropriate channel.

  • Data Analysis:

    • Quantify the mean fluorescence intensity, which corresponds to the amount of internalized drug conjugate.

Visualizations

Experimental Workflows

Glycosylation_Drug_Delivery_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation This compound This compound Glycosylation Glycosylation (Chemical or Enzymatic) This compound->Glycosylation Glycosyl_Donor Glycosyl Donor (e.g., Acetobromoglucose) Glycosyl_Donor->Glycosylation Adamantane_Glycoside 1-Adamantyl-Glycoside Glycosylation->Adamantane_Glycoside Conjugation Drug Conjugation Adamantane_Glycoside->Conjugation Drug Drug (e.g., Doxorubicin) Drug->Conjugation Prodrug Adamantane-Glycoside-Drug (Prodrug) Conjugation->Prodrug Drug_Release Drug Release Study (pH-dependent) Prodrug->Drug_Release Cellular_Uptake Cellular Uptake Assay Prodrug->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (MTT) Prodrug->Cytotoxicity Data_Analysis Data Analysis (IC50, Release Profile) Drug_Release->Data_Analysis Cellular_Uptake->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Overall workflow from synthesis to in vitro evaluation.

Chemical Glycosylation Workflow (Koenigs-Knorr)

Koenigs_Knorr_Workflow Start This compound + Acetobromoglucose Reaction Add Ag2CO3 in DCM, 0°C to RT Start->Reaction Filtration Filter through Celite Reaction->Filtration Purification1 Column Chromatography (Silica Gel) Filtration->Purification1 Protected_Product Protected Adamantyl-Glycoside Purification1->Protected_Product Deprotection Zemplén Deacetylation (NaOMe in MeOH) Protected_Product->Deprotection Neutralization Neutralize with Ion-Exchange Resin Deprotection->Neutralization Purification2 Recrystallization Neutralization->Purification2 Final_Product 1-Adamantyl-β-D-glucopyranoside Purification2->Final_Product Drug_Conjugation_Release Adamantane_Glycoside Adamantyl-Glycoside Oxidation Periodate Oxidation Adamantane_Glycoside->Oxidation Aldehyde_Linker Aldehyde-Functionalized Linker Oxidation->Aldehyde_Linker Conjugation Hydrazone Formation (Acidic Catalyst) Aldehyde_Linker->Conjugation Doxorubicin Doxorubicin Doxorubicin->Conjugation Prodrug Adamantane-Glycoside-Dox Prodrug Conjugation->Prodrug Uptake Cellular Uptake Prodrug->Uptake Acidic_Environment Acidic Environment (Endosome/Lysosome, pH ~5.0) Uptake->Acidic_Environment Release Hydrazone Cleavage Acidic_Environment->Release Active_Drug Released Doxorubicin Release->Active_Drug Action Induces Apoptosis Active_Drug->Action Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Adamantanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-adamantanemethanol (B50818) derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The adamantane (B196018) moiety is a key pharmacophore in modern drug discovery, valued for its rigid, lipophilic structure that can enhance the metabolic stability and binding affinity of drug candidates. This document outlines the synthesis of suitable coupling partners from this compound and provides detailed protocols for their subsequent use in Suzuki coupling reactions to form carbon-carbon bonds with various aryl and heteroaryl systems.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. While traditionally employed for the coupling of sp²-hybridized carbons, recent advancements have expanded its scope to include sp³-hybridized centers, such as those derived from adamantane structures. This allows for the direct incorporation of the bulky and pharmacologically relevant adamantyl group into complex molecular architectures.

This document details two primary pathways for the utilization of this compound in Suzuki coupling:

  • Conversion to an Electrophilic Partner: this compound can be converted into an electrophilic coupling partner, such as 1-adamantylmethyl bromide or 1-adamantylmethyl tosylate. These derivatives can then react with a variety of aryl or heteroaryl boronic acids.

  • General Suzuki-Miyaura Reaction Scheme: The overall transformation involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide or sulfonate in the presence of a base.

Part 1: Synthesis of Electrophilic Coupling Partners from this compound

To participate in a Suzuki coupling reaction as the electrophilic partner, the hydroxyl group of this compound must first be converted into a better leaving group, such as a bromide or a tosylate.

Protocol 1: Synthesis of 1-Adamantylmethyl Bromide

This protocol describes the conversion of this compound to 1-adamantylmethyl bromide using hydrobromic acid and zinc bromide.

Materials:

  • This compound

  • Zinc bromide (ZnBr₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add zinc bromide (1.0 equivalent) and hydrobromic acid (1.0 equivalent).

  • To the resulting solution, add this compound (0.4 equivalents).

  • Heat the mixture to reflux and maintain for 11-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 200 mL of water and extract the product with diethyl ether (2 x 300 mL).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-adamantylmethyl bromide.[1]

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 1-Adamantylmethyl Tosylate

This protocol details the tosylation of this compound to form 1-adamantylmethyl tosylate, a versatile substrate for Suzuki coupling.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), followed by a catalytic amount of DMAP (if used).

  • Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-adamantylmethyl tosylate.

  • The product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling of this compound Derivatives

The following protocols describe the palladium-catalyzed cross-coupling of the synthesized 1-adamantylmethyl bromide and tosylate with aryl boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates like adamantane derivatives.

Protocol 3: Suzuki Coupling of 1-Adamantylmethyl Bromide with an Aryl Boronic Acid

This protocol outlines a general procedure for the coupling of 1-adamantylmethyl bromide with a representative aryl boronic acid.

Materials:

  • 1-Adamantylmethyl bromide (1.0 equivalent)

  • Aryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk tube or round-bottom flask, combine 1-adamantylmethyl bromide, the aryl boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylmethyladamantane derivative.[2]

Protocol 4: Suzuki Coupling of 1-Adamantylmethyl Tosylate with an Aryl Boronic Acid

This protocol provides a general method for the coupling of 1-adamantylmethyl tosylate, which can be an effective alternative to the corresponding bromide.

Materials:

  • 1-Adamantylmethyl tosylate (1.0 equivalent)

  • Aryl boronic acid (2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%)

  • Base (e.g., K₃PO₄·H₂O, Cs₂CO₃, 3.0 equivalents)

  • Anhydrous solvent (e.g., tert-Amyl alcohol, 1,4-dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried reaction vessel, add 1-adamantylmethyl tosylate, the aryl boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed anhydrous solvent.

  • Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the key steps. Note that specific yields will vary depending on the substrate and precise conditions used.

Table 1: Synthesis of 1-Adamantylmethyl Bromide

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundZnBr₂, HBrNoneReflux11Not specified[1]

Table 2: Representative Conditions for Suzuki Coupling of Alkyl Halides/Tosylates

ElectrophileNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Alkyl BromideAryl Boronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80-110Varies
Alkyl TosylateAryl Boronic AcidPd(OAc)₂ (2-4)XPhos (4-8)K₃PO₄·H₂Ot-AmOH110-120Varies
Aryl Bromide1-Adamantyl Boronic AcidPd₂(dba)₃ (2)SPhos (8)K₃PO₄Mesitylene/Water11072

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Synthesis of Electrophile cluster_1 Suzuki-Miyaura Coupling A This compound B 1-Adamantylmethyl Bromide A->B  HBr, ZnBr2 C 1-Adamantylmethyl Tosylate A->C  TsCl, Base E Arylmethyladamantane (Final Product) B->E  Pd Catalyst,  Ligand, Base C->E  Pd Catalyst,  Ligand, Base D Aryl Boronic Acid D->E

Caption: Workflow for the synthesis and coupling of this compound derivatives.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Adamantylmethyl-Br/OTs) pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OH)₂ (Aryl Boronic Acid) + Base pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • This compound and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.

  • Palladium Catalysts and Phosphine Ligands: These can be air- and moisture-sensitive. Handle under an inert atmosphere. They are also costly and should be used judiciously.

  • Reactions: Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of arylmethyladamantane derivatives starting from this compound. By converting the alcohol to a suitable electrophilic partner, researchers can leverage the power of the Suzuki-Miyaura coupling to incorporate the adamantane scaffold into a wide array of molecules. This methodology is of significant interest to those in drug discovery and medicinal chemistry, offering a reliable path to novel compounds with potentially enhanced pharmacological properties. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: 1-Adamantanemethanol Azides in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-adamantanemethanol (B50818) azide (B81097) and its derivatives in click chemistry. The unique properties of the adamantane (B196018) cage, including its rigidity, lipophilicity, and metabolic stability, make it a valuable scaffold in medicinal chemistry.[1] Its incorporation into molecules via click chemistry offers a streamlined approach to developing novel therapeutics with enhanced pharmacokinetic profiles.[1] This document details the synthesis of the key azide intermediate, experimental protocols for its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its applications in drug discovery, supported by quantitative data and visual workflows.

Synthesis of 1-(Azidomethyl)adamantane

The key building block, 1-(azidomethyl)adamantane, can be synthesized from the commercially available this compound. The synthesis proceeds via a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or bromide, followed by nucleophilic substitution with sodium azide.

Protocol 1: Synthesis of 1-(Azidomethyl)adamantane

Step 1: Tosylation of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (B92270) at 0 °C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(tosyloxymethyl)adamantane.

Step 2: Azidation of 1-(Tosyloxymethyl)adamantane

  • Dissolve 1-(tosyloxymethyl)adamantane (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.[1]

  • Wash the combined organic extracts with water and brine to remove residual DMF and inorganic salts.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(azidomethyl)adamantane.

Safety Precaution: Sodium azide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1]

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation A This compound C 1-(Tosyloxymethyl)adamantane A->C B p-Toluenesulfonyl chloride, Pyridine B->C D 1-(Tosyloxymethyl)adamantane F 1-(Azidomethyl)adamantane D->F E Sodium Azide, DMF E->F

Caption: General workflow for CuAAC reactions.

Applications in Drug Discovery

The adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a desirable feature in drug design. [1]The 1,2,3-triazole linker formed via click chemistry is stable and can act as a pharmacophore, participating in hydrogen bonding and dipole-dipole interactions. [1]This combination has been successfully exploited in the development of various therapeutic agents.

Enzyme Inhibitors

Adamantane-triazole conjugates have shown significant potential as enzyme inhibitors. For instance, a series of adamantane-appended 1,2,3-triazoles were synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the treatment of type 2 diabetes. [2] Table 1: α-Glucosidase Inhibition by Adamantane-Appended 1,2,3-Triazoles [2]

Compound Linker between Triazole and Phenyl Ring IC₅₀ (µM)
6b -CH₂- 14.0 ± 0.16
6c -CH₂CH₂- 8.30 ± 0.33

| Acarbose (Reference) | - | 13.50 ± 0.32 |

Data extracted from a study on adamantane-appended 1,2,3-triazoles as α-glucosidase inhibitors. [2]

Anticancer Agents

The lipophilic nature of the adamantane cage can enhance the penetration of molecules into cancer cells. [3]The triazole ring system is also a common feature in many anticancer agents. The combination of these two moieties through click chemistry provides a powerful strategy for the development of novel anticancer drugs. [4][5] Protocol 3: In Vitro Cytotoxicity Assay

  • Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare stock solutions of the adamantane-triazole conjugates in DMSO.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or SRB assay.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Characterization of Triazole Products

The formation of the 1,2,3-triazole ring can be readily confirmed by spectroscopic methods, particularly ¹H and ¹³C NMR.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Disubstituted 1,2,3-Triazoles [6]

Proton/Carbon Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm)
Triazole-H 7.5 - 8.5 (singlet) 120 - 125
Triazole-C4 - 145 - 150
Triazole-C5 - 120 - 125

| Adamantane-CH₂-N | ~4.3 (singlet) | ~50 |

Note: Chemical shifts can vary depending on the substituents on the triazole ring and the solvent used.

Diagram 3: Drug Discovery Workflow

G A 1-(Azidomethyl)adamantane Synthesis C CuAAC Click Chemistry A->C B Library of Alkynes B->C D Library of Adamantane- Triazole Conjugates C->D E Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Development G->H

Caption: Drug discovery using adamantane-triazoles.

References

Application Notes and Protocols for 1-Adamantanemethanol as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][4]

This document focuses on the application of 1-adamantanemethanol (B50818) as a rigid linker in PROTAC development. The adamantane (B196018) cage is a unique, rigid, and lipophilic three-dimensional structure that can enhance metabolic stability and improve pharmacokinetic properties.[5] Incorporating a this compound-derived linker into a PROTAC can impart rigidity, which may pre-organize the molecule into a bioactive conformation, thereby enhancing ternary complex formation and subsequent protein degradation.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Advantages of this compound as a Linker

The use of this compound as a precursor for a PROTAC linker offers several potential advantages:

  • Rigidity and Pre-organization: The rigid adamantane core can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency.

  • Improved Physicochemical Properties: The lipophilic nature of the adamantane cage can enhance cell permeability, a common challenge in PROTAC development.[7]

  • Metabolic Stability: The adamantane scaffold is resistant to metabolic degradation, which can lead to a longer plasma half-life of the PROTAC.

  • Tunable Exit Vectors: The methylenehydroxyl group of this compound provides a defined exit vector for the attachment of the POI ligand or the E3 ligase ligand, allowing for systematic optimization of the linker geometry.

  • Synthetic Accessibility: this compound is a commercially available starting material, and its hydroxyl group can be readily functionalized using established chemical transformations.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][9] The following table summarizes hypothetical quantitative data for a PROTAC utilizing a this compound-based linker compared to PROTACs with flexible linkers. This data is for illustrative purposes and is based on trends observed for rigid linkers in the literature.

PROTAC IDLinker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Cell Viability IC50 (µM)
ADM-PROTAC-01 This compound-derived (rigid) BRD4 CRBN HeLa 8 >95 0.5
FLEXI-PROTAC-PEGPEG-based (flexible)BRD4CRBNHeLa25>901.2
FLEXI-PROTAC-AlkylAlkyl-based (flexible)BRD4CRBNHeLa40>901.8
ADM-PROTAC-02 This compound-derived (rigid) BTK VHL Mino 5 >98 0.2
FLEXI-PROTAC-PEGPEG-based (flexible)BTKVHLMino15>950.8

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel PROTACs.

Synthesis of a this compound-based PROTAC

This protocol describes a general synthetic strategy for constructing a PROTAC with a this compound linker. The synthesis involves the functionalization of this compound to connect a hypothetical POI ligand and an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon).

Synthesis_Workflow Start This compound Step1 Functionalization of Hydroxyl Group (e.g., Tosylation or Mesylation) Start->Step1 Step2 Nucleophilic Substitution with E3 Ligase Ligand (e.g., Pomalidomide derivative) Step1->Step2 Intermediate Adamantane-Linker-E3 Ligand Step2->Intermediate Step3 Activation of a C-H bond on Adamantane or introduction of a second functional group Intermediate->Step3 Step4 Coupling with POI Ligand Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

General synthetic workflow for a this compound-based PROTAC.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • E3 ligase ligand with a nucleophilic handle (e.g., hydroxy-pomalidomide)

  • POI ligand with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, DCC)

  • Bases (e.g., DIPEA, K2CO3)

  • Solvents for reaction and purification (e.g., DMF, THF, Ethyl Acetate, Hexanes)

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and pyridine.

    • Cool the solution to 0 °C and add TsCl or MsCl (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the activated intermediate.

  • Coupling with E3 Ligase Ligand:

    • Dissolve the activated adamantane intermediate (1.0 eq) and the E3 ligase ligand (e.g., hydroxy-pomalidomide, 1.1 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

    • Stir the mixture at 60-80 °C for 24 hours, monitoring by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

    • Purify the residue by flash column chromatography to yield the adamantane-linker-E3 ligase intermediate.

  • Coupling with POI Ligand:

    • The subsequent coupling to the POI ligand will depend on the functional group available on the adamantane core and the POI ligand. This may involve further functionalization of the adamantane cage.

    • For a carboxylic acid-amine coupling, dissolve the adamantane-linker-E3 ligase intermediate with a carboxylic acid (1.0 eq) and the POI ligand with an amine (1.1 eq) in DMF.

    • Add a coupling agent like HATU (1.5 eq) and a base like DIPEA (2.0 eq).

    • Stir at room temperature for 12-24 hours.

    • Work up and purify by preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Western Blotting to Determine Protein Degradation

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[10]

Western_Blot_Workflow Start Cell Seeding and Treatment with PROTAC Step1 Cell Lysis and Protein Quantification Start->Step1 Step2 SDS-PAGE and Protein Transfer to Membrane Step1->Step2 Step3 Immunoblotting with Primary and Secondary Antibodies Step2->Step3 Step4 Signal Detection and Image Acquisition Step3->Step4 End Data Analysis: Quantification of Protein Levels Step4->End

Experimental workflow for Western Blot analysis.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Protocol for Cell Viability Assay (e.g., MTT Assay)

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

Materials:

  • Cultured cells

  • PROTAC stock solution

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the design of rigid linkers in PROTAC development. Its inherent rigidity and favorable physicochemical properties can contribute to improved efficacy and pharmacokinetic profiles. The provided synthetic and evaluation protocols offer a general framework for researchers to explore the potential of this compound-based linkers in their targeted protein degradation research. Further optimization of the linker length, attachment points, and overall molecular properties is essential for the development of potent and selective PROTACs for therapeutic applications.

References

Synthesis of Adamantyl-Containing Polymers Using 1-Adamantanemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of adamantyl-containing polymers utilizing 1-adamantanemethanol (B50818) as a key building block. The incorporation of the bulky, rigid adamantane (B196018) moiety into polymer structures imparts unique properties, including enhanced thermal stability, mechanical strength, and specific functionalities relevant to drug delivery and advanced materials.

Application Notes

The unique properties of adamantane-containing polymers make them highly suitable for a range of specialized applications, particularly in the biomedical field. The adamantyl group's lipophilicity and ability to form strong inclusion complexes with cyclodextrins are key features exploited in drug delivery systems.

1. Drug Delivery Systems: Adamantyl-containing polymers can be engineered into nanoparticles, micelles, or polymer-drug conjugates. The adamantane moiety can serve as a physical anchor for drug loading or as a targeting ligand. For instance, polymers with pendant adamantyl groups can form host-guest complexes with cyclodextrin-modified drugs, enabling controlled release. Acid-responsive polymers with an adamantane core have been developed as smart drug delivery platforms that release their payload in the acidic microenvironment of tumors.

2. Biomaterials and Tissue Engineering: The rigidity and thermal stability conferred by the adamantane cage make these polymers attractive for creating robust biomaterials. For example, adamantane-containing polyurethanes exhibit shape memory effects, which can be utilized in medical devices and implants. Their biocompatibility and tunable mechanical properties are advantageous for tissue engineering scaffolds.

3. High-Performance Coatings and Films: The high glass transition temperatures and thermal stability of adamantyl-containing polymers make them suitable for specialty coatings and films that require durability and resistance to harsh conditions.

Experimental Protocols

This section details the synthesis of key monomers derived from this compound and their subsequent polymerization into polyethers and polyurethanes.

Protocol 1: Synthesis of (1-Adamantyl)methyl Glycidyl (B131873) Ether (AdaGE) Monomer

(1-Adamantyl)methyl glycidyl ether (AdaGE) is a key monomer synthesized from this compound, which can be polymerized via ring-opening polymerization to yield polyethers with pendant adamantyl groups.

Materials:

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add tetrabutylammonium iodide (0.1 eq) to the reaction mixture.

  • Add epichlorohydrin (5.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 40 °C and stir for 24 hours.

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (1-adamantyl)methyl glycidyl ether.

Protocol 2: Anionic Ring-Opening Polymerization of (1-Adamantyl)methyl Glycidyl Ether (AdaGE)

This protocol describes the synthesis of poly((1-adamantyl)methyl glycidyl ether) via living anionic ring-opening polymerization.

Materials:

  • (1-Adamantyl)methyl glycidyl ether (AdaGE)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium naphthalenide solution in THF (initiator)

  • Methanol (B129727) (terminating agent)

Procedure:

  • Under a nitrogen atmosphere, dissolve the desired amount of AdaGE monomer in anhydrous THF in a flame-dried Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the potassium naphthalenide initiator solution dropwise until a faint green color persists, indicating the titration of impurities.

  • Add the calculated amount of initiator to achieve the target molecular weight. The solution should turn a deep green or reddish color, depending on the initiator.

  • Allow the polymerization to proceed at -78 °C for the desired time (e.g., 2-24 hours).

  • Terminate the polymerization by adding degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-60 °C to a constant weight.

Protocol 3: Synthesis of Adamantane-Containing Polyurethane

This protocol describes the synthesis of a polyurethane incorporating a diol derivative of adamantane. This compound can be converted to 1,3-adamantanediol (B44800) through established methods, which can then be used in this polymerization. [1]

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, dissolve 1,3-adamantanediol and 1,4-butanediol in anhydrous DMF.

  • Heat the mixture to 80 °C to ensure complete dissolution of the diols.

  • Add hexamethylene diisocyanate to the solution.

  • Add a catalytic amount of dibutyltin dilaurate.

  • Continue stirring the reaction mixture at 80 °C for 4-6 hours.

  • Pour the viscous polymer solution into a Teflon mold.

  • Cure the polymer in a vacuum oven at 80 °C for 24 hours to remove the solvent and complete the reaction.

Data Presentation

The following tables summarize typical quantitative data for adamantyl-containing polymers synthesized from this compound derivatives.

Table 1: Molecular Weight and Polydispersity of Adamantyl-Containing Polymers

Polymer TypeMonomersPolymerization MethodMn ( g/mol )Mw/Mn (PDI)Reference
Polyether(1-Adamantyl)methyl glycidyl etherAnionic Ring-Opening5,000 - 20,0001.1 - 1.3[2]
Polyurethane1,3-Adamantanediol, 1,4-Butanediol, HDIPolyadditionNot ReportedNot Reported[1]
Star PolymerAdamantane-core, PLGA, PDEAEMAROP, ATRP, CuAAC~15,000 - 25,0001.2 - 1.4N/A

Table 2: Thermal Properties of Adamantyl-Containing Polymers

Polymer TypeMonomersGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% weight loss, °C)Reference
Polyether(1-Adamantyl)methyl glycidyl etherVaries with MW> 300[2]
Polyurethane1,3-Adamantanediol, 1,4-Butanediol, HDI40 - 70> 300[1]
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate~150 - 180~350N/A

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_application Applications This compound This compound AdaGE_Monomer (1-Adamantyl)methyl Glycidyl Ether (AdaGE) This compound->AdaGE_Monomer NaH, TBAI Epichlorohydrin Epichlorohydrin Epichlorohydrin->AdaGE_Monomer Polymerization_Step Anionic Ring-Opening Polymerization AdaGE_Monomer->Polymerization_Step Initiator (e.g., K-Naph) Polyether Poly((1-adamantyl)methyl glycidyl ether) Polymerization_Step->Polyether Termination (e.g., MeOH) Drug_Delivery Drug Delivery (Nanoparticles, Micelles) Polyether->Drug_Delivery Biomaterials Biomaterials (Coatings, Scaffolds) Polyether->Biomaterials Drug_Delivery_Pathway cluster_formulation Formulation & Targeting cluster_delivery Cellular Delivery cluster_release Drug Release Polymer Adamantyl-Containing Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Nanoparticle->Tumor_Microenvironment Systemic Circulation (EPR Effect) Cellular_Uptake Cancer Cell Tumor_Microenvironment->Cellular_Uptake Endocytosis Endosome Endosome/Lysosome (Low pH) Cellular_Uptake->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Polymer Degradation or Conformational Change Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Target Interaction

References

Application of 1-Adamantanemethanol in the Development of Novel Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of the adamantane (B196018) cage, characterized by its rigidity, bulkiness, and high thermal stability, have made it a privileged scaffold in the design of novel catalysts. 1-Adamantanemethanol (B50818), in particular, offers a versatile entry point for the synthesis of a variety of ligands and organocatalysts. The hydroxymethyl group serves as a convenient handle for further functionalization, allowing for the introduction of coordinating moieties such as phosphines and N-heterocyclic carbenes (NHCs). The steric bulk of the adamantyl group can significantly influence the coordination sphere of a metal center, leading to enhanced catalytic activity, selectivity, and stability in a range of organic transformations.

This document provides detailed application notes and experimental protocols for the synthesis and use of catalysts derived from this compound.

Phosphine (B1218219) Ligands Derived from this compound

The introduction of an adamantyl moiety into phosphine ligands has been shown to create highly effective catalysts for cross-coupling reactions. The bulky nature of the adamantyl group promotes the formation of monoligated, highly active palladium species and can enhance catalyst stability. While direct synthesis from this compound is not widely reported, a straightforward two-step synthesis can be proposed based on established methodologies.

Application Note:

(1-Adamantyl)methyl-substituted phosphine ligands are particularly promising for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Mizoroki-Heck couplings. The steric hindrance provided by the adamantyl cage can lead to high turnover numbers (TON) and turnover frequencies (TOF), even with challenging substrates like aryl chlorides.

Experimental Protocols:

Protocol 1: Synthesis of (1-Adamantyl)methyl p-Toluenesulfonate

This protocol describes the activation of the hydroxyl group of this compound by conversion to a tosylate, making it a suitable leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-adamantyl)methyl p-toluenesulfonate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Diphenyl((1-adamantyl)methyl)phosphine

This protocol details the synthesis of a monodentate phosphine ligand via nucleophilic substitution of the corresponding tosylate with lithium diphenylphosphide.

Materials:

  • (1-Adamantyl)methyl p-toluenesulfonate

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve (1-adamantyl)methyl p-toluenesulfonate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of lithium diphenylphosphide (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with degassed water.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude phosphine ligand.

  • The crude product can be purified by crystallization or column chromatography under an inert atmosphere.

Diagram 1: Synthesis of (1-Adamantyl)methyl Phosphine Ligand

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Phosphination This compound This compound TsCl_Py TsCl, Pyridine This compound->TsCl_Py (1-Adamantyl)methyl_tosylate (1-Adamantyl)methyl p-Toluenesulfonate TsCl_Py->(1-Adamantyl)methyl_tosylate LiPPh2_THF LiPPh2, THF Phosphine_Ligand Diphenyl((1-adamantyl)methyl)phosphine LiPPh2_THF->Phosphine_Ligand (1-Adamantyl)methyl_tosylate_2->LiPPh2_THF

Caption: Synthetic pathway for a phosphine ligand from this compound.

Performance Data:

While specific data for catalysts bearing the (1-adamantyl)methyl)phosphine ligand is limited, data for structurally similar di(1-adamantyl)aryl phosphine-palladium complexes in cross-coupling reactions provide a strong indication of expected performance.[1][2][3][4]

Table 1: Performance of Di(1-adamantyl)aryl Phosphine-Palladium Catalysts in Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions

Ligand/PrecatalystReaction TypeSubstratesBaseSolventTemp (°C)Time (h)Yield (%)Ref
iQAdPhos-Pd(OAc)₂ Mizoroki-Heck4-Bromoacetophenone, StyreneK₂CO₃DMA130695[1][2]
iQAdPhos-Pd(OAc)₂ Mizoroki-Heck4-Chlorobenzonitrile, StyreneK₂CO₃DMA1301288[1][2]
POPd-Ad Suzuki-MiyauraPhenyl chloride, 4-Tolylboronic acidKOtBu1,4-Dioxane950.599[4]
POPd-Ad Suzuki-Miyaura2-Chloropyridine, Phenylboronic acidCsF1,4-Dioxane95199[4]

iQAdPhos = 1-(di(1-adamantyl)phosphino)isoquinoline POPd-Ad = Di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalyst

N-Heterocyclic Carbene (NHC) Ligands Derived from this compound

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, often serving as alternatives to phosphines. The incorporation of an adamantyl group can enhance the stability and catalytic activity of NHC-metal complexes. A synthetic route to an adamantyl-functionalized NHC ligand can be envisioned starting from this compound.

Application Note:

(1-Adamantyl)methyl-substituted NHC ligands can be utilized in a variety of metal-catalyzed reactions, including cross-coupling, metathesis, and hydrogenation. The adamantyl group can also be exploited for the supramolecular immobilization of the catalyst, facilitating catalyst recovery and reuse.

Experimental Protocols:

Protocol 3: Synthesis of (1-Adamantyl)methylamine

This protocol outlines a possible route for the conversion of this compound to the corresponding amine, a key intermediate for NHC synthesis.

Materials:

  • (1-Adamantyl)methyl p-toluenesulfonate (from Protocol 1)

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Step A: Azide Formation

    • Dissolve (1-adamantyl)methyl p-toluenesulfonate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 12 hours.

    • Cool the reaction mixture, pour into water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to give crude (1-adamantyl)methyl azide. Caution: Organic azides can be explosive and should be handled with care.

  • Step B: Reduction to Amine

    • Under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C and slowly add a solution of crude (1-adamantyl)methyl azide (1.0 eq) in diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with diethyl ether.

    • Dry the filtrate over Na₂SO₄ and concentrate to yield (1-adamantyl)methylamine.

Protocol 4: Synthesis of 1-((1-Adamantyl)methyl)-1H-imidazole

This protocol describes the N-alkylation of imidazole (B134444) to introduce the (1-adamantyl)methyl group.

Materials:

  • (1-Adamantyl)methylamine (from Protocol 3) or (1-Adamantyl)methyl bromide

  • Imidazole

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Add imidazole (1.0 eq) portion-wise at 0 °C and stir until hydrogen evolution ceases.

  • Add a solution of (1-adamantyl)methyl bromide (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Diagram 2: Proposed Synthesis of an Adamantyl-Substituted NHC Precursor

G This compound This compound Activation Activation (e.g., Tosylation) This compound->Activation Intermediate (1-Adamantyl)methyl-X (X = OTs, Br) Activation->Intermediate Amine_Formation Amine Formation Intermediate->Amine_Formation Adamantylmethylamine (1-Adamantyl)methylamine Amine_Formation->Adamantylmethylamine Imidazole_Alkylation Imidazole Alkylation Adamantylmethylamine->Imidazole_Alkylation NHC_Precursor 1-((1-Adamantyl)methyl) -1H-imidazolium salt Imidazole_Alkylation->NHC_Precursor

Caption: A logical workflow for synthesizing an NHC precursor from this compound.

Supramolecular Catalysis

The adamantyl group is well-known for its strong host-guest interactions with cyclodextrins and cucurbiturils. This property can be exploited to develop supramolecular catalytic systems where the catalyst is non-covalently immobilized on a solid support.

Application Note:

By functionalizing a catalyst with a this compound-derived ligand, it is possible to create a recoverable and reusable catalytic system. The catalyst can be "captured" by a solid support modified with a suitable host molecule and then released back into the solution under specific conditions, combining the advantages of both homogeneous and heterogeneous catalysis.

Diagram 3: Supramolecular Immobilization of an Adamantyl-Functionalized Catalyst

G cluster_0 Catalyst in Solution (Homogeneous) cluster_1 Catalyst Immobilization (Heterogeneous) Catalyst [M]-Ligand-(Adamantyl) Product Product Catalyst->Product Support Solid Support-Host Catalyst->Support Host-Guest Interaction Substrate Substrate Substrate->Catalyst Reaction Immobilized_Catalyst Support-Host:[M]-Ligand-(Adamantyl)

Caption: Principle of supramolecular catalyst immobilization via host-guest interactions.

References

Troubleshooting & Optimization

Technical Support Center: 1-Adamantanemethanol Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Adamantanemethanol (B50818). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format. The most common high-yield pathway involves the carboxylation of adamantane (B196018) to 1-adamantanecarboxylic acid, followed by the reduction of the carboxylic acid or its ester.

Issue 1: Low Yield in the Carboxylation of Adamantane to 1-Adamantanecarboxylic Acid

Question: My yield of 1-adamantanecarboxylic acid is consistently low when using the Koch-Haaf reaction. What are the likely causes and how can I improve it?

Answer: Low yields in the Koch-Haaf carboxylation of adamantane can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the adamantane can lead to unintended side reactions, significantly reducing the yield of the desired carboxylic acid and complicating purification. It is recommended to use high-purity adamantane.

  • Acid Concentration: The concentration of sulfuric acid is critical. Acid concentrations of 95–98% are satisfactory, but the yield can decrease with concentrations lower than 95%.[1]

  • Reaction Temperature: The reaction is typically conducted at a controlled temperature, for instance, between 17–25°C.[1] Deviations from the optimal temperature range can lead to the formation of byproducts.

  • Formation of Side Products: The use of t-butyl alcohol in the reaction can lead to the formation of trimethylacetic acid and other acidic byproducts.[1] Proper workup, such as the selective precipitation of ammonium (B1175870) 1-adamantanecarboxylate, is crucial to separate the desired product.[1]

  • Incomplete Reaction: Insufficient reaction time can result in unreacted adamantane. Monitoring the reaction progress can help ensure completion.

Issue 2: Difficulties in the Reduction of 1-Adamantanecarboxylic Acid

Question: I am having trouble with the reduction of 1-adamantanecarboxylic acid to this compound using Lithium Aluminum Hydride (LiAlH₄). The yield is poor and I observe multiple spots on my TLC.

Answer: Challenges during the LiAlH₄ reduction of 1-adamantanecarboxylic acid often stem from the following:

  • Reagent Quality and Stoichiometry: LiAlH₄ is extremely reactive with water and moisture. Ensure you are using fresh, high-quality LiAlH₄ and completely anhydrous solvents (e.g., diethyl ether, THF).[2] An excess of LiAlH₄ is typically required for the reduction of carboxylic acids because the acidic proton of the carboxylic acid consumes one equivalent of the hydride, producing hydrogen gas.[3][4]

  • Reaction Conditions: The reaction is usually performed by adding a solution of the carboxylic acid to a suspension of LiAlH₄ in an anhydrous ether solvent at 0°C, followed by stirring at room temperature or gentle reflux.[5] Careful temperature control is important to manage the exothermicity of the reaction.

  • Work-up Procedure: The quenching of excess LiAlH₄ and the hydrolysis of the resulting aluminum alkoxide complex are critical for isolating the product. A careful, sequential addition of water and then a base (e.g., NaOH solution) or acid is necessary to precipitate the aluminum salts in a filterable form. An improper work-up can lead to the formation of emulsions and difficulty in product extraction.

  • Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may isolate unreacted starting material. Monitoring the reaction by TLC is recommended.

Issue 3: Purification Challenges of this compound

Question: How can I effectively purify this compound from the crude reaction mixture?

Answer: The purification strategy will depend on the impurities present.

  • Removal of Unreacted 1-Adamantanecarboxylic Acid: If the reduction was incomplete, the acidic starting material can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The this compound will remain in the organic layer, while the carboxylate salt will be in the aqueous layer.

  • Recrystallization: this compound is a crystalline solid and can often be purified by recrystallization from a suitable solvent.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate this compound from non-polar impurities or closely related byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthetic route to this compound?

A1: A widely used and efficient two-step synthesis starts from adamantane. The first step is the carboxylation of adamantane to 1-adamantanecarboxylic acid using the Koch-Haaf reaction, which can achieve yields of up to 99%.[6] The subsequent reduction of the carboxylic acid or its corresponding ester to this compound is typically performed with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), generally in high yield.

Q2: Can I use Sodium Borohydride (B1222165) (NaBH₄) to reduce 1-adamantanecarboxylic acid?

A2: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids.[7] However, it can be used to reduce esters. A patented method describes the reduction of adamantane carboxylate esters using a combination of sodium borohydride and lithium chloride.[8]

Q3: What are the main safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The work-up procedure to quench excess LiAlH₄ must be performed carefully and at a low temperature (e.g., in an ice bath) by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by water and/or a basic or acidic solution.[2]

Q4: Are there alternative methods to the Koch-Haaf reaction for preparing 1-adamantanecarboxylic acid?

A4: Yes, 1-adamantanecarboxylic acid can also be prepared by the carboxylation of 1-adamantanol (B105290) or 1-bromoadamantane (B121549) with formic acid and sulfuric acid.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for 1-Adamantanecarboxylic Acid
MethodStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Koch-Haaf ReactionAdamantanet-butyl alcohol, formic acid, H₂SO₄Carbon tetrachloride17-251.5-2.5 h67-72--INVALID-LINK--
Modified Koch-Haaf1-NitroxyadamantaneFormic acid, H₂SO₄, urea-18-204-24 h90-99RU2412930C1[6]
Table 2: Reducing Agents for the Synthesis of this compound
Starting MaterialReducing AgentSolventGeneral ConditionsTypical YieldNotes
1-Adamantanecarboxylic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF0°C to refluxHighRequires excess LiAlH₄ due to the acidic proton.
Methyl 1-AdamantanecarboxylateLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF0°C to refluxHighStandard reduction of an ester.
Adamantane Carboxylate EsterSodium Borohydride / Lithium ChlorideTHF/AlcoholHeatingHighOffers a potentially safer alternative to LiAlH₄.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid from Adamantane (Koch-Haaf Reaction)

This protocol is adapted from Organic Syntheses.[1]

Materials:

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, combine 96% sulfuric acid (470 g), carbon tetrachloride (100 mL), and adamantane (13.6 g).

  • Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Prepare a solution of t-butyl alcohol (29.6 g) in 98-100% formic acid (55 g) and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

  • Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

  • Combine the carbon tetrachloride layers and wash with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.

  • Collect the salt by filtration, wash with cold acetone (B3395972) (20 mL), and suspend it in 250 mL of water.

  • Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 1-adamantanecarboxylic acid (12–13 g, 67–72% yield).

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid (m.p. 173–174°C).

Protocol 2: Reduction of 1-Adamantanecarboxylic Acid to this compound using LiAlH₄

Materials:

  • 1-Adamantanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Deionized water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1-adamantanecarboxylic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful, sequential dropwise addition of water (e.g., X mL, where X = grams of LiAlH₄ used) and then 15% aqueous NaOH solution (X mL).

  • A granular precipitate of aluminum salts should form. Stir the mixture vigorously for 15-30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow Adamantane Adamantane Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Adamantane->Adamantanecarboxylic_Acid Koch-Haaf Reaction (H₂SO₄, HCOOH, t-BuOH) Adamantanemethanol This compound Adamantanecarboxylic_Acid->Adamantanemethanol Reduction (e.g., LiAlH₄)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_carboxylation Carboxylation Step cluster_reduction Reduction Step Low_Yield_Carboxylation Low Yield of 1-Adamantanecarboxylic Acid Impure_Adamantane Impure Adamantane Low_Yield_Carboxylation->Impure_Adamantane Cause Incorrect_Acid_Conc Incorrect H₂SO₄ Concentration Low_Yield_Carboxylation->Incorrect_Acid_Conc Cause Temp_Deviation Temperature Deviation Low_Yield_Carboxylation->Temp_Deviation Cause Side_Products Side Product Formation Low_Yield_Carboxylation->Side_Products Cause Use_High_Purity Solution: Use High-Purity Adamantane Impure_Adamantane->Use_High_Purity Check_Acid_Conc Solution: Use 95-98% H₂SO₄ Incorrect_Acid_Conc->Check_Acid_Conc Control_Temp Solution: Maintain 17-25°C Temp_Deviation->Control_Temp Purification Solution: Selective Precipitation Side_Products->Purification Low_Yield_Reduction Low Yield of This compound Poor_Reagent_Quality Poor LiAlH₄ Quality/ Moisture Present Low_Yield_Reduction->Poor_Reagent_Quality Cause Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield_Reduction->Incorrect_Stoichiometry Cause Improper_Workup Improper Work-up Low_Yield_Reduction->Improper_Workup Cause Use_Anhydrous_Conditions Solution: Use Anhydrous Solvents & Fresh LiAlH₄ Poor_Reagent_Quality->Use_Anhydrous_Conditions Use_Excess_Hydride Solution: Use Excess LiAlH₄ Incorrect_Stoichiometry->Use_Excess_Hydride Careful_Quenching Solution: Careful Quenching & Hydrolysis Improper_Workup->Careful_Quenching

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude 1-Adamantanemethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-adamantanemethanol (B50818) via recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the ideal recrystallization solvent, this compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities. As a hot, saturated solution of crude this compound cools, the solubility of the product decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should meet several criteria:

  • High solubility at high temperatures: It should dissolve a large amount of this compound near its boiling point.

  • Low solubility at low temperatures: It should dissolve very little this compound at or below room temperature to ensure a good recovery yield.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity solubility: The solvent should either dissolve the impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

Based on qualitative data, alcohols such as methanol (B129727) and ethanol (B145695) are good starting points for recrystallization of this compound.[1][2][3] Due to its nonpolar adamantane (B196018) cage, it is practically insoluble in water but readily soluble in various organic solvents.[4][5]

Q3: What are the common impurities in crude this compound?

A3: The impurities in crude this compound depend on the synthetic route. Common starting materials for adamantane derivatives include adamantane itself and 1-adamantanecarboxylic acid.[6] Potential impurities could include:

  • Unreacted starting materials: Adamantane or 1-adamantanecarboxylic acid.

  • Byproducts of the synthesis: These can include other adamantane derivatives formed during the reaction, such as 1,3-disubstituted adamantanes.[7]

  • Reagents and solvents: Residual reagents or solvents used in the synthesis.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the point of saturation). Upon cooling, crystals should form. For this compound, a mixture of an alcohol (good solvent) and water (poor solvent) could be a suitable system.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound does not dissolve in the hot solvent. 1. Inappropriate solvent: The chosen solvent may not be a good solvent for this compound even at elevated temperatures. 2. Insufficient solvent: Not enough solvent has been added to dissolve the compound.1. Select a more suitable solvent: Refer to the solvent selection guide (FAQ 2). Consider a more polar organic solvent if a nonpolar one was used. 2. Add more hot solvent: Add small portions of the hot solvent until the solid dissolves. Be careful not to add a large excess, as this will reduce the yield.[8]
No crystals form upon cooling. 1. Solution is not saturated: Too much solvent was used during the dissolution step. 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. 3. Cooling is too rapid: Rapid cooling can sometimes inhibit crystal formation.1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization:     - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[8]     - Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth. 3. Slow cooling: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.
An oil forms instead of crystals ("oiling out"). 1. Melting point depression: The melting point of the crude product is lowered by impurities to below the temperature of the solution. 2. High concentration of solute: The concentration of this compound is too high. 3. Cooling is too rapid. 1. Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly. 2. Use a lower boiling point solvent: If possible, choose a solvent with a boiling point lower than the melting point of this compound (114-117 °C). 3. Slow down the cooling process.
Low yield of purified product. 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized during hot filtration. 3. Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.1. Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Prevent premature crystallization: Use a pre-heated funnel for hot filtration and add a small excess of hot solvent before filtering. 3. Use ice-cold washing solvent: Ensure the solvent used for washing the crystals is thoroughly chilled in an ice bath.
The recrystallized product is still impure. 1. Ineffective solvent: The chosen solvent does not effectively separate the impurities. 2. Crystals crashed out too quickly: Rapid crystal formation can trap impurities within the crystal lattice. 3. Inadequate washing: Insufficient washing of the filtered crystals.1. Choose a different solvent: Experiment with other solvents or a mixed solvent system. 2. Perform a second recrystallization: A second recrystallization is often necessary to achieve high purity.[9] 3. Ensure slow crystal growth: Allow the solution to cool slowly and undisturbed. 4. Thoroughly wash the crystals: Wash the crystals with a small amount of ice-cold solvent.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated TemperatureComments
Alcohols MethanolSolubleVery SolubleA good starting point for recrystallization.[2][3]
EthanolSolubleVery SolubleSimilar to methanol, may require cooling to maximize recovery.
IsopropanolModerately SolubleSolubleMay offer a good balance for dissolution and recovery.
Esters Ethyl AcetateSolubleVery SolubleA potential solvent, but high solubility at room temperature might lead to lower yields.
Hydrocarbons Heptane/HexaneSparingly SolubleModerately SolubleCan be used as a poor solvent in a mixed-solvent system.
Aqueous WaterInsolubleInsolubleUseful as an anti-solvent in a mixed-solvent system with a water-miscible organic solvent.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue to add small portions of the hot solvent dropwise until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery rate.

  • Hot Filtration (Optional):

    • If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration.

    • Preheat a funnel and a new receiving flask.

    • Pour the hot solution through a fluted filter paper in the preheated funnel into the clean flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The purity can be checked by measuring the melting point (literature: 114-117 °C[2][3]) and by analytical techniques such as NMR or GC.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool oiling_out Does an oil form? cool->oiling_out crystals_form Do crystals form? collect Collect crystals by vacuum filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent crystals_form->troubleshoot_no_crystals No check_purity Check purity (e.g., melting point) collect->check_purity oiling_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: A logical workflow for troubleshooting common issues during recrystallization.

References

Troubleshooting common side reactions in 1-Adamantanemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and other issues encountered during the synthesis of 1-Adamantanemethanol (B50818). The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of this compound

  • Answer: Low or no yield in this reduction can stem from several factors:

    • Inactive Lithium Aluminum Hydride: LiAlH₄ is extremely reactive with moisture. If it has been improperly stored or handled, it will be deactivated. Always use freshly opened, anhydrous LiAlH₄ and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Insufficient LiAlH₄: The reduction of a carboxylic acid to an alcohol with LiAlH₄ is a multi-step process that consumes multiple hydride equivalents. Ensure you are using a sufficient molar excess of LiAlH₄.

    • Incomplete Reaction: The reaction may not have gone to completion. This could be due to a short reaction time or low reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material has been consumed.

    • Improper Work-up: The work-up procedure to quench the excess LiAlH₄ and liberate the alcohol product is critical. If not performed correctly, the product can be lost or remain as an aluminum salt.

Issue 2: Presence of Unreacted 1-Adamantanecarboxylic Acid in the Product

  • Question: After purification, I still see the starting 1-adamantanecarboxylic acid in my product NMR or TLC. How can I remove it?

  • Answer: The presence of unreacted starting material is a common issue and can be addressed through:

    • Reaction Optimization: This indicates an incomplete reaction. Future reactions should be monitored more closely, potentially with a longer reaction time or a slight increase in the amount of LiAlH₄.

    • Purification:

      • Liquid-Liquid Extraction: During the work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will convert the acidic 1-adamantanecarboxylic acid into its water-soluble carboxylate salt, which will be removed in the aqueous layer.

      • Column Chromatography: If extraction is not sufficient, column chromatography on silica (B1680970) gel can effectively separate the non-polar this compound from the more polar 1-adamantanecarboxylic acid.

Issue 3: Formation of Side Products

  • Question: I observe an unknown impurity in my product mixture. What are the likely side products in this synthesis?

  • Answer: While the reduction of 1-adamantanecarboxylic acid is generally a clean reaction, side products can arise from:

    • Impurities in the Starting Material: The purity of the initial 1-adamantanecarboxylic acid is crucial. Impurities from its synthesis, such as other carboxylated adamantane (B196018) derivatives, will likely be reduced to their corresponding alcohols, leading to a mixture of products.

    • Rearrangement Products: Although less common in this specific reduction, acid-catalyzed rearrangements of the adamantane cage can occur under certain conditions, especially during the synthesis of the starting material. This could lead to isomeric alcohol byproducts.

    • Over-reduction (less likely for this substrate): While LiAlH₄ is a powerful reducing agent, over-reduction of the primary alcohol to the corresponding alkane (methyladamantane) is not a typical side reaction under standard conditions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

Starting MaterialReducing AgentSolventReaction TimeTypical YieldReference
1-Adamantanecarboxylic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF2-4 hours>90%General literature procedures

Experimental Protocols

Synthesis of this compound via Reduction of 1-Adamantanecarboxylic Acid

This protocol is a representative procedure for the lithium aluminum hydride reduction of 1-adamantanecarboxylic acid.

Materials:

  • 1-Adamantanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric Acid

  • Saturated sodium sulfate (B86663) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (a molar excess, typically 1.5 to 2 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Starting Material: Dissolve 1-adamantanecarboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will produce hydrogen gas.

    • Slowly add 10% sulfuric acid until the aluminum salts dissolve and two clear layers are formed.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying:

    • Combine the organic layers and wash with a saturated sodium sulfate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reagent Verify LiAlH4 Activity and Quantity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up Procedure start->check_workup inactive_reagent Inactive LiAlH4 (Moisture Exposure) check_reagent->inactive_reagent Cause insufficient_reagent Insufficient Molar Excess of LiAlH4 check_reagent->insufficient_reagent Cause incomplete_reaction Incomplete Reaction (Time/Temp) check_conditions->incomplete_reaction Cause product_loss Product Loss During Work-up check_workup->product_loss Cause solution1 Use fresh, anhydrous LiAlH4 under inert atmosphere. inactive_reagent->solution1 Solution solution2 Increase molar excess of LiAlH4. insufficient_reagent->solution2 Solution solution3 Increase reaction time and/or temperature. Monitor by TLC. incomplete_reaction->solution3 Solution solution4 Ensure proper quenching and extraction steps. product_loss->solution4 Solution

Caption: Troubleshooting logic for low yield of this compound.

Synthetic Pathway and Potential Side Products

synthesis_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Products / Issues start 1-Adamantanecarboxylic Acid product This compound start->product LiAlH4, Anhydrous Ether/THF unreacted_sm Unreacted 1-Adamantanecarboxylic Acid start->unreacted_sm Incomplete Reaction impurity_alcohols Other Adamantane Alcohols (from impure starting material) start->impurity_alcohols Impure Starting Material

Caption: Synthetic route and potential side products.

Technical Support Center: Optimizing Reaction Conditions for 1-Adamantanemethanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 1-adamantanemethanol (B50818).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in derivatizing this compound?

A1: The primary challenge in derivatizing this compound is the significant steric hindrance posed by the bulky adamantyl cage. This steric bulk can impede the approach of reagents to the hydroxyl group, potentially leading to slower reaction rates, incomplete reactions, or the need for more forcing reaction conditions compared to less hindered primary alcohols.

Q2: Which are the most common derivatization reactions for this compound?

A2: The most common derivatization reactions for this compound involve the modification of the hydroxyl group to form esters and ethers. These reactions are fundamental in modifying the physicochemical properties of the molecule for various applications in medicinal chemistry and materials science.

Q3: Are there specific reaction types that are more suitable for overcoming the steric hindrance of the adamantyl group?

A3: Yes, for esterification of sterically hindered alcohols like this compound, the Mitsunobu reaction is often a powerful alternative to the standard Fischer esterification.[1] For ether synthesis, while the Williamson ether synthesis can be employed, careful selection of reagents is crucial to avoid elimination side reactions.[1]

Q4: How can I monitor the progress of my this compound derivatization reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting material (this compound) and a reference standard of the desired product (if available), you can determine the extent of the conversion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the recommended purification techniques for this compound derivatives?

A5: The choice of purification technique depends on the properties of the derivative. Column chromatography on silica (B1680970) gel is a versatile method for separating the desired product from unreacted starting materials and byproducts.[2][3] Recrystallization is a good option for solid derivatives, and sublimation can be effective for volatile adamantane (B196018) compounds.[4]

Troubleshooting Guides

Esterification of this compound

Problem: Low or no yield of the desired ester.

Possible CauseSuggested Solution
Steric Hindrance The bulky adamantyl group can hinder the approach of the carboxylic acid. Consider using a more reactive acylating agent such as an acid chloride or anhydride (B1165640). Alternatively, the Mitsunobu reaction, which is well-suited for sterically hindered alcohols, can be employed.[1][5]
Inefficient Water Removal (Fischer Esterification) The formation of water in Fischer esterification is a reversible reaction. Ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent.
Poor Activation of Carboxylic Acid If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometry.
Incomplete Reaction Extend the reaction time or increase the reaction temperature. Monitor the reaction progress by TLC to determine the optimal reaction time.

Problem: Formation of side products.

Possible CauseSuggested Solution
Dehydration of this compound At high temperatures and strongly acidic conditions, dehydration to form adamantyl-containing alkenes can occur. Use milder reaction conditions or a different synthetic route like the Mitsunobu reaction.
Rearrangement of Adamantyl Cage While less common for this compound derivatization, strong acid catalysis can sometimes lead to rearrangements. Use of milder catalysts is recommended.
Etherification of this compound

Problem: Low yield of the desired ether in Williamson Ether Synthesis.

Possible CauseSuggested Solution
Incomplete Deprotonation of this compound Ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate the alcohol to form the alkoxide.[6]
Elimination (E2) as a Side Reaction The alkoxide of this compound is a bulky base, which can favor elimination over substitution, especially with secondary or tertiary alkyl halides.[7] Use a primary alkyl halide or a methyl halide to minimize this side reaction.[7]
Poor Leaving Group on the Alkyl Halide Use an alkyl halide with a good leaving group (I > Br > Cl). Alkyl tosylates are also excellent substrates.[1]
Low Reaction Temperature Gently heating the reaction can increase the rate of substitution. However, excessively high temperatures can favor elimination.[1]

Problem: Difficulty in product isolation.

Possible CauseSuggested Solution
Similar Polarity of Product and Starting Material Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.[2][8]
Formation of Emulsions during Workup Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Adamantylmethyl Acetate

ParameterCondition
Reactants This compound, Acetic Anhydride
Catalyst 4-Dimethylaminopyridine (B28879) (DMAP)
Solvent Pyridine
Temperature Room Temperature to 50°C
Reaction Time 20 hours
Yield High

Note: The use of fewer than 1.5 equivalents of acetic anhydride can result in incomplete conversion of 1-adamantanol (B105290) within 20 hours, leading to reduced yields of 1-adamantyl acetate.[9]

Table 2: Conditions for the Synthesis of 1-Adamantyl Methyl Ether

ParameterCondition
Reactants 1-Adamantanol, Methanol
Catalyst CuBr₂
Temperature Not specified
Reaction Time Not specified
Yield 85%

Note: This reaction proceeds via the intermolecular dehydration of 1-adamantanol and methanol.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantylmethyl Acetate

This protocol is adapted from a procedure for the synthesis of 1-adamantyl acetate.[9]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), 4-dimethylaminopyridine (0.1 equiv), and pyridine.

  • Addition of Reagent: Add acetic anhydride (1.5 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 20 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Adamantylmethyl Ether (via Williamson Ether Synthesis)
  • Formation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Cool the solution in an ice bath.

  • Addition of Base: Carefully add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0°C and add the primary alkyl halide (e.g., methyl iodide, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required.

  • Workup: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_esterification Esterification Workflow cluster_etherification Williamson Ether Synthesis Workflow ester_start This compound ester_reaction Reaction (Stirring, RT-50°C) ester_start->ester_reaction ester_reagents Carboxylic Acid/Anhydride Catalyst (e.g., DMAP) ester_reagents->ester_reaction ester_workup Aqueous Workup (Extraction, Washes) ester_reaction->ester_workup ester_purification Purification (Column Chromatography) ester_workup->ester_purification ester_product 1-Adamantylmethyl Ester ester_purification->ester_product ether_start This compound ether_alkoxide Formation of Alkoxide ether_start->ether_alkoxide ether_base Strong Base (e.g., NaH) ether_base->ether_alkoxide ether_reaction SN2 Reaction ether_alkoxide->ether_reaction ether_alkyl_halide Primary Alkyl Halide ether_alkyl_halide->ether_reaction ether_workup Aqueous Workup (Quenching, Extraction) ether_reaction->ether_workup ether_purification Purification (Column Chromatography) ether_workup->ether_purification ether_product 1-Adamantylmethyl Ether ether_purification->ether_product

Caption: General experimental workflows for the derivatization of this compound.

troubleshooting_workflow start Low Yield in Derivatization check_sterics Is steric hindrance a likely issue? start->check_sterics change_reagent Use more reactive reagents (e.g., acid chloride, tosylate) check_sterics->change_reagent Yes mitsunobu Consider Mitsunobu reaction (for esters) check_sterics->mitsunobu Yes check_conditions Are reaction conditions optimal? check_sterics->check_conditions No success Improved Yield change_reagent->success mitsunobu->success increase_temp_time Increase temperature or reaction time (monitor by TLC) check_conditions->increase_temp_time No check_workup Is workup/purification efficient? check_conditions->check_workup Yes increase_temp_time->success optimize_purification Optimize chromatography solvent system or try recrystallization check_workup->optimize_purification No optimize_purification->success

Caption: Troubleshooting workflow for low yield in this compound derivatization.

References

Technical Support Center: Column Chromatography Purification of 1-Adamantanemethanol Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Adamantanemethanol products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For the purification of moderately polar compounds like this compound, a polar stationary phase such as silica (B1680970) gel (SiO₂) is most commonly used. Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice for separating alcohols.

Q2: Which mobile phase system is suitable for the column chromatography of this compound?

A2: A mixture of a non-polar solvent and a slightly more polar solvent is typically effective. Good starting points for solvent systems are mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound is not UV-active, visualization requires a chemical stain. Stains like p-anisaldehyde or potassium permanganate (B83412) are effective for visualizing alcohols as colored spots on the TLC plate after gentle heating.

Q4: What are the common impurities found in crude this compound products?

A4: Common impurities can include unreacted starting materials such as adamantane (B196018), and byproducts from the synthesis, which could include other adamantane derivatives or over-oxidation products. The choice of purification strategy will depend on the specific impurities present.

Q5: Should I use "wet" or "dry" loading for my sample?

A5: Both methods can be effective. Wet loading, where the sample is dissolved in a minimal amount of the initial eluent, is common. However, if your product has poor solubility in the starting mobile phase, dry loading is recommended. In this method, the crude product is adsorbed onto a small amount of silica gel, dried, and then added to the top of the column. This often leads to better separation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol (B129727) in dichloromethane might be necessary in small percentages.
The compound may have decomposed on the acidic silica gel.Neutralize the silica gel by washing it with a solvent containing a small amount of a non-volatile base like triethylamine (B128534) before packing. Alternatively, use a different stationary phase like neutral alumina.
Poor separation between this compound and non-polar impurities (e.g., adamantane). The mobile phase is too polar, causing all compounds to elute too quickly.Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexane). A shallow gradient elution, where the polarity is increased very slowly, can improve the separation of compounds with close Rf values.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is generally recommended for better column packing.
Peak tailing of the this compound fraction. The compound is interacting too strongly with active sites on the silica gel.Add a small amount of a polar modifier, like methanol or acetic acid, to the eluent to compete with the alcohol for binding to the stationary phase. However, use modifiers sparingly as they can affect the separation.
The column is overloaded with the sample.Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.
The product elutes with the solvent front. The initial mobile phase is too polar.Start the elution with a much less polar solvent system. Determine the optimal starting solvent system using TLC, aiming for an Rf value of ~0.1 for the least polar component of interest.
Multiple fractions contain a mixture of the product and impurities. The separation is difficult due to very similar polarities of the compounds.Use a longer column to increase the surface area for separation. Employ a very slow and shallow gradient of the mobile phase. Collecting smaller fractions can also help in isolating purer product.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound product in a volatile solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a test solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it, and let it dry. Visualize the spots using a p-anisaldehyde or potassium permanganate stain followed by gentle heating.

  • Optimization: Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 for optimal separation on a column.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Securely clamp a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial, non-polar eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound on Silica Gel

Mobile Phase System (v/v)PolarityExpected Elution Behavior of this compoundApplication Notes
100% HexaneVery LowNo elutionUseful for eluting very non-polar impurities like adamantane.
95:5 Hexane:Ethyl AcetateLowVery slow elutionA good starting point for difficult separations from non-polar byproducts.
90:10 to 80:20 Hexane:Ethyl AcetateLow to ModerateModerate elution (ideal for collection)Often provides good separation and a reasonable elution time. The optimal ratio in this range should be determined by TLC.
70:30 Hexane:Ethyl AcetateModerateFast elutionMay be used to speed up the elution after less polar impurities have been removed.
DichloromethaneModerateFast elutionCan be used as a stronger eluent to wash out all remaining compounds from the column.
1-2% Methanol in DichloromethaneHighVery fast elutionUse with caution, as it may elute all compounds at once. Useful for highly polar impurities or for cleaning the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading Recommended) pack->load elute 4. Elute Column (Gradient Elution) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_no_elution No Elution of Product cluster_poor_separation Poor Separation cluster_peak_tailing Peak Tailing start Problem Encountered During Column Chromatography no_elution Is the product stuck at the top of the column? start->no_elution poor_sep Are product and impurities eluting together? start->poor_sep tailing Is the product spot on TLC elongated? start->tailing increase_polarity Increase mobile phase polarity. no_elution->increase_polarity Yes check_decomposition Consider product decomposition on silica. no_elution->check_decomposition If polarity increase is ineffective decrease_polarity Decrease initial mobile phase polarity. poor_sep->decrease_polarity Yes shallow_gradient Use a shallower elution gradient. poor_sep->shallow_gradient repack_column Check for and correct improper column packing. poor_sep->repack_column add_modifier Add a polar modifier to the eluent. tailing->add_modifier Yes reduce_load Reduce the sample load on the column. tailing->reduce_load

Caption: Troubleshooting logic for common column chromatography issues.

How to improve the solubility of 1-Adamantanemethanol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of 1-Adamantanemethanol, offering troubleshooting advice and detailed protocols to facilitate its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white crystalline solid that is insoluble in water.[1] It exhibits solubility in various organic solvents, including methanol (B129727), ethanol, hexane, and ethyl alcohol.[2][3] While qualitatively described as soluble in some organic solvents, quantitative data suggests it is poorly soluble, requiring careful consideration for reaction setup.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue due to the compound's low solubility. To address this, you can:

  • Increase the temperature: Gently heating the reaction mixture can significantly improve solubility. However, be mindful of the thermal stability of your other reagents.

  • Use a co-solvent: Adding a small amount of a solvent in which this compound is more soluble can enhance the overall solvating power of your system.

  • Increase agitation: Vigorous stirring or sonication can help to break down solid particles and promote dissolution.

  • Screen alternative solvents: If possible, consider switching to a solvent with a better solubility profile for this compound that is still compatible with your reaction chemistry.

Q3: Can I use this compound in aqueous reaction conditions?

A3: Direct use in purely aqueous systems is not feasible due to its insolubility in water.[1] However, you may be able to use a co-solvent system, such as a mixture of an organic solvent and water, to achieve partial solubility. The effectiveness of this approach will depend on the specific reaction and the required concentration of this compound.

Troubleshooting Guide: Solubility Issues in Reactions

This guide addresses specific problems you might encounter related to the solubility of this compound during your experiments.

Problem Potential Cause Recommended Solution
Low or inconsistent reaction yield. Poor solubility of this compound leading to a low effective concentration of the reactant.1. Solvent Screening: Test a range of solvents to find an optimal balance between reactant solubility and reaction compatibility. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products. 3. Use of a Co-solvent: Introduce a co-solvent to improve the solubility of this compound. A common strategy is to dissolve the adamantane (B196018) derivative in a small amount of a good solvent before adding it to the main reaction mixture.
Reaction fails to initiate or proceeds very slowly. The concentration of dissolved this compound is below the threshold required for the reaction to occur at a reasonable rate.1. Increase Solvent Volume: While this may not be ideal for all reactions, increasing the total volume of the solvent can help to dissolve more of the starting material. 2. Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst may help to bring the reactants together.
Formation of side products. Inhomogeneous reaction mixture due to undissolved solid, leading to localized high concentrations and potential side reactions.1. Improve Agitation: Ensure vigorous and constant stirring throughout the reaction. 2. Slow Addition: Add the other reactants slowly to the suspension of this compound to maintain a low concentration of the more soluble species and promote the desired reaction pathway.
Difficulty in product purification. Co-precipitation of unreacted this compound with the desired product.1. Hot Filtration: If the desired product is soluble in the hot reaction solvent, a hot filtration step can remove any undissolved starting material. 2. Recrystallization: A carefully chosen recrystallization solvent can effectively separate the product from the less soluble this compound.

Quantitative Solubility Data

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Reference/Notes
WaterProticRoom TemperatureInsoluble[1]
MethanolProticRoom TemperatureSoluble (qualitative, "almost transparency")[1]
EthanolProticRoom TemperatureSoluble (qualitative)[2][3]
n-HexaneNon-polarRoom TemperatureSoluble (qualitative)[2][3]
Dichloromethane (B109758)Polar AproticRoom TemperatureLikely Soluble (based on general principles for adamantane derivatives)Estimated
AcetonePolar AproticRoom TemperatureLikely Soluble (based on general principles for adamantane derivatives)Estimated
N/AN/AN/A0.0746[4]

Note: The single quantitative value of 0.746 mg/mL (0.0746 g/100mL) suggests that while soluble in some organic solvents, the extent of solubility may be low.

Experimental Protocols

Protocol 1: Experimental Determination of this compound Solubility

This protocol describes the isothermal equilibrium method to determine the solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (0.22 µm PTFE)

  • Volumetric flasks

  • HPLC or GC instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for 24-48 hours with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of your analytical method.

  • Quantitative Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in g/100 mL or other appropriate units.

Protocol 2: Synthesis of an Ester using this compound (Example Reaction)

This protocol provides a general method for an esterification reaction, with specific considerations for the solubility of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine (B92270)

  • Acyl chloride (e.g., acetyl chloride)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

    • Add anhydrous dichloromethane (DCM) as the solvent. If complete dissolution is not observed at room temperature, gently warm the mixture or add a co-solvent like a few drops of DMF until a clear solution is obtained.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add anhydrous pyridine to the solution with stirring.

    • In a separate dropping funnel, prepare a solution of the acyl chloride in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Recrystallization of this compound

This protocol describes a method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (or a mixture of methanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound. For optimizing crystal recovery, a mixed solvent system of methanol and water can be used.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Crystallization:

    • If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_start Start: Excess this compound + Solvent in Vial equilibration Equilibrate at Constant Temperature (24-48h with agitation) prep_start->equilibration Seal Vial settle Settle Excess Solid equilibration->settle filter Filter Supernatant (0.22 µm filter) settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_logic decision decision process process result result start Start: Need to dissolve This compound for reaction is_soluble Is it soluble in the primary reaction solvent? start->is_soluble try_heating Try gentle heating is_soluble->try_heating No proceed Proceed with reaction is_soluble->proceed Yes is_soluble_hot Is it soluble when heated? try_heating->is_soluble_hot use_co_solvent Use a co-solvent system is_soluble_hot->use_co_solvent No is_soluble_hot->proceed Yes is_compatible Is the co-solvent compatible with the reaction? use_co_solvent->is_compatible screen_solvents Screen for a new primary solvent is_compatible->screen_solvents No is_compatible->proceed Yes screen_solvents->is_soluble New solvent found fail Re-evaluate synthetic route screen_solvents->fail No suitable solvent

Caption: Decision-making flowchart for addressing solubility issues of this compound in reactions.

References

Preventing byproduct formation in the synthesis of 1-adamantyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Adamantyl Methyl Ether

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize byproduct formation during the synthesis of 1-adamantyl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-adamantyl methyl ether?

A common and effective method is a variation of the Williamson ether synthesis. This involves deprotonating 1-adamantanol (B105290) with a strong base, such as sodium hydride (NaH), to form the sodium adamantoxide intermediate. This intermediate then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) to form the desired ether.[1][2][3]

Q2: What are the primary byproducts I should be aware of during this synthesis?

The most significant byproduct is typically 1-adamantene , which forms through an E1 elimination reaction.[1][4] Because 1-adamantanol is a tertiary alcohol, the carbocation intermediate that can form is relatively stable, making it susceptible to elimination, especially at higher temperatures.

Q3: Why is elimination (E1 reaction) a major competing reaction?

The synthesis involves a tertiary alkoxide, which is sterically hindered.[4] Under reaction conditions that favor carbocation formation (like high temperatures or acidic traces), the tertiary carbocation can easily lose a proton from an adjacent carbon to form a stable alkene (1-adamantene) instead of undergoing substitution.[5]

Q4: Can I use a standard Williamson ether synthesis with a tertiary halide (e.g., 1-bromoadamantane) and sodium methoxide (B1231860)?

This approach is not recommended. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is inefficient for tertiary alkyl halides due to severe steric hindrance.[1][2][4] Using a strong base like sodium methoxide with a tertiary halide would almost exclusively yield the elimination product, 1-adamantene.[1][6]

Q5: How can I purify 1-adamantyl methyl ether from unreacted 1-adamantanol and byproducts?

Purification can typically be achieved using column chromatography on silica (B1680970) gel.[7] Due to the different polarities of the ether product, the alcohol starting material, and the non-polar alkene byproduct, they can be effectively separated. Sublimation is also a viable method for purifying 1-adamantanol if you need to recover the unreacted starting material.[8]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low yield of ether, high percentage of 1-adamantene byproduct (detected by GC-MS or NMR). The reaction temperature is too high, favoring the E1 elimination pathway.Maintain a low and controlled reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[9]
The base used is too hindered or the conditions are slightly acidic, promoting carbocation formation.Use a non-nucleophilic, strong base like sodium hydride (NaH) to ensure complete and clean deprotonation of the alcohol.[1][2] Ensure all glassware is dry and reagents are anhydrous.
Significant amount of unreacted 1-adamantanol remains. Incomplete deprotonation of 1-adamantanol.Use a slight excess (e.g., 1.1-1.2 equivalents) of fresh, high-quality sodium hydride. Ensure the NaH is properly dispersed in the solvent (e.g., THF, DMF).[10][11]
The methylating agent (e.g., methyl iodide) has degraded.Use a fresh bottle of the methylating agent. Store it properly to prevent decomposition.
Insufficient reaction time.Allow the reaction to stir for an adequate amount of time (e.g., 8-15 hours) after the addition of the methylating agent to ensure it goes to completion.[9]
Reaction does not start (no hydrogen evolution observed after adding NaH). Inactive sodium hydride (oxidized).Sodium hydride is often sold as a dispersion in mineral oil. It's crucial to wash the NaH with a dry, inert solvent like hexane (B92381) or pentane (B18724) immediately before use to remove the oil and any surface oxidation. Perform this operation carefully under an inert atmosphere.
Wet solvent or glassware.Ensure all solvents (e.g., THF, DMF) are thoroughly dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through a solvent purification system). Dry all glassware in an oven before use.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 1-adamantyl methyl ether while minimizing the formation of 1-adamantene.

Materials:

  • 1-Adamantanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Dry hexane (for washing NaH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

  • Preparation of Sodium Hydride: In a fume hood and under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH (1.2 equivalents) into a flask. Carefully wash the NaH dispersion two to three times with dry hexane to remove the mineral oil. Decant the hexane washings.

  • Reaction Setup: To the flask containing the washed NaH, add a magnetic stir bar and anhydrous THF (or DMF) via cannula or syringe. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve 1-adamantanol (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The evolution of hydrogen gas should be observed, indicating the formation of the sodium adamantoxide.

  • Methylation: Cool the reaction mixture back down to 0°C. Add methyl iodide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours) to ensure completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to destroy any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate (B1210297) to extract the product. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-adamantyl methyl ether.

Visual Guides

ReactionPathway Synthesis of 1-Adamantyl Methyl Ether cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products 1-Adamantanol 1-Adamantanol Intermediate Sodium 1-Adamantoxide 1-Adamantanol->Intermediate Deprotonation Byproduct 1-Adamantene (Byproduct) 1-Adamantanol->Byproduct E1 Elimination (Favored at high temp) Reagents 1. NaH, THF, 0°C 2. CH3I Product 1-Adamantyl Methyl Ether (Desired Product) Intermediate->Product Sₙ2 Attack on CH₃I (Favored at low temp)

Caption: Reaction scheme for 1-adamantyl methyl ether synthesis.

TroubleshootingWorkflow Troubleshooting Workflow cluster_issues Problem Identification cluster_solutions Corrective Actions start Analyze Crude Product (GC-MS, NMR) check_purity Is Yield Low or Product Impure? start->check_purity adamantene Major Byproduct: 1-Adamantene check_purity->adamantene Yes, Impure unreacted Major Component: Unreacted 1-Adamantanol check_purity->unreacted Yes, Low Conversion end Re-run Optimized Reaction check_purity->end No, Success! solve_adamantene 1. Lower reaction temperature 2. Ensure anhydrous conditions adamantene->solve_adamantene solve_unreacted 1. Use fresh/washed NaH 2. Check methylating agent purity 3. Increase reaction time unreacted->solve_unreacted solve_adamantene->end solve_unreacted->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scaling Up the Synthesis of 1-Adamantanemethanol for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of 1-Adamantanemethanol. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: For pilot-scale production, the two most viable synthetic routes starting from commercially available adamantane (B196018) derivatives are:

  • Route A: Reduction of 1-Adamantanecarboxylic acid. This is often the preferred route due to the well-defined nature of the starting material and the generally high yields of the reduction step.

  • Route B: A multi-step synthesis from adamantane. This involves the initial carboxylation of adamantane to 1-adamantanecarboxylic acid, followed by its reduction. This route is advantageous when adamantane is a more cost-effective starting material.

Q2: Which reducing agent is recommended for the pilot-scale reduction of 1-Adamantanecarboxylic acid?

A2: While Lithium aluminum hydride (LiAlH₄) is a common lab-scale reagent, its use at pilot scale presents safety and cost challenges.[1] For larger scale operations, alternative reducing agents should be considered. A combination of a borohydride (B1222165) reagent, such as sodium borohydride, with an activating agent like iodine or a Lewis acid can be a safer and more economical choice. Another documented option is the use of benzyltriethylammonium borohydride in combination with chlorotrimethylsilane.

Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?

A3: Key safety considerations include:

  • Exothermic Reactions: The reduction of the carboxylic acid can be highly exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner to manage the reaction temperature.

  • Hydrogen Gas Evolution: Some reduction reactions may produce hydrogen gas, which is flammable. The reactor should be properly vented and operated in a well-ventilated area.

  • Handling of Reagents: All chemicals should be handled according to their Safety Data Sheets (SDS). Pay particular attention to corrosive acids and flammable solvents.

Q4: How can the purity of this compound be ensured at a pilot scale?

A4: Purification at scale can be achieved through:

  • Recrystallization: This is a highly effective method for purifying solid this compound.[2] Selecting an appropriate solvent system is crucial for obtaining high purity and yield.

  • Column Chromatography: While more common in lab-scale, flash column chromatography can be adapted for pilot-scale purification of batches up to several kilograms.[2]

  • Distillation: If volatile impurities are present, distillation under reduced pressure can be an effective purification step.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Reduction of 1-Adamantanecarboxylic Acid
Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. - Ensure the reducing agent is of high purity and added in the correct stoichiometric ratio. Moisture can deactivate some reducing agents.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. For many reduction reactions, initial cooling is required, followed by a gradual warm-up to room temperature or gentle heating.[3]
Inefficient Quenching and Work-up - The quenching of the reaction (e.g., addition of water or acid) can be exothermic and should be done carefully at a low temperature to avoid product degradation. - Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent and performing multiple extractions.[4]
Product Loss During Purification - Optimize the recrystallization solvent system to maximize crystal formation and minimize solubility of the product in the mother liquor.[2] - If using column chromatography, ensure proper packing of the column and selection of the eluent to avoid product loss.[2]
Issue 2: Formation of Impurities
Possible Cause Troubleshooting & Optimization
Side Reactions During Reduction - The choice of reducing agent can influence the formation of byproducts. Investigate alternative, more selective reducing agents if significant impurities are observed. - Over-reduction to adamantane is a potential side reaction. Control the reaction time and temperature carefully.
Impure Starting Material - Ensure the 1-Adamantanecarboxylic acid is of high purity. Impurities in the starting material can be carried through the reaction and complicate purification.[3]
Degradation During Work-up or Purification - Avoid overly acidic or basic conditions during work-up if the product is sensitive to pH changes. - If using distillation for purification, perform it under reduced pressure to avoid thermal degradation at high temperatures.

Experimental Protocols

Protocol A: Synthesis of this compound via Reduction of 1-Adamantanecarboxylic Acid

Materials:

  • 1-Adamantanecarboxylic acid

  • Sodium borohydride

  • Iodine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 1-Adamantanecarboxylic acid in anhydrous THF.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of water, followed by a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Extract the product with diethyl ether (3 x reactor volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation: Comparison of Synthesis Parameters
ParameterRoute A (Reduction)Route B (from Adamantane)
Starting Material 1-Adamantanecarboxylic acidAdamantane
Key Reagents Reducing agent (e.g., NaBH₄/I₂), THFFormic acid, Sulfuric acid, Reducing agent
Number of Steps 12
Typical Yield 85-95%60-75% (overall)
Key Challenges Handling of reducing agents, exotherm controlHandling of corrosive acids, potential for side reactions during carboxylation

Visualization of Workflows

experimental_workflow cluster_reduction Route A: Reduction of 1-Adamantanecarboxylic Acid start_A 1-Adamantanecarboxylic Acid in THF step1_A Addition of NaBH4 at 0-5°C start_A->step1_A step2_A Dropwise addition of I2 in THF step1_A->step2_A step3_A Reaction at Room Temperature step2_A->step3_A step4_A Quenching and Work-up step3_A->step4_A step5_A Extraction with Diethyl Ether step4_A->step5_A step6_A Purification (Recrystallization) step5_A->step6_A end_A Pure this compound step6_A->end_A

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_workflow start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete check_temp Review Reaction Temperature check_completion->check_temp No optimize_reagents Optimize Reagent Stoichiometry & Purity incomplete->optimize_reagents Yes increase_time Increase Reaction Time incomplete->increase_time Yes end Improved Yield optimize_reagents->end increase_time->end suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp adjust_temp Adjust Temperature Control suboptimal_temp->adjust_temp Yes check_workup Evaluate Work-up & Purification suboptimal_temp->check_workup No adjust_temp->end loss_during_workup Product Loss Identified check_workup->loss_during_workup optimize_purification Optimize Extraction & Recrystallization loss_during_workup->optimize_purification Yes loss_during_workup->end No, issue resolved optimize_purification->end

Caption: Troubleshooting workflow for low yield of this compound.

References

Analytical challenges in the characterization of 1-Adamantanemethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 1-adamantanemethanol (B50818) derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Question: Why am I observing fewer signals in the ¹H or ¹³C NMR spectrum than expected for my this compound derivative?

    • Answer: The high symmetry of the adamantane (B196018) cage can lead to magnetically equivalent protons and carbons, resulting in fewer signals than anticipated.[1][2] For example, unsubstituted adamantane itself shows only two signals in both ¹H and ¹³C NMR.[2] Substitution on the adamantane core, as in this compound, breaks some of this symmetry, but depending on the substitution pattern, some degree of symmetry may remain, leading to overlapping signals.[1][2]

  • Question: My NMR spectra for a highly substituted or asymmetric this compound derivative are very complex and difficult to interpret. What can I do?

    • Answer: Complex spectra for these derivatives are common.[1] To aid in interpretation, consider employing two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments can help establish connectivity between protons and carbons, making signal assignment more straightforward.[3]

  • Question: I am observing broad signals in the ¹³C NMR spectrum of my adamantane amide derivative, and some signals seem to be missing. What is the cause?

    • Answer: This can be due to restricted rotation around the amide bond at room temperature.[4] This rotational exchange can lead to broadening of signals for carbons near the amide group.[4] Running the NMR experiment at different temperatures (variable temperature NMR) can help to either sharpen the signals (at higher temperatures due to faster rotation) or resolve distinct signals for different conformers (at lower temperatures).[4]

Mass Spectrometry (MS)

  • Question: What are the expected fragmentation patterns for this compound derivatives in mass spectrometry?

    • Answer: The fragmentation of adamantane derivatives is influenced by the rigid cage structure. In electron ionization (EI) mass spectrometry, you can expect to see a molecular ion peak, followed by fragmentation pathways that often involve the loss of substituents or parts of the adamantane cage itself.[1][5] For this compound, a prominent fragmentation would be the loss of the CH₂OH group. The adamantyl cation is a common and stable fragment observed in the mass spectra of many adamantane derivatives.

  • Question: I am having trouble achieving good sensitivity for my this compound derivative using electrospray ionization (ESI) mass spectrometry. What could be the issue?

    • Answer: this compound and similar derivatives can have high volatility and may not be easily ionized by ESI, which is more suitable for less volatile or thermally labile compounds.[1][6] Consider using a different ionization technique such as atmospheric pressure chemical ionization (APCI) or electron ionization (EI) if your compound is amenable to gas chromatography.[1]

Chromatography (GC and HPLC)

  • Question: I am struggling to get good separation of my this compound derivatives using reverse-phase HPLC. What should I try?

    • Answer: The retention of adamantane derivatives in reverse-phase HPLC is influenced by the number and position of functional groups.[7] Increasing the number of polar functional groups, like hydroxyl groups, generally decreases retention time.[7] To improve separation, you can try adjusting the mobile phase composition (e.g., the ratio of methanol-water or acetonitrile-water) or the column temperature.[7] For derivatives lacking a strong chromophore, derivatization to introduce a UV-active or fluorescent group may be necessary for detection with UV-Vis or fluorescence detectors.[6]

  • Question: My this compound derivative is showing poor peak shape or tailing in gas chromatography (GC). What are the possible causes and solutions?

    • Answer: Poor peak shape in GC can be due to several factors. For adamantane derivatives, which can be solids, ensure the injection port temperature is high enough to ensure complete and rapid volatilization.[8] Active sites on the column can also lead to tailing, especially for more polar derivatives. Using a well-deactivated column is crucial. If the derivative contains polar functional groups like hydroxyls, derivatization (e.g., silylation) can improve volatility and peak shape.

Frequently Asked Questions (FAQs)

  • Question: What are the main analytical techniques used for the characterization of this compound derivatives?

    • Answer: The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and chromatography (GC and HPLC) for separation and quantification.[1][6] Fourier-Transform Infrared (FTIR) spectroscopy is also used to identify functional groups.[9] For unambiguous structure determination in the solid state, X-ray crystallography is employed.[3]

  • Question: How does the adamantane cage structure affect its analytical characterization?

    • Answer: The rigid, cage-like structure of adamantane imparts unique properties such as high symmetry, lipophilicity, and thermal stability.[1][10] This high symmetry can simplify NMR spectra by making many protons and carbons equivalent.[1][2] Its lipophilic nature makes it well-suited for gas chromatography and reverse-phase HPLC.[6]

  • Question: Are there specific challenges when quantifying this compound derivatives in biological matrices?

    • Answer: Yes, quantifying analytes in complex biological matrices like plasma or urine can be challenging due to matrix effects.[11][12] Co-eluting endogenous components can suppress or enhance the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification.[11][12] Therefore, thorough method development and validation, often using techniques like LC-MS/MS with stable isotope-labeled internal standards, are crucial to mitigate these effects.[6][13][14]

Quantitative Data Summary

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Adamantane Derivatives

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
AdamantaneCH~1.87~37.8
CH₂~1.75~28.0
This compoundCH₂OH~3.1-3.3~70-75
Bridgehead CH~1.6-1.8~38-40
Other CH₂~1.5-1.7~28-30

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.[2][3]

Table 2: Gas Chromatography Retention Indices for Adamantane Derivatives

CompoundStationary PhaseRetention Index
AdamantaneSE-30 (non-polar)~1130
1-AdamantanolSE-30 (non-polar)~1402-1455
This compoundStandard non-polar1402 - 1455
This compoundStandard polar1990 - 2072

Retention indices are dependent on the specific GC column and conditions used.[8][15][16]

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of a this compound Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Process the data using Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to a known standard (e.g., residual solvent peak or tetramethylsilane, TMS).[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[1]

    • Process the data similarly to the ¹H spectrum.[3]

Protocol 2: GC-MS Analysis of a this compound Derivative

  • Sample Preparation: Prepare a dilute solution of the derivative in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Instrumentation:

    • Gas Chromatograph (GC): Use a column suitable for the analysis of non-polar to semi-polar compounds, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Injection: Use a split/splitless injector. Set the injector temperature sufficiently high (e.g., 250-270 °C) to ensure complete vaporization.[8]

    • Oven Program: Start with an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Mass Spectrometer (MS): Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).[1]

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained mass spectrum with a library database for confirmation if available.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of This compound derivative in deuterated solvent B Insert sample into NMR spectrometer A->B C Lock, shim, and tune B->C D Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra C->D E Fourier Transform & Phase/Baseline Correction D->E F Signal Integration & Referencing E->F G Structure Elucidation F->G

Caption: Workflow for NMR analysis of this compound derivatives.

Troubleshooting_HPLC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P Poor separation of This compound derivatives in RP-HPLC C1 Inappropriate mobile phase composition P->C1 C2 Suboptimal column temperature P->C2 C3 Lack of strong chromophore for detection P->C3 S1 Adjust methanol/water or acetonitrile/water ratio C1->S1 S2 Vary column temperature (e.g., 30-70°C) C2->S2 S3 Derivatize with a UV-active or fluorescent tag C3->S3

Caption: Troubleshooting logic for HPLC separation issues.

References

Storage and handling guidelines for 1-Adamantanemethanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-Adamantanemethanol to prevent its degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: this compound should be stored in a cool, dry place.[1][2][3][4] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[5] For routine laboratory use, storage at ambient room temperature is also acceptable.[6]

Q2: How should I store this compound to protect it from environmental factors?

A2: It is crucial to store this compound in a tightly sealed container to protect it from moisture and air.[3][4][6][7] The storage area should be well-ventilated.[1][2][3][4] Additionally, protecting the compound from light is recommended to ensure long-term stability.[6]

Q3: Are there any chemicals that are incompatible with this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents.[1][2][3][4] Contact with these substances should be avoided to prevent decomposition.

Q4: What is the physical appearance of stable this compound?

A4: Stable this compound is a white to off-white crystalline solid or powder.[1][2][4][6] Any significant change in color or appearance may indicate degradation.

Q5: What is the shelf life of this compound?

A5: While a specific shelf life is not consistently provided, its high thermal stability, attributed to its rigid cage-like structure, suggests a long shelf life when stored under the recommended cool, dry, and sealed conditions.[6]

Storage and Handling Guidelines Summary

ParameterGuidelineRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[5][6]To minimize the rate of potential degradation reactions.
Container Keep in a tightly sealed container.[3][4][6][7]To prevent exposure to moisture and air, which can contribute to degradation.
Atmosphere Store in a well-ventilated area.[1][2][3][4]General laboratory safety practice.
Light Exposure Protect from light.[6]To prevent potential photodegradation.
Incompatibilities Avoid contact with strong oxidizing agents.[1][2][3][4]Risk of oxidation of the primary alcohol group.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the this compound I'm using have degraded?

A1: Inconsistent results can be a sign of reagent degradation. The primary degradation pathway for this compound is the oxidation of the hydroxymethyl group.[8] This can lead to the formation of impurities such as 1-adamantanecarboxaldehyde and 1-adamantanecarboxylic acid.[8] These impurities can alter the reactivity and physical properties of the material, leading to unreliable experimental outcomes. We recommend assessing the purity of your sample.

Q2: I've noticed a change in the physical appearance of my this compound (e.g., discoloration, clumping). What should I do?

A2: A change in appearance from a white crystalline powder can indicate contamination or degradation.[1][2][4][6] Clumping may suggest moisture absorption. Discoloration could be a sign of chemical degradation. It is advisable to use a fresh, unopened sample for your experiments if you observe such changes. If that is not possible, consider purifying the material before use.

Q3: How can I check the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for determining the presence of impurities.[9] The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard would indicate degradation.

Purity Assessment Protocol

A general approach to assessing the purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) is outlined below. This is a general guideline and should be adapted to your specific laboratory equipment and standards.

  • Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent and at the same concentration as the standard.

  • GC-FID Analysis:

    • Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of alcohols.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

    • Oven Program: Use a temperature gradient to ensure the separation of this compound from potential, less volatile impurities like 1-adamantanecarboxylic acid, and more volatile impurities. A typical program might start at 100°C and ramp up to 280°C.

    • Detector Temperature: Set the FID to a high temperature (e.g., 300°C).

    • Carrier Gas: Use an inert gas like helium or nitrogen at an appropriate flow rate.

  • Data Analysis:

    • Inject both the standard and sample solutions into the GC system.

    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.

    • The presence of significant additional peaks in the sample chromatogram indicates the presence of impurities. The peak area percentage can be used to estimate the purity of the sample.

Potential Degradation Pathway

The primary alcohol of the hydroxymethyl group is the most likely site of degradation, particularly through oxidation.

DegradationPathway cluster_main This compound cluster_oxidation1 Oxidation cluster_oxidation2 Further Oxidation A This compound B 1-Adamantanecarboxaldehyde A->B [O] C 1-Adamantanecarboxylic Acid B->C [O]

Caption: Potential oxidative degradation pathway of this compound.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting experimental issues that may be related to the storage and handling of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (Cool, Dry) - Container (Tightly Sealed) - Light Exposure (Protected) - Proximity to Oxidizers start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Results proper_storage Proper Storage Confirmed improper_storage->proper_storage No use_new_sample Action: Use a fresh, unopened sample of this compound. improper_storage->use_new_sample Yes assess_purity Assess Purity of Current Sample (e.g., via GC, HPLC) proper_storage->assess_purity is_pure Sample is Pure? assess_purity->is_pure Results not_pure Sample is Impure/Degraded is_pure->not_pure No other_factors Troubleshoot other experimental parameters (e.g., other reagents, instrumentation, protocol). is_pure->other_factors Yes not_pure->use_new_sample

Caption: Troubleshooting workflow for issues related to this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 1-adamantanemethanol (B50818).

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the common causes related to catalyst loading?

A1: Low yields in reactions involving this compound can often be attributed to suboptimal catalyst loading. Both too little and too much catalyst can be detrimental.

  • Insufficient Catalyst Loading: A low catalyst concentration may lead to an incomplete reaction, where a significant amount of the starting material remains unreacted. This is often the case if the reaction stalls.

  • Excessive Catalyst Loading: Conversely, an excess of catalyst can sometimes lead to the formation of byproducts or product degradation, thereby reducing the overall yield of the desired product. In some cases, high catalyst concentrations can also lead to issues with solubility or complicate the purification process.

To address this, it is crucial to perform a catalyst loading optimization study to find the optimal concentration for your specific reaction.

Q2: How do I determine the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading is typically determined empirically by running a series of small-scale experiments. A systematic approach is recommended:

  • Start with a Literature Precedent: If available, begin with a catalyst loading that has been reported for a similar reaction.

  • Screen a Range of Loadings: Set up a series of reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of the starting material and the formation of the product.

  • Analyze the Outcome: Determine the yield and purity of the product for each catalyst loading to identify the optimal concentration.

Q3: I am observing significant byproduct formation. Can this be related to the catalyst loading?

A3: Yes, the formation of byproducts can be highly dependent on the catalyst concentration. An inappropriate catalyst loading can promote side reactions. For instance, in the case of etherification, too much acid catalyst might lead to elimination or other undesired reactions. Reducing the catalyst loading or choosing a more selective catalyst can often minimize byproduct formation.

Q4: My catalyst seems to be deactivating during the reaction. What can I do?

A4: Catalyst deactivation can be a significant issue. Here are a few troubleshooting steps:

  • Ensure Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Reagents: Impurities in your this compound, solvents, or other reagents can poison the catalyst. Use high-purity materials.

  • Slow Addition: In some cases, the slow addition of a reactant or the catalyst itself can help to maintain its activity throughout the reaction.[1]

  • Temperature Control: Excessive heat can lead to catalyst degradation. Ensure the reaction temperature is carefully controlled.

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in reactions with this compound.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Step 1: Verify Catalyst Activity & Loading start->check_catalyst check_conditions Step 2: Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst Is catalyst fresh? Is loading optimal? check_catalyst->sub_catalyst check_reagents Step 3: Assess Reagent Purity check_conditions->check_reagents Conditions Seem Appropriate sub_conditions Is temperature correct? Is reaction time sufficient? check_conditions->sub_conditions analyze_mixture Step 4: Analyze Reaction Mixture check_reagents->analyze_mixture Reagents are Pure sub_reagents Purity of this compound? Solvent anhydrous? check_reagents->sub_reagents optimize Optimization analyze_mixture->optimize sub_analysis Unreacted starting material? Byproducts formed? analyze_mixture->sub_analysis solution Improved Yield optimize->solution Implement Changes

Caption: Troubleshooting workflow for low yield.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored correctly. For air or moisture-sensitive catalysts, use proper handling techniques (e.g., a glovebox).
Suboptimal Catalyst Loading Screen a range of catalyst concentrations to find the optimum. Start with 1-2 mol% and adjust as needed.
Incomplete Reaction Monitor the reaction progress by TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature.
Presence of Inhibitors Use anhydrous solvents and high-purity reagents. Degas the solvent if oxygen is a potential inhibitor.
Product Decomposition If analysis shows product degradation, try running the reaction at a lower temperature for a longer duration.
Issue 2: Poor Selectivity / High Byproduct Formation

This guide addresses issues related to the formation of undesired products.

Logic Diagram for Optimizing Selectivity

Selectivity_Optimization start Poor Selectivity Observed catalyst_choice Modify Catalyst System start->catalyst_choice conditions_choice Adjust Reaction Conditions start->conditions_choice outcome Improved Selectivity catalyst_choice->outcome sub_catalyst Reduce Catalyst Loading Change Catalyst Type (e.g., milder acid) catalyst_choice->sub_catalyst conditions_choice->outcome sub_conditions Lower Reaction Temperature Shorten Reaction Time Change Solvent conditions_choice->sub_conditions

Caption: Optimizing for improved reaction selectivity.

Potential Cause Suggested Solution
Excessive Catalyst Loading An overly active catalytic system can promote side reactions. Reduce the catalyst loading in increments.
Harsh Reaction Conditions High temperatures can often lead to less selective reactions. Try lowering the reaction temperature.
Non-Selective Catalyst The chosen catalyst may not be selective for the desired transformation. Consider screening alternative, more selective catalysts.
Incorrect Stoichiometry An excess of one reagent can sometimes lead to the formation of byproducts. Ensure the stoichiometry of your reactants is correct.

Data Presentation

Case Study: Etherification of Adamantyl Alcohols

Table 1: Effect of Catalyst on the Intermolecular Dehydration of 1-Adamantanol (B105290) with Methanol

EntryCatalystCatalyst Loading (mol%)Conversion (%)Yield of 1-Methoxyadamantane (%)
1CuBr₂510095
2CuCl₂·2H₂O510093
3Cu(PhCOO)₂·2H₂O510090
4CuBr59585
5Cu₂O56050

Reaction Conditions: 1-Adamantanol (1 mmol), Methanol (10 mL), 220°C, 6 h.

This data demonstrates that the choice of catalyst, even at the same loading, can significantly impact the yield. For this system, CuBr₂ proved to be the most effective catalyst. A similar screening approach is recommended for reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening in the Etherification of this compound

This protocol describes a general procedure for screening different catalyst loadings for the etherification of this compound with an alkyl halide (e.g., benzyl (B1604629) bromide) using a phase-transfer catalyst.

Materials:

Procedure:

  • Reaction Setup: To a series of round-bottom flasks, add this compound (1.0 eq), toluene (5 mL per mmol of alcohol), and the aqueous sodium hydroxide solution (5.0 eq).

  • Catalyst Addition: To each flask, add a different amount of the phase-transfer catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Reagent Addition: Add the alkyl halide (1.2 eq) to each flask.

  • Reaction: Stir the mixtures vigorously at a set temperature (e.g., 80°C).

  • Monitoring: Monitor the progress of the reactions by TLC or GC at regular intervals (e.g., every hour).

  • Work-up: Once a reaction is complete, cool the mixture to room temperature, and add water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis: Remove the solvent under reduced pressure and analyze the crude product by NMR and/or GC-MS to determine the conversion and yield for each catalyst loading.

Protocol 2: General Procedure for the Esterification of this compound

This protocol outlines a typical procedure for the esterification of this compound with an acid anhydride (B1165640), catalyzed by a base.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (serves as solvent and catalyst)

  • Methanol (for quenching)

  • Dichloromethane (B109758)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acylation: Slowly add acetic anhydride (1.5 - 2.0 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0°C and quench the excess acetic anhydride by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

References

Technical Support Center: Monitoring Reactions of 1-Adamantanemethanol by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving 1-Adamantanemethanol using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: Thin-Layer Chromatography is a rapid, cost-effective, and simple technique to qualitatively monitor the progress of a reaction. It allows for the quick separation of the starting material (this compound) from the product(s) and any intermediates, providing a visual indication of the consumption of the reactant and the formation of the product.

Q2: this compound is not UV-active. How can I visualize it on a TLC plate?

A2: Since this compound lacks a chromophore, it will not be visible under a standard UV lamp (254 nm). Therefore, a chemical staining agent is required for visualization. Stains like potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde are effective for visualizing alcohols.[1]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other. This is crucial for accurately identifying the starting material's spot in the reaction mixture, especially if the Rf values of the reactant and product are very similar.

Q4: How do I know when my reaction is complete?

A4: A reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the lane spotted with the reaction mixture.

Q5: What kind of stationary phase should I use?

A5: For most applications involving this compound and its derivatives, silica (B1680970) gel plates are the standard and most effective stationary phase. If you are working with particularly acid-sensitive compounds, alumina (B75360) plates could be considered.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. The sample concentration is too low. 2. The chosen stain is not suitable for visualizing alcohols or the product's functional group. 3. The compound may have evaporated from the plate if it is volatile.1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[2][3] 2. Use a general-purpose stain like potassium permanganate or p-anisaldehyde. 3. While this compound is not highly volatile, ensure the plate is not heated excessively for long periods during visualization.
The spots are streaking or elongated. 1. The sample is too concentrated (overloaded). 2. The compound is interacting too strongly with the silica gel.1. Dilute the sample before spotting.[2][4] 2. If streaking persists with dilution, consider adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
The spots are too close to the baseline (Low Rf). The mobile phase (eluent) is not polar enough to move the compound up the plate.Increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, this means increasing the proportion of ethyl acetate.[2]
The spots are too close to the solvent front (High Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
The Rf values are inconsistent between runs. 1. The composition of the mobile phase is not consistent. 2. The TLC chamber was not properly saturated with solvent vapors.1. Always prepare fresh mobile phase for each experiment. 2. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with the solvent vapor before running the plate.
Reactant and product spots have very similar Rf values. The chosen solvent system does not provide adequate separation.Try a different solvent system with different polarity or solvent selectivity. Experiment with different ratios of hexane and ethyl acetate, or try an alternative solvent system such as dichloromethane (B109758)/methanol (B129727).[5]

Data Presentation

The retention factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. An ideal Rf value for the starting material before initiating the reaction is between 0.2 and 0.4 to allow for clear separation from the product.

Table 1: Estimated Rf Values for this compound and its Oxidation Product.

Compound Structure Functional Group Solvent System (Hexane:Ethyl Acetate) Estimated Rf Value Visualization
This compoundAdamantane with a -CH₂OH groupPrimary Alcohol3:1~0.2-0.3[6]Staining (e.g., KMnO₄, p-anisaldehyde)
1-AdamantanecarboxaldehydeAdamantane with a -CHO groupAldehyde3:1~0.4-0.5Staining (e.g., KMnO₄, 2,4-DNP)

Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, plate manufacturer, and chamber saturation. It is expected that the aldehyde product will be less polar and thus have a higher Rf value than the alcohol starting material.

Experimental Protocols

Detailed Protocol for Monitoring the Oxidation of this compound to 1-Adamantanecarboxaldehyde

This protocol outlines the steps to monitor the reaction progress using TLC.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate.

  • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.

  • Mark three small, equidistant points on the origin line for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

2. Preparation of the Developing Chamber:

  • Pour a prepared mobile phase of 3:1 hexane:ethyl acetate into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.

  • Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber with a lid or watch glass.

3. Spotting the TLC Plate:

  • Lane S (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the 'S' mark.

  • Lane R (Reaction Mixture): At a specific time point in your reaction (e.g., t = 1 hour), take a small aliquot of the reaction mixture using a capillary tube and spot it onto the 'R' mark.

  • Lane C (Co-spot): First, spot the starting material solution on the 'C' mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.

  • Ensure all spots are small and concentrated, allowing the solvent to evaporate completely after each application.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the saturated chamber.

  • Allow the solvent to travel up the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

5. Visualizing the TLC Plate:

  • Allow the plate to dry completely in a fume hood.

  • As this compound and its aldehyde product are not UV-active, proceed directly to chemical staining.

  • Potassium Permanganate (KMnO₄) Stain: Dip the plate into a solution of KMnO₄. Alcohols, aldehydes, and other oxidizable compounds will appear as yellow-brown spots on a purple background upon gentle heating with a heat gun.[7]

  • p-Anisaldehyde Stain: Dip the plate in a p-anisaldehyde solution and gently heat. Different functional groups may produce spots of various colors. This can be particularly useful for distinguishing between the alcohol and aldehyde.

6. Interpretation:

  • Calculate the Rf value for each spot.

  • Observe the intensity of the spots. As the reaction progresses, the spot for this compound in the 'R' lane should diminish, while a new spot for 1-adamantanecarboxaldehyde (with a higher Rf) should appear and intensify.

  • The reaction is complete when the starting material spot is no longer visible in the 'R' lane.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis A Prepare TLC Plate (Draw Origin Line) C Spot Starting Material (S) A->C D Spot Reaction Mixture (R) A->D E Co-spot (C) A->E B Prepare Developing Chamber (Solvent + Filter Paper) F Develop Plate in Chamber B->F G Mark Solvent Front & Dry F->G H Visualize with Stain (e.g., KMnO4) G->H I Calculate Rf Values H->I J Assess Reaction Progress I->J

Caption: Workflow for Monitoring a Reaction Using TLC.

Troubleshooting_TLC Start Problem with TLC Result Problem What is the issue? Start->Problem NoSpots No Spots Visible Problem->NoSpots Absence of Spots Streaking Streaking Spots Problem->Streaking Poor Spot Shape LowRf Spots at Baseline (Low Rf) Problem->LowRf Low Mobility HighRf Spots at Solvent Front (High Rf) Problem->HighRf High Mobility Sol_NoSpots Increase Concentration or Change Stain NoSpots->Sol_NoSpots Sol_Streaking Dilute Sample Streaking->Sol_Streaking Sol_LowRf Increase Solvent Polarity LowRf->Sol_LowRf Sol_HighRf Decrease Solvent Polarity HighRf->Sol_HighRf

References

Overcoming steric hindrance in reactions with 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the steric hindrance of 1-adamantanemethanol (B50818) in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge in reactions involving this compound is the significant steric hindrance imposed by the bulky adamantyl group. This tricyclic cage-like structure shields the hydroxyl group, making it difficult for reagents to access the reaction center. This steric bulk can significantly slow down reaction rates, necessitate harsh reaction conditions, and lead to low yields or the formation of side products.

Q2: What are the most common reactions where steric hindrance is a major issue for this compound?

A2: Steric hindrance is a significant factor in most reactions involving the hydroxyl group of this compound. The most common examples include:

  • Esterification: Formation of an ester bond can be sluggish.

  • Etherification (e.g., Williamson Ether Synthesis): The bulky alkoxide of this compound is a poor nucleophile and a strong base, which can favor elimination over substitution.

  • Nucleophilic Substitution: Reactions requiring the displacement of a leaving group derived from the hydroxyl moiety are often slow.

  • Mitsunobu Reaction: The formation of the key oxyphosphonium intermediate can be sterically hindered.

Q3: Are there any general strategies to improve reaction outcomes with this compound?

A3: Yes, several general strategies can be employed:

  • Use of Catalysts: Employing specific catalysts can facilitate the reaction by activating either the this compound or the coupling partner.

  • Forcing Conditions: Higher temperatures and longer reaction times are often necessary, but must be balanced against the risk of side reactions and decomposition.

  • Less Sterically Demanding Reagents: Whenever possible, choose smaller and less sterically hindered reaction partners.

  • Activation of the Hydroxyl Group: Converting the hydroxyl group into a better leaving group can facilitate subsequent nucleophilic substitution.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps
Steric Hindrance Preventing Nucleophilic Attack 1. Increase Reaction Temperature and Time: Monitor the reaction for potential decomposition. 2. Use a More Reactive Acylating Agent: Employ an acid chloride or anhydride (B1165640) instead of a carboxylic acid. 3. Catalyst Selection: For Fischer esterification, use a strong acid catalyst like concentrated sulfuric acid. For acylations with anhydrides, consider using a nucleophilic catalyst like 1-methylimidazole.
Unfavorable Equilibrium (Fischer Esterification) 1. Remove Water: Use a Dean-Stark apparatus or a dehydrating agent to drive the equilibrium towards the product. 2. Use an Excess of One Reagent: Using the less expensive reagent in large excess can shift the equilibrium.
Side Reactions 1. Dehydration: The bulky adamantyl group can promote elimination (dehydration) at high temperatures, leading to the formation of adamantyl-containing alkenes. Carefully control the reaction temperature.
Issue 2: Failure or Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Steps
Elimination (E2) Dominates Over Substitution (SN2) 1. Choice of Alkyl Halide: Use a primary alkyl halide, as secondary and tertiary halides will favor elimination.[1][2][3] 2. Reaction Temperature: Keep the reaction temperature as low as possible to favor the SN2 pathway.
Poor Nucleophilicity of the Adamantanemethoxide 1. Use a More Reactive Electrophile: Consider using an alkyl triflate or tosylate instead of a halide. 2. Alternative Etherification Methods: Explore catalytic dehydration methods.
Incomplete Deprotonation of this compound 1. Strong Base: Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.
Issue 3: Low Conversion in Mitsunobu Reactions
Potential Cause Troubleshooting Steps
Steric Hindrance Hindering the Formation of the Oxyphosphonium Intermediate 1. Extended Reaction Times and Increased Temperature: Similar to esterification, more forcing conditions may be required.[4] 2. Reagent Stoichiometry: Use a slight excess of the phosphine (B1218219) and azodicarboxylate reagents.
Low Acidity of the Nucleophile 1. The pKa of the nucleophile should ideally be less than 13 to ensure it can be deprotonated by the betaine (B1666868) intermediate.[5]
Order of Reagent Addition 1. If the standard procedure (adding DEAD last) fails, try pre-forming the betaine by adding DEAD to triphenylphosphine (B44618) before adding the alcohol and the nucleophile.[5]

Quantitative Data Summary

Table 1: Catalytic Etherification of 1-Adamantanol (B105290) with Various Alcohols

EntryAlcohol (ROH)CatalystTemp (°C)Time (h)Conversion (%)Yield of AdOR (%)Reference
1MethanolCuBr₂150610095[6]
2EthanolCuBr₂150610092[6]
3n-PropanolCuBr₂150610085[6]
4Benzyl AlcoholCuCl₂·2H₂O150610098[6]
5MethanolPd(acac)₂1601>9898 (from 1-chloroadamantane)[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Etherification of 1-Adamantanol

This protocol is adapted from the synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration.[6]

  • Reaction Setup: In a reaction vessel, combine 1-adamantanol (1.0 eq), the desired alcohol (used as both reactant and solvent, in large excess), and the copper catalyst (e.g., CuBr₂, 1-5 mol%).

  • Reaction Conditions: Heat the mixture at 150 °C for 6 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, filter off the catalyst.

  • Purification: Remove the excess alcohol under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Mitsunobu Reaction for Sterically Hindered Alcohols (Adapted from Menthol Inversion)

This protocol is a general guideline for sterically hindered alcohols, inspired by the procedure for the inversion of (-)-menthol, and may require optimization for this compound.[4]

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (e.g., a carboxylic acid, 1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate (if an acidic nucleophile was used) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct, which can be removed by column chromatography.

Visualizations

Esterification_Troubleshooting start Low Yield in Esterification cause1 Steric Hindrance start->cause1 cause2 Unfavorable Equilibrium start->cause2 cause3 Side Reactions start->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Use More Reactive Acylating Agent cause1->solution1b solution1c Select Appropriate Catalyst cause1->solution1c solution2a Remove Water (Dean-Stark) cause2->solution2a solution2b Use Reagent in Excess cause2->solution2b solution3a Control Temperature to Avoid Dehydration cause3->solution3a

Caption: Troubleshooting flowchart for low yields in esterification.

Williamson_Ether_Synthesis_Logic start Planning Williamson Ether Synthesis with this compound alkoxide Form Alkoxide: This compound + Strong Base (e.g., NaH) start->alkoxide sn2_e2 React with Alkyl Halide: Competition between SN2 and E2 alkoxide->sn2_e2 primary_halide Primary Alkyl Halide sn2_e2->primary_halide secondary_tertiary_halide Secondary/Tertiary Alkyl Halide sn2_e2->secondary_tertiary_halide ether_product Desired Ether Product (SN2) primary_halide->ether_product Favored elimination_product Elimination Product (E2) secondary_tertiary_halide->elimination_product Major Product

Caption: Decision logic for Williamson ether synthesis.

Mitsunobu_Workflow cluster_reactants Reactants This compound This compound dissolve Dissolve in Anhydrous THF This compound->dissolve Nucleophile (pKa < 13) Nucleophile (pKa < 13) Nucleophile (pKa < 13)->dissolve PPh3 PPh3 PPh3->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD/DIAD Dropwise cool->add_dead react Stir at RT (may require heating) add_dead->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Adamantanemethanol and 2-Adamantanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, lipophilic, three-dimensional cage structure, is a privileged pharmacophore in medicinal chemistry. Its unique properties, including metabolic stability and the ability to interact with specific biological targets, have led to the development of several successful drugs. The position of substitution on the adamantane cage is a critical determinant of biological activity, with derivatives substituted at the tertiary bridgehead position (C1) often exhibiting distinct pharmacological profiles from those substituted at the secondary position (C2).

This guide provides a comparative overview of the biological activities of derivatives of 1-adamantanemethanol (B50818) and 2-adamantanol (B149831). It is important to note that there is a significant scarcity of publicly available biological assay data for this compound and 2-adamantanol themselves. Therefore, this comparison will focus on their most well-studied and relevant derivatives, particularly aminoadamantanes, to infer the potential influence of the substitution pattern.

Comparative Biological Activity of Adamantane Derivatives

The primary areas where adamantane derivatives have shown significant biological activity are in antiviral and neuroprotective applications.

Antiviral Activity

Adamantane derivatives are most famously known for their activity against the influenza A virus. The mechanism of action for 1-substituted aminoadamantanes, such as amantadine (B194251) and rimantadine, involves the blockade of the M2 proton ion channel of the virus, which is essential for viral uncoating and replication.

Compound Target Assay IC50 / EC50 (µM) Key Findings
Amantadine (1-aminoadamantane) Influenza A M2 channelPlaque Reduction Assay~1.0 - 5.0First-generation antiviral agent.
Rimantadine (1-(1-adamantyl)ethanamine) Influenza A M2 channelPlaque Reduction Assay~0.5 - 2.0More potent than amantadine.
"2-Amantadine" (2-aminoadamantane) Influenza A M2 channelNot specifiedLess active than amantadineThe 2-position is less favorable for this scaffold.
"2-Rimantadine" Influenza A M2 channelNot specifiedMore potent than rimantadineThe 2-position enhances activity in this derivative.
Neuroprotective Activity

The neuroprotective effects of adamantane derivatives are primarily associated with the antagonism of the N-methyl-D-aspartate (NMDA) receptor. Memantine (1-amino-3,5-dimethyladamantane), a 1-substituted adamantane derivative, is an uncompetitive antagonist of the NMDA receptor and is used in the treatment of Alzheimer's disease. Its mechanism involves blocking the ion channel when it is excessively open, thus mitigating excitotoxicity without interfering with normal synaptic transmission.

There is a lack of published data on the direct NMDA receptor activity of this compound and 2-adamantanol. However, the activity of their amino derivatives suggests that the 1-position is favorable for interaction with the NMDA receptor channel.

Compound Target Assay Ki (µM) Key Findings
Memantine (1-amino-3,5-dimethyladamantane) NMDA ReceptorRadioligand Binding Assay~0.5 - 2.0Uncompetitive antagonist used for Alzheimer's disease.
Amantadine (1-aminoadamantane) NMDA ReceptorElectrophysiology~10 - 50Weaker NMDA receptor antagonist activity compared to memantine.

Signaling Pathways and Mechanisms of Action

Influenza A M2 Proton Channel Blockade

The antiviral activity of 1-aminoadamantanes against influenza A is due to the blockade of the M2 ion channel, a proton-selective channel essential for the virus to uncoat and release its genetic material into the host cell.

M2_Channel_Blockade Mechanism of M2 Proton Channel Blockade cluster_virus Influenza A Virus cluster_host Host Cell Endosome Viral_Envelope Viral Envelope M2_Channel M2 Proton Channel Endosome Endosome M2_Channel->Endosome Acidification Uncoating_Blocked Viral Uncoating Blocked M2_Channel->Uncoating_Blocked H_ions H+ Ions H_ions->M2_Channel Proton Influx Amantadine 1-Aminoadamantane Derivative Amantadine->M2_Channel Blocks Channel

Caption: Mechanism of M2 proton channel blockade by 1-aminoadamantanes.

NMDA Receptor Antagonism

Memantine and other 1-aminoadamantane derivatives act as uncompetitive antagonists at the NMDA receptor. They bind within the ion channel when it is open, thereby blocking the excessive influx of calcium that leads to excitotoxicity.

NMDA_Antagonism Uncompetitive Antagonism of the NMDA Receptor cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (Open State) Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Excessive Influx Leads to Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Glutamate_Glycine Glutamate & Glycine Binding Glutamate_Glycine->NMDA_Receptor Activates Ca_ions Ca2+ Ions Ca_ions->NMDA_Receptor Influx Memantine 1-Aminoadamantane Derivative Memantine->NMDA_Receptor Blocks Channel

Caption: Uncompetitive antagonism of the NMDA receptor by adamantane derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of adamantane derivatives.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).

Materials:

  • Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Virus stock of known titer.

  • Test compounds (this compound/2-adamantanol derivatives) at various concentrations.

  • Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin for influenza).

  • Overlay medium (e.g., 2X MEM containing 1.6% agarose).

  • Crystal violet solution for staining.

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Adsorption: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Assay_Workflow Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed Host Cells in 6-well Plates Start->Cell_Seeding Confluent_Monolayer Grow to Confluent Monolayer Cell_Seeding->Confluent_Monolayer Virus_Infection Infect Cells with Virus Confluent_Monolayer->Virus_Infection Compound_Addition Add Overlay with Test Compounds Virus_Infection->Compound_Addition Incubation Incubate for 2-3 Days Compound_Addition->Incubation Fix_and_Stain Fix and Stain with Crystal Violet Incubation->Fix_and_Stain Plaque_Counting Count Plaques Fix_and_Stain->Plaque_Counting IC50_Calculation Calculate IC50 Plaque_Counting->IC50_Calculation End End IC50_Calculation->End

A Comparative Guide to the Reactivity of 1-Adamantanemethanol and 1-Adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane (B196018) derivatives are pivotal scaffolds in medicinal chemistry and materials science, prized for their rigid, lipophilic structure which can confer desirable pharmacokinetic properties. Understanding the reactivity of functionalized adamantanes is crucial for the synthesis of novel compounds. This guide provides an objective comparison of the chemical reactivity of two fundamental building blocks: 1-adamantanol (B105290), a tertiary alcohol, and 1-adamantanemethanol (B50818), a primary alcohol with a neopentyl-like structure.

The core difference lies in the placement of the hydroxyl group. In 1-adamantanol, the -OH group is directly attached to a tertiary bridgehead carbon. In this compound, it is separated from the adamantane cage by a methylene (B1212753) (-CH2-) spacer. This seemingly minor structural change leads to significant differences in their reaction pathways, particularly in reactions involving carbocation intermediates.

Comparative Reactivity Profile

The reactivity of these alcohols is largely dictated by the stability of the carbocation formed after the protonated hydroxyl group leaves as water.

  • 1-Adamantanol: As a tertiary alcohol, 1-adamantanol readily undergoes reactions that proceed through a carbocation intermediate. Upon protonation by an acid, the loss of a water molecule directly yields the highly stable tertiary 1-adamantyl cation.[1][2] This stability makes SN1 reactions particularly favorable. The rigid cage structure of the adamantyl cation prevents backside attack, rendering SN2 reactions impossible at the bridgehead carbon. Friedel-Crafts alkylations and ether synthesis are common reactions for this compound.[3][4]

  • This compound: This compound is a primary alcohol, but its reactivity is not typical of simple primary alcohols due to the bulky adamantyl group adjacent to the CH2OH moiety, a classic neopentyl-type arrangement. Direct SN2 reactions are exceptionally slow due to severe steric hindrance.[5][6] While the formation of a primary carbocation is energetically unfavorable, reactions under acidic conditions can proceed via a Wagner-Meerwein rearrangement.[7][8] The initially formed, unstable primary carbocation rapidly rearranges through a 1,2-alkyl shift to form the much more stable tertiary 1-adamantyl cation. Consequently, the final products are often those derived from the rearranged tertiary cation, not the initial primary one.

Data Presentation: Summary of Reactivity

Feature1-AdamantanolThis compound
Alcohol Type TertiaryPrimary (Neopentyl-type)
Carbocation Formation Direct formation of a stable tertiary 1-adamantyl cation.Initial formation of an unstable primary carbocation, followed by rapid rearrangement to the tertiary 1-adamantyl cation.
Favored Substitution SN1: Proceeds readily through the stable tertiary carbocation. SN2: Not possible at the bridgehead carbon.SN1 (with rearrangement): Can occur, driven by the formation of the stable tertiary cation. SN2: Extremely slow due to steric hindrance.[5]
Favored Elimination E1: Competes with SN1, but formation of a double bond at the bridgehead is disfavored by Bredt's rule. Rearrangement products are more likely.E1 (with rearrangement): Can occur from the rearranged tertiary carbocation. E2: Unlikely due to steric hindrance and the difficulty of accessing anti-periplanar protons on the cage.
Key Reactivity Trait Direct access to the stable 1-adamantyl cation for subsequent reactions.Prone to Wagner-Meerwein rearrangement under acidic/solvolytic conditions.
Example Reactions Friedel-Crafts alkylation[3], Ether synthesis[9], Oxidation to 1,3-adamantanediol[10], Carboxylation[11]Solvolysis of derivatives[12], Reduction to substituted adamantanes[13]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Acetanilide (B955) with 1-Adamantanol

This protocol demonstrates the ability of 1-adamantanol to act as an alkylating agent via the 1-adamantyl cation.

Reaction: Synthesis of 1,3-bis(4-acetylamino-phenyl) adamantane.

Methodology:

  • In a suitable reaction vessel, dissolve acetanilide in 98% sulfuric acid at room temperature.

  • Add 1-adamantanol to the solution and stir the mixture.

  • The reaction proceeds at room temperature, driven by the in-situ formation of the 1-adamantyl cation which then acts as the electrophile in the Friedel-Crafts alkylation of the electron-rich aromatic ring of acetanilide.

  • After the reaction is complete, the mixture is carefully poured onto ice to precipitate the product.

  • The crude product can be purified by recrystallization. This method provides a direct route to 1,3-diaryl adamantane derivatives.[3]

Protocol 2: Acid-Catalyzed Dehydration/Rearrangement (Analogous Reaction)

While specific protocols for this compound are less common, its behavior is analogous to other neopentyl alcohols. The reaction of neopentyl alcohol with concentrated HBr illustrates the expected rearrangement.

Reaction: Formation of 2-chloro-2-methylbutane (B165293) from neopentyl alcohol.[8]

Methodology:

  • Neopentyl alcohol ((CH₃)₃CCH₂OH) is treated with a strong concentrated acid, such as HCl or HBr.

  • The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water).

  • Loss of water generates a primary carbocation.

  • This unstable primary carbocation undergoes a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.

  • The halide ion (e.g., Cl⁻) then attacks the tertiary carbocation to yield the final, rearranged alkyl halide product (2-chloro-2-methylbutane). A similar rearrangement is the dominant pathway for this compound under these conditions.

Mandatory Visualizations

G cluster_0 1-Adamantanol Reactivity (SN1) AdOH 1-Adamantanol AdOH_H Protonated Alcohol AdOH->AdOH_H + H⁺ Ad_plus Tertiary 1-Adamantyl Cation (Stable) AdOH_H->Ad_plus - H₂O Product Substitution Product (Ad-Nu) Ad_plus->Product H2O H₂O Nu Nu⁻ Nu->Product + Nucleophile

Caption: SN1 pathway for 1-adamantanol proceeds via a stable tertiary cation.

G cluster_1 This compound Reactivity (SN1 with Rearrangement) AdCH2OH This compound AdCH2OH_H Protonated Alcohol AdCH2OH->AdCH2OH_H + H⁺ AdCH2_plus Primary Carbocation (Unstable) AdCH2OH_H->AdCH2_plus - H₂O Ad_plus Tertiary 1-Adamantyl Cation (Stable) AdCH2_plus->Ad_plus Wagner-Meerwein Rearrangement Product Rearranged Product (Ad-Nu) Ad_plus->Product Nu Nu⁻ Nu->Product + Nucleophile

Caption: this compound reacts via rearrangement to a tertiary cation.

G cluster_0 1-Adamantanol cluster_1 This compound start Acid-Catalyzed Reaction Start AdOH Protonation start->AdOH AdCH2OH Protonation start->AdCH2OH Ad_plus Direct formation of stable tertiary cation AdOH->Ad_plus AdCH2_plus Formation of unstable primary cation AdCH2OH->AdCH2_plus Rearrange Rearrangement AdCH2_plus->Rearrange

References

Comparative Analysis of 1-Adamantanemethanol Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, with its rigid, lipophilic, and three-dimensional structure, is a privileged motif in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. Among these, derivatives of 1-adamantanemethanol (B50818) have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the antiviral, anticancer, and anti-inflammatory properties of this compound derivatives against established therapeutic alternatives, supported by experimental data.

Antiviral Activity

Derivatives of this compound have been investigated for their potential to combat various viral infections, most notably the influenza virus. Their mechanism of action often involves targeting viral ion channels or other critical components of the viral replication cycle.

Performance Comparison

The following table summarizes the in vitro antiviral activity of representative this compound derivatives and the widely used neuraminidase inhibitor, oseltamivir (B103847), against influenza A virus. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons may vary.

Compound/DerivativeVirus StrainAssayIC50 (µM)Reference
Amantadine (1-Adamantanamine)Influenza APlaque Reduction Assay~1.0[1]
Rimantadine (B1662185) (α-methyl-1-adamantanemethylamine)Influenza APlaque Reduction Assay~0.5[1]
Oseltamivir Carboxylate Influenza A (H1N1)Neuraminidase Inhibition Assay~0.001-0.01[2][3]
Oseltamivir-resistant strains Influenza A (H1N1)Neuraminidase Inhibition Assay>10[2][3]

Note: Amantadine and rimantadine are structurally related to this compound and are included as key examples of adamantane-based antivirals. Lower IC50 values indicate greater potency.

Experimental Protocols

Plaque Reduction Assay:

This assay is a standard method to determine the ability of a compound to inhibit viral replication.

  • Cell Seeding: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a known concentration of influenza virus and incubated for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Staining and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

G

Anticancer Activity

The lipophilic nature of the adamantane cage facilitates the penetration of this compound derivatives into cancer cells, where they can exert cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Performance Comparison

The following table presents the in vitro anticancer activity of adamantane-linked isothiourea derivatives compared to the standard chemotherapeutic agent, doxorubicin, against various human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Adamantyl Isothiourea Derivative 5 Hep-G2 (Hepatocellular Carcinoma)7.70[4]
Adamantyl Isothiourea Derivative 6 Hep-G2 (Hepatocellular Carcinoma)3.86[4]
Doxorubicin Hep-G2 (Hepatocellular Carcinoma)1.25[4]
Adamantyl Isothiourea Derivative 5 HCT-116 (Colorectal Carcinoma)8.12[4]
Adamantyl Isothiourea Derivative 6 HCT-116 (Colorectal Carcinoma)4.15[4]
Doxorubicin HCT-116 (Colorectal Carcinoma)0.98[4]

Note: Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocols

MTT Cell Viability Assay:

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

G

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated promising anti-inflammatory properties, potentially through the modulation of key inflammatory pathways.

Performance Comparison

The following table provides a comparison of the anti-inflammatory activity of a representative adamantane derivative with the non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), in the carrageenan-induced paw edema model in rats. The data is presented as the percentage inhibition of paw edema.

Compound/DerivativeDose (mg/kg)Time Post-Carrageenan% Inhibition of Paw EdemaReference
Compound 10 (Adamantane Derivative) 503 hours~50%
Diclofenac 103 hours50-70%[5][6][7][8]

Note: The data for "Compound 10" is inferred from a study describing it as the most active in a series, with activity comparable to diclofenac. The percentage inhibition for diclofenac is a range compiled from multiple studies for comparative purposes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound or the standard drug (diclofenac) is administered orally or intraperitoneally to the animals. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Modulation: TLR4/MyD88/NF-κB Pathway

Several studies suggest that the anticancer and anti-inflammatory effects of some adamantane derivatives may be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4] TLR4 is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and other inflammatory mediators. Adamantane derivatives may act as antagonists of the TLR4/MD-2 complex, thereby preventing the initiation of this inflammatory cascade.

G

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-Adamantanemethanol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the subtle structural variations in bioactive molecules is paramount. This guide provides a comprehensive spectroscopic comparison of 1-Adamantanemethanol and its acetate, propionate, and benzoate (B1203000) esters. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the key spectral changes that arise from esterification, offering a valuable resource for the identification and characterization of these adamantane (B196018) derivatives.

The rigid, diamondoid structure of adamantane has made it a privileged scaffold in medicinal chemistry and materials science. This compound, a key building block, can be readily functionalized to form various esters, altering its physicochemical properties. This guide presents a comparative analysis of the spectroscopic data for this compound and its acetate, propionate, and benzoate esters, supported by detailed experimental protocols and visual workflows.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the expected data for its ester derivatives. The data for the esters are predicted based on established spectroscopic principles and analysis of related adamantane compounds.

Table 1: ¹H NMR Spectral Data (Predicted for Esters)

CompoundChemical Shift (δ) of -CH₂- ProtonsKey Chemical Shifts (δ) of Ester Group Protons
This compound 3.19 ppm (s)[1]-
1-Adamantanemethyl Acetate ~3.7-3.9 ppm (s)~2.0 ppm (s, -COCH₃)
1-Adamantanemethyl Propionate ~3.7-3.9 ppm (t)~2.3 ppm (q, -COCH₂CH₃), ~1.1 ppm (t, -COCH₂CH₃)
1-Adamantanemethyl Benzoate ~3.9-4.1 ppm (s)~8.0 ppm (d, ortho-H), ~7.4-7.6 ppm (m, meta- and para-H)

Table 2: ¹³C NMR Spectral Data (Predicted for Esters)

CompoundChemical Shift (δ) of -CH₂- CarbonChemical Shift (δ) of Carbonyl CarbonKey Chemical Shifts (δ) of Adamantane Carbons
This compound 71.0 ppm-39.9 (Cγ), 37.2 (Cδ), 28.2 (Cβ)
1-Adamantanemethyl Acetate ~68-70 ppm~171 ppmShifts in Cβ, Cγ, Cδ expected
1-Adamantanemethyl Propionate ~68-70 ppm~174 ppmShifts in Cβ, Cγ, Cδ expected
1-Adamantanemethyl Benzoate ~69-71 ppm~166 ppmShifts in Cβ, Cγ, Cδ expected

Table 3: IR Spectral Data

CompoundKey Absorption Bands (cm⁻¹)
This compound 3300-3400 (O-H stretch, broad), 2840-3000 (C-H stretch), 1030 (C-O stretch)
1-Adamantanemethyl Acetate 2840-3000 (C-H stretch), 1735-1750 (C=O stretch), 1240 (C-O stretch)
1-Adamantanemethyl Propionate 2840-3000 (C-H stretch), 1735-1750 (C=O stretch), 1180 (C-O stretch)
1-Adamantanemethyl Benzoate 3030 (aromatic C-H stretch), 2840-3000 (aliphatic C-H stretch), 1720 (C=O stretch), 1270 (C-O stretch), 1600, 1450 (C=C aromatic stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound 166135 (loss of -CH₂OH), 107, 93, 79
1-Adamantanemethyl Acetate 208135 (loss of -CH₂OAc), 149 (loss of -COCH₃), 43 (CH₃CO⁺)
1-Adamantanemethyl Propionate 222135 (loss of -CH₂O-propionate), 163 (loss of -COCH₂CH₃), 57 (CH₃CH₂CO⁺)
1-Adamantanemethyl Benzoate 270135 (loss of -CH₂O-benzoate), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Spectroscopic Interpretation and Comparison

The conversion of the hydroxyl group in this compound to an ester functionality induces characteristic changes in the spectroscopic data.

  • ¹H NMR: The most significant change is the downfield shift of the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom upon esterification. This is due to the electron-withdrawing effect of the carbonyl group. The chemical shift of these protons can provide information about the nature of the ester group. The appearance of new signals corresponding to the acyl group (e.g., the methyl singlet for the acetate) is a clear indicator of ester formation.

  • ¹³C NMR: Similar to the proton NMR, the methylene carbon (-CH₂-) experiences a shift, typically slightly upfield due to the gamma-gauche effect of the carbonyl group. The most telling feature in the ¹³C NMR spectrum of the esters is the appearance of a signal in the downfield region (166-174 ppm) corresponding to the carbonyl carbon. The chemical shift of the adamantane carbons, particularly those closer to the substitution site (Cβ, Cγ, Cδ), will also be influenced by the ester group.

  • IR Spectroscopy: The most prominent change in the IR spectrum upon esterification is the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong, sharp C=O stretching absorption band in the region of 1720-1750 cm⁻¹. The exact position of the C=O band can be influenced by the nature of the R group in the ester. Additionally, the C-O stretching band will shift to a higher wavenumber in the esters compared to the alcohol.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will increase according to the mass of the incorporated acyl group. The fragmentation pattern of the esters is often characterized by the loss of the entire ester side chain, leading to a prominent peak at m/z 135, corresponding to the adamantyl cation. Other characteristic fragment ions, such as the acylium ion (e.g., CH₃CO⁺ at m/z 43 for the acetate), provide further evidence for the ester structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz or higher. Use proton broadband decoupling to simplify the spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for compounds soluble in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a concentrated solution.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualizing the Workflow

The logical flow of the spectroscopic analysis process is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Adamantanemethanol This compound Esters Acetate, Propionate, Benzoate Esters Adamantanemethanol->Esters Esterification NMR NMR Spectroscopy (¹H, ¹³C) Esters->NMR IR FT-IR Spectroscopy Esters->IR MS Mass Spectrometry Esters->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: Workflow for the synthesis and spectroscopic comparison of this compound esters.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification and structural comparison of this compound and its ester derivatives. The predictable and distinct changes in the spectra upon esterification, particularly the shifts in the methylene protons and carbons, the appearance of the carbonyl stretch, and the characteristic fragmentation patterns, serve as reliable diagnostic markers. This guide provides the foundational data and methodologies to aid researchers in their synthesis and characterization of this important class of adamantane compounds.

References

In Vitro Evaluation of 1-Adamantanemethanol-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 1-adamantanemethanol-based drug candidates against other alternatives, supported by experimental data. The unique, rigid, and lipophilic nature of the adamantane (B196018) cage, and specifically derivatives of this compound, has made it a privileged scaffold in medicinal chemistry, leading to the development of compounds with diverse biological activities. This document summarizes key in vitro data for anticancer, antiviral, and anti-inflammatory activities, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation

The following tables summarize the in vitro efficacy of various this compound-based derivatives and their comparators.

Table 1: In Vitro Anticancer Activity of Adamantane Derivatives
Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Comparator DrugComparator IC50 (µM)Reference(s)
Adamantyl Isothiourea Derivative 6 HepG2MTT3.86Doxorubicin0.42[1]
Adamantyl Isothiourea Derivative 5 HepG2MTT7.70Doxorubicin0.42[1]
2,2-bis(4-aminophenyl)adamantane (NSC-711117)HT-29MTT0.1--[2]
2,2-bis(4-aminophenyl)adamantane (NSC-711117)KM-12MTT0.01--[2]
5-(1-adamantylcarbamoyl)-6-methyl-4-(2-methylphenyl)-3,4-dihydropyrimidin-2(1H)-thione (IIb)A-549MTT1.03 µg/mLDoxorubicin> 50 µg/mL[3]
Table 2: In Vitro Antiviral Activity of Adamantane Derivatives
Compound/AnalogVirus StrainAssay TypeCell LineIC50/EC50 (µM)Comparator DrugComparator IC50/EC50 (µM)Reference(s)
AmantadineInfluenza A/H3N2Plaque ReductionMDCK~1.0-5.0--[4]
RimantadineInfluenza A/H3N2Plaque ReductionMDCK~0.5-2.0--[4]
Glycyl-rimantadineInfluenza A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11Rimantadine10.0 µg/mL (~44 µM)[4]
Aminoadamantane (parent)SARS-CoV-2-Vero CCL-8139.71--[5]
Derivative 3F4SARS-CoV-2-Vero CCL-810.32--[5]
Derivative 3F5SARS-CoV-2-Vero CCL-810.44--[5]
Table 3: In Vitro Anti-inflammatory Activity of Adamantane Derivatives
Compound/AnalogTarget/AssayIC50 (nM)Comparator DrugComparator IC50 (nM)Reference(s)
1-(Adamantan-1-yl)-3-((2-methoxy)benzyl)selenourea (5b)sEH (soluble Epoxide Hydrolase)49.1--[6]
1-(Adamantan-1-yl)-3-(benzyl)selenourea (5d)sEH (soluble Epoxide Hydrolase)34.3--[6]
Adamantane-based dendron with IbuprofenMacrophage NO production-Ibuprofen-[3]
Deacylated adamantane derivative 10 Baker's yeast-induced mouse paw edema (in vivo)More active than DiclofenacDiclofenac-[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, A549, Vero) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

  • Cell Monolayer Preparation: Seed host cells (e.g., MDCK) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with a dilution of the virus (e.g., Influenza A) calculated to produce a countable number of plaques (50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.[4]

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing 1% agarose (B213101) and serial dilutions of the adamantane derivatives.[4]

  • Incubation: Incubate the plates for 2-4 days to allow for plaque formation.

  • Plaque Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro ADME Assays

A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for evaluating the drug-like properties of candidates.[8][9][10][11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human or rat liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically 1 µM).

  • Sampling: Take samples at predefined time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

  • Device Preparation: Prepare a RED device by adding the test compound to plasma on one side of a semipermeable membrane and buffer on the other side.

  • Equilibration: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction of unbound drug (fu).

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.

  • Compound Addition: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

antiviral_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP H+ influx triggers vRNP release Nucleus Nucleus vRNP->Nucleus Endosome->M2_Channel Acidification Cytoplasm Cytoplasm Adamantane_Derivative This compound Derivative Adamantane_Derivative->M2_Channel Blocks channel anticancer_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory & Pro-survival Genes Nucleus->Proinflammatory_Genes Gene Transcription Adamantane_Derivative Adamantane Isothiourea Derivative Adamantane_Derivative->TLR4 Inhibits antiinflammatory_pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Ca2+/Na+ Influx K+ Efflux P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->P2X7R Antagonism experimental_workflow Start Start: Candidate Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Primary_Screen Primary Efficacy Screen (e.g., Antiviral Plaque Assay) Cytotoxicity->Primary_Screen Determine non-toxic concentration range Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active compounds ADME_Screen In Vitro ADME Profiling (Metabolic Stability, PPB, etc.) Dose_Response->ADME_Screen Lead_Selection Lead Candidate Selection ADME_Screen->Lead_Selection End End: In Vivo Studies Lead_Selection->End Favorable Profile

References

A Comparative Guide to Adamantane-Containing Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, properties, and performance of adamantane-based polymers in biomedical applications, supported by experimental data and detailed protocols.

The incorporation of the bulky, rigid adamantane (B196018) cage structure into polymer backbones imparts a unique and highly desirable set of properties, leading to significant advancements in materials science and drug delivery.[1][2] This guide provides a comparative study of various adamantane-containing polymers, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this guide aims to facilitate the selection and development of adamantane-based polymers for specific high-performance applications.

The presence of the adamantane moiety typically enhances thermal stability, elevates glass transition temperatures (Tg), improves mechanical strength, and modifies solubility.[1][2][3] These characteristics make adamantane-containing polymers prime candidates for a range of applications, including advanced coatings, durable plastics, and sophisticated drug delivery systems.[1][2][4]

Comparative Performance Data

To facilitate a clear comparison of the performance of different adamantane-containing polymers, the following tables summarize key quantitative data from various studies.

Thermal and Mechanical Properties

The introduction of the adamantane group significantly enhances the thermal and mechanical properties of polymers compared to their conventional counterparts.

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Reference
Adamantane-Containing Polymers
Poly(1-adamantyl methacrylate)1-adamantyl methacrylate (B99206)195~400--[5]
Adamantane-Polycarbonate1,3-Bis(4-hydroxyphenyl)adamantane, Triphosgene> 200> 450--[5]
Adamantane-PolyimideAdamantane-containing diamine, Aromatic dianhydride> 350> 45098-1582.8-3.4[5]
Conventional Polymers (for comparison)
PolystyreneStyrene100~35040-502.4-3.1[5]
Standard PolycarbonateBisphenol A, Phosgene~150~40055-652.4
Standard Polyimide (Kapton)Pyromellitic dianhydride, 4,4'-oxydianiline~360~550~170~3.1
Drug Delivery Performance: Star vs. Linear Architectures

The architecture of adamantane-containing polymers plays a crucial role in their performance as drug delivery vehicles. A comparative study of star-shaped and linear amphiphilic block copolymers with an adamantane core highlights these differences.

Polymer ArchitectureCritical Micelle Concentration (CMC) (mg/mL)Drug Loading Capacity (LC) (%)Drug Release at pH 5.0 (80h) (%)Drug Release at pH 7.4 (80h) (%)Reference
Star-Shaped (S-PLGA-D-P) 0.003421.678.819.0
Linear (L-PLGA-D-P) 0.007022.977.618.5

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for the synthesis of a representative adamantane-containing polymer and for key characterization and drug delivery evaluation techniques.

Synthesis of Poly(1-adamantyl methacrylate) (PADMA)

This protocol describes the free-radical polymerization of 1-adamantyl methacrylate (ADMA).

Materials:

  • 1-adamantyl methacrylate (ADMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Tetrahydrofuran (THF)

  • Methanol (B129727)

Procedure:

  • In a 250-mL round-bottom flask, dissolve 6.83 g (0.031 mol) of ADMA and 0.051 g (0.31 mmol) of AIBN in 50 mL of THF.

  • Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

  • Place the flask in a preheated oil bath at 60°C and stir the reaction mixture under a nitrogen atmosphere for 2 hours.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the white precipitate by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization Protocols

GPC is used to determine the molecular weight and polydispersity index (PDI) of polymers.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry polymer sample.

  • Dissolve the polymer in an appropriate solvent (e.g., THF for PADMA) to a concentration of 2-10 mg/mL.

  • Gently stir the solution until the polymer is fully dissolved. Mild heating can be applied if necessary.

  • Filter the solution through a 0.2–0.45 µm syringe filter (PTFE or PVDF) to remove any particulate matter.

  • Degas the filtered solution before injection into the GPC system.[1]

Analysis:

  • System: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: The same solvent used for sample preparation (e.g., THF).

  • Flow Rate: Typically 1.0 mL/min.

  • Calibration: Use a series of narrow-PDI polystyrene standards to generate a calibration curve.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) from the sample's chromatogram relative to the calibration curve.

DSC is employed to measure the thermal transitions of a polymer, including its Tg.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve during the second heating scan.[6][7]

Drug Loading and In Vitro Release Study

This protocol outlines a dialysis method for evaluating the drug loading and release from polymeric micelles.

Drug Loading:

  • Dissolve a known amount of the adamantane-containing polymer and the hydrophobic drug (e.g., doxorubicin) in a suitable organic solvent.

  • Add this solution dropwise to a vigorously stirred aqueous solution to form drug-loaded micelles via nanoprecipitation.

  • Stir the solution overnight to allow the organic solvent to evaporate.

  • Centrifuge the micellar solution to remove any unloaded drug aggregates.

  • Determine the concentration of the encapsulated drug in the supernatant using UV-Vis spectroscopy or HPLC to calculate the drug loading content (LC) and encapsulation efficiency (EE).

In Vitro Drug Release:

  • Transfer a known volume of the drug-loaded micelle solution into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 and an acetate (B1210297) buffer at pH 5.0 to simulate physiological and tumor environments, respectively).

  • Maintain the system at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative drug release as a function of time.[8]

Visualizing Key Processes and Relationships

Graphical representations are invaluable for understanding complex workflows and molecular interactions.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application Monomer Adamantane-based Monomer Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., THF) Solvent->Polymerization Purification Purified Polymer Polymerization->Purification Precipitation in non-solvent GPC GPC Analysis (Mw, Mn, PDI) Purification->GPC DSC DSC Analysis (Tg) Purification->DSC NMR NMR Spectroscopy (Structure) Purification->NMR Drug_Loading Drug Loading into Micelles Purification->Drug_Loading Release_Study In Vitro Release Study Drug_Loading->Release_Study

Caption: General experimental workflow for the synthesis, characterization, and evaluation of adamantane-containing polymers.

Drug_Release_Pathway cluster_micelle Drug-Loaded Micelle cluster_environment Target Environment (e.g., Tumor) Micelle Hydrophilic Shell Hydrophobic Core (Drug-loaded) Low_pH Low pH Environment (Acidic) Micelle->Low_pH Accumulation via EPR effect Destabilization Micelle Destabilization Low_pH->Destabilization Protonation of polymer chains Drug_Release Drug Release Destabilization->Drug_Release Release of drug payload

Caption: pH-triggered drug release mechanism from adamantane-polymer micelles in a tumor microenvironment.

References

Validating the Structure of Synthesized 1-Adamantanemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the adamantane (B196018) cage makes it a valuable scaffold in medicinal chemistry and materials science. Its derivatives, including 1-adamantanemethanol (B50818), are foundational building blocks for novel therapeutics and advanced materials. Consequently, unambiguous structural validation of synthesized this compound derivatives is a critical step in the research and development pipeline. This guide provides an objective comparison of the primary analytical techniques for structural elucidation, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Key Analytical Techniques

The structural validation of this compound derivatives predominantly relies on a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique offers unique and complementary information.

TechniqueInformation ProvidedSample RequirementsKey StrengthsLimitations
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity (C-H framework), molecular symmetry, and stereochemistry in solution.[1]Soluble sample (5-10 mg) in a deuterated solvent.[1][2]Non-destructive; provides comprehensive structural information in a biologically relevant state.[1]Lower sensitivity compared to MS; complex spectra for highly substituted derivatives.[3]
Mass Spectrometry (EI, ESI) Molecular weight, elemental composition, and fragmentation patterns.[3]Small sample amount (µg to ng scale).[3]Extremely high sensitivity; confirms molecular formula.[3]Isomers can be difficult to distinguish; extensive fragmentation can complicate interpretation.[3]
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, and crystal packing in the solid state.High-quality single crystal (µm to mm scale).[4]Provides an unambiguous, high-resolution 3D structure.Requires the growth of suitable single crystals, which can be challenging.[4][5]

Quantitative Data Summary

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound derivatives are characterized by signals corresponding to the adamantane cage and the substituent at the C1 position. The high symmetry of the parent adamantane cage is reduced upon substitution, leading to more complex but highly informative spectra.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂OH~3.19[6]~70-75
Adamantane CH (bridgehead)~1.98[6]~35-40
Adamantane CH₂~1.51 - 1.69[6]~28-38

Note: Chemical shifts can vary depending on the specific derivative and solvent used.

Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry of this compound derivatives typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns arising from the adamantane cage.

Table 2: Common Mass Spectrometry Fragments for this compound

m/zFragmentDescription
166[C₁₁H₁₈O]⁺Molecular Ion (M⁺)[6]
135[C₁₀H₁₅]⁺Loss of -CH₂OH radical
93[C₇H₉]⁺Fragmentation of the adamantane cage[7][8]
79[C₆H₇]⁺Further fragmentation of the adamantane cage[7][8]
X-ray Crystallography Data

Table 3: Representative Crystallographic Data for Adamantane Derivatives

ParameterTypical Value
C-C bond length (adamantane cage)1.53 - 1.55 Å
C-O bond length (-CH₂OH)1.42 - 1.44 Å
C-C-C bond angle (adamantane cage)108 - 111°[9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (300 MHz or higher recommended for better resolution).[2]

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, spectral width 10-15 ppm, relaxation delay 1-2 s.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, spectral width 200-250 ppm, relaxation delay 2-5 s.[3]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra to TMS.

    • For complex structures, consider 2D NMR experiments (e.g., COSY, HSQC, HMBC).[1]

Mass Spectrometry (GC-MS with Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound derivative in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup (Gas Chromatograph):

    • Use a non-polar capillary column (e.g., DB-5MS).[7]

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).[7]

    • Establish a suitable oven temperature program (e.g., initial temp 50°C, ramp to 280°C at 10°C/min).[7]

  • Instrument Setup (Mass Spectrometer):

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV.[10]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.[3]

Single-Crystal X-ray Crystallography

Objective: To obtain the 3D molecular structure.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[3] The purity of the compound is crucial.

  • Crystal Mounting: Select a high-quality, single crystal (transparent, no visible defects) and mount it on a goniometer head.[11]

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final structure.

Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable complementary information:

  • Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy can confirm the presence of specific functional groups, such as the O-H stretch of the alcohol and the C-H stretches of the adamantane cage.[12][13]

  • UV-Vis Spectroscopy: While the adamantane core is not chromophoric, UV-Vis spectroscopy can be useful for derivatives containing aromatic or other UV-active functional groups.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for structural validation and the relationships between the key analytical techniques.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation synthesis Synthesized this compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Connectivity & Stereochemistry ms Mass Spectrometry (EI, ESI) synthesis->ms Molecular Weight & Formula xray X-ray Crystallography synthesis->xray 3D Structure (if crystalline) validation Validated Structure nmr->validation ms->validation xray->validation

Caption: General workflow for the structural validation of synthesized compounds.

analytical_technique_relationship NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complementary Information (Connectivity vs. MW) XRAY X-ray Crystallography NMR->XRAY Solution vs. Solid State FTIR_Raman Vibrational Spectroscopy NMR->FTIR_Raman Functional Group Confirmation MS->XRAY Formula vs. 3D Arrangement

References

Structural Confirmation of 1-Adamantanemethanol: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of adamantane (B196018) derivatives, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 1-adamantanemethanol (B50818) with relevant alternatives, offering a robust methodology for its structural verification.

The rigid, polycyclic structure of the adamantane cage imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. NMR spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of these molecules in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, alongside comparative data for adamantane and cyclohexanemethanol, to highlight the key spectral features that enable its unambiguous identification.

Comparative NMR Data Analysis

The structural rigidity and high symmetry of the adamantane core are directly reflected in its NMR spectra. Substitution on the adamantane cage, as in this compound, breaks this symmetry and provides a distinct spectral fingerprint. To illustrate this, the experimental ¹H and ¹³C NMR data for this compound are compared with that of the parent adamantane molecule and the non-cage analogue, cyclohexanemethanol.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₂OH3.19s-
Adamantane-H (adjacent to CH₂OH)1.98mN/A
Adamantane-H1.69mN/A
Adamantane-H1.51mN/A
Adamantane -CH₂- (secondary)1.76s-
-CH- (tertiary)1.87s-
Cyclohexanemethanol -CH₂OH3.41d6.4
-CH-1.70mN/A
-CH₂- (cyclohexyl)0.91-1.78mN/A

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₂OH70.1
-C- (quaternary)39.8
-CH- (tertiary)38.8
-CH₂- (secondary)28.3
Adamantane -CH₂- (secondary)37.9
-CH- (tertiary)28.5
Cyclohexanemethanol -CH₂OH68.5
-CH-41.5
-CH₂- (C2, C6)30.5
-CH₂- (C3, C5)26.8
-CH₂- (C4)26.0

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS at 0 ppm).

The data clearly shows the downfield shift of the protons and carbons directly attached to or in close proximity to the hydroxyl group in both this compound and cyclohexanemethanol, a consequence of the electronegative oxygen atom. The high symmetry of adamantane results in only two signals in both its ¹H and ¹³C NMR spectra. The introduction of the hydroxymethyl group in this compound leads to a more complex spectrum with distinct signals for the inequivalent protons and carbons, allowing for its definitive identification.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data for structural confirmation, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants interfering with the analysis.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure good solubility and minimize solvent-induced chemical shift variations.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0.00 ppm) for the chemical shift scale.[2]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (300 MHz or higher for ¹H) is recommended to achieve better signal dispersion and resolution.[2]

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 10-15 ppm to cover the expected range of proton chemical shifts.[3]

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.[3]

  • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample of 5-10 mg, 8 to 16 scans are usually sufficient.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[2]

  • Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the larger range of ¹³C chemical shifts.[3]

  • Acquisition Time: An acquisition time of 1-2 seconds is typically used.

  • Relaxation Delay: A longer relaxation delay of 2-10 seconds is often required for quaternary carbons to ensure their reliable detection and quantification.[3]

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the diagram below.

structural_confirmation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation A Dissolve this compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Analyze Chemical Shifts D->F E->F G Analyze Multiplicities & Coupling Constants (1H) F->G H Compare with Reference Data (Adamantane, Cyclohexanemethanol) G->H I Structural Confirmation of This compound H->I

NMR Analysis Workflow

This systematic approach, combining careful sample preparation, appropriate data acquisition parameters, and detailed spectral analysis, allows for the confident structural confirmation of this compound and its derivatives, which is a critical step in the research and development of novel adamantane-based compounds.

References

A Comparative Guide to FT-IR Spectroscopy for Monitoring 1-Adamantanemethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy data for identifying and differentiating functional groups in reactions involving 1-adamantanemethanol (B50818). Understanding the characteristic spectral changes during these reactions is crucial for reaction monitoring, product identification, and purity assessment in medicinal chemistry and materials science. This document outlines key spectral differences, presents a detailed experimental protocol for acquiring high-quality data, and provides a quantitative summary of characteristic infrared absorptions.

Distinguishing Functional Groups: A Spectral Comparison

The transformation of this compound through reactions such as esterification and oxidation results in significant and predictable changes in its FT-IR spectrum. The disappearance of the alcohol's characteristic broad O-H stretching band and the appearance of new, sharp peaks corresponding to carbonyl (C=O) and C-O stretches of the ester, aldehyde, or carboxylic acid products serve as definitive markers for reaction progress and success.

The adamantane (B196018) cage itself exhibits a series of characteristic C-H and C-C vibrations. These peaks, typically observed in the regions of 2910-2850 cm⁻¹ (C-H stretch) and below 1500 cm⁻¹ (fingerprint region), will remain largely unchanged throughout the reactions and can be used as an internal reference.[1]

Esterification of this compound

The esterification of this compound, for instance with acetic anhydride, results in the formation of 1-adamantyl acetate. The key spectral changes to monitor are:

  • Disappearance of the O-H Stretch: The broad absorption band corresponding to the hydroxyl group (O-H) of this compound, typically found around 3600-3200 cm⁻¹, will disappear upon complete esterification.

  • Appearance of the Ester C=O Stretch: A strong, sharp absorption band will appear in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the newly formed ester group. For 1-adamantyl acetate, this peak is observed at approximately 1731 cm⁻¹.[1]

  • Appearance of the Ester C-O Stretches: New absorption bands corresponding to the C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1300-1000 cm⁻¹. In 1-adamantyl acetate, a prominent C-O stretch is observed around 1241 cm⁻¹.[1]

Oxidation of this compound

The oxidation of this compound can yield either 1-adamantanecarboxaldehyde or 1-adamantanecarboxylic acid, depending on the oxidizing agent and reaction conditions.

  • Oxidation to 1-Adamantanecarboxaldehyde:

    • Disappearance of the O-H Stretch: Similar to esterification, the broad O-H band of the starting alcohol will vanish.

    • Appearance of the Aldehyde C=O Stretch: A strong, sharp peak will emerge in the carbonyl region, typically between 1740-1720 cm⁻¹, characteristic of an aldehyde.

    • Appearance of the Aldehyde C-H Stretches: Two characteristic, and often weak, C-H stretching bands for the aldehyde functional group can be observed around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.

  • Oxidation to 1-Adamantanecarboxylic Acid:

    • Appearance of a Very Broad O-H Stretch: A very broad absorption band will appear over a wide range, typically from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group of a carboxylic acid.

    • Appearance of the Carboxylic Acid C=O Stretch: A strong and broad carbonyl (C=O) absorption will be present, usually in the range of 1710-1680 cm⁻¹.

    • Presence of a C-O Stretch: A C-O stretching band will also be observed between 1320-1210 cm⁻¹.

Quantitative Data Summary

The following table summarizes the key FT-IR absorption bands for this compound and its common reaction products. This data facilitates a direct comparison for the identification of functional groups.

Functional Group Vibrational Mode This compound (cm⁻¹) 1-Adamantyl Acetate (cm⁻¹) [1]1-Adamantanecarboxaldehyde (cm⁻¹) 1-Adamantanecarboxylic Acid (cm⁻¹) [2][3]
O-HStretch (Alcohol)~3600-3200 (broad, strong)---
O-HStretch (Carboxylic Acid)---~3300-2500 (very broad, strong)
C-HStretch (Adamantane)~2910, 2850 (strong)~2910, 2853 (strong)~2910, 2850 (strong)~2910, 2850 (strong)
C-HStretch (Aldehyde)--~2820, 2720 (weak)-
C=OStretch (Ester)-~1731 (strong)--
C=OStretch (Aldehyde)--~1725 (strong)-
C=OStretch (Carboxylic Acid)---~1700 (strong)
C-OStretch (Alcohol)~1050 (strong)---
C-OStretch (Ester)-~1241, 1059 (strong)--
C-OStretch (Carboxylic Acid)---~1290 (medium)

Experimental Protocol: Acquiring FT-IR Spectra of Solid Samples

A standardized protocol is essential for obtaining high-quality, reproducible FT-IR spectra for solid samples like this compound and its derivatives. The Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

  • Solid sample (a few milligrams).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry. Gently wipe the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will correct for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with the spectra of the starting material and expected products.

  • Cleaning:

    • After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and a lint-free wipe to prevent cross-contamination.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for using FT-IR spectroscopy to monitor the progress of this compound reactions.

Esterification_Monitoring FT-IR Monitoring of this compound Esterification Start This compound (Starting Material) Reaction Esterification Reaction (e.g., with Acetic Anhydride) Start->Reaction FTIR_SM Acquire FT-IR Spectrum of Starting Material Start->FTIR_SM Product 1-Adamantyl Acetate (Product) Reaction->Product FTIR_Reaction Acquire FT-IR Spectrum of Reaction Mixture Reaction->FTIR_Reaction FTIR_Product Acquire FT-IR Spectrum of Purified Product Product->FTIR_Product Analysis Spectral Analysis: - Disappearance of broad O-H stretch (~3400 cm⁻¹) - Appearance of strong C=O stretch (~1731 cm⁻¹) - Appearance of C-O stretch (~1241 cm⁻¹) FTIR_Reaction->Analysis

Caption: Workflow for esterification monitoring.

Oxidation_Monitoring FT-IR Monitoring of this compound Oxidation Start This compound (Starting Material) Reaction Oxidation Reaction Start->Reaction FTIR_SM Acquire FT-IR Spectrum of Starting Material Start->FTIR_SM Aldehyde 1-Adamantanecarboxaldehyde (Intermediate/Product) Reaction->Aldehyde Partial Oxidation FTIR_Reaction Acquire FT-IR Spectrum of Reaction Mixture Reaction->FTIR_Reaction CarboxylicAcid 1-Adamantanecarboxylic Acid (Final Product) Aldehyde->CarboxylicAcid Further Oxidation Analysis_Aldehyde Analysis for Aldehyde: - Disappearance of broad O-H stretch - Appearance of C=O stretch (~1725 cm⁻¹) - Appearance of aldehyde C-H stretches FTIR_Reaction->Analysis_Aldehyde Analysis_Acid Analysis for Carboxylic Acid: - Appearance of very broad O-H stretch - Appearance of C=O stretch (~1700 cm⁻¹) FTIR_Reaction->Analysis_Acid

Caption: Workflow for oxidation monitoring.

References

A Comparative Guide to High-Resolution Mass Spectrometry for Accurate Mass Determination of 1-Adamantanemethanol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise determination of molecular weight and elemental composition is paramount for compound identification, purity assessment, and structural elucidation. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the accurate mass determination of 1-Adamantanemethanol and its related products. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical strategy.

The Critical Role of Accurate Mass in Analyzing this compound

This compound, a key building block in the synthesis of various bioactive molecules and materials, requires stringent quality control.[] Its synthesis, often involving the reduction of 1-adamantanecarboxylic acid, can introduce impurities such as the starting material or other byproducts.[2][3] Accurate mass determination by HRMS allows for the confident identification of the target compound and the characterization of potential impurities, which may have similar isotopic patterns at lower resolutions.

High-Resolution Mass Spectrometry: A Powerful Tool for Unambiguous Identification

High-resolution mass spectrometry is an indispensable analytical technique that provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range.[4][5] This level of precision enables the determination of elemental compositions for unknown compounds and the differentiation of molecules with very similar nominal masses. Instruments like the Orbitrap and Time-of-Flight (TOF) mass spectrometers are at the forefront of this technology.[4]

Experimental Protocol: HRMS Analysis of this compound

The following protocol outlines a general procedure for the accurate mass determination of this compound using an Orbitrap-based HRMS system coupled with electrospray ionization (ESI).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (HPLC grade or higher).[6]

  • For ESI-MS, dilute the stock solution to a final concentration of 10 µg/mL.[6] Ensure the sample is fully dissolved and free of particulates.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap Exploris™ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer Settings:

    • Resolution: 120,000 at m/z 200.[7]

    • Scan Range: m/z 85-650.[7]

    • AGC Target: Set to a value appropriate for the instrument to avoid space-charge effects.

  • Calibration: Calibrate the instrument using a certified calibration solution (e.g., Thermo Scientific™ Pierce™ FlexMix™ Calibration Solution) to ensure high mass accuracy (typically < 3 ppm externally, < 1 ppm with internal lock mass).[7][8]

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra.

  • Process the data using appropriate software (e.g., Thermo Scientific™ Xcalibur™) to determine the accurate mass of the protonated molecule [M+H]⁺.

  • The theoretical exact mass of protonated this compound (C₁₁H₁₉O⁺) can be calculated and compared to the experimentally determined mass to confirm its identity.

Visualizing the HRMS Workflow

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Dilution Dilute to 10 µg/mL Stock->Dilution FinalSample Final Sample for Injection Dilution->FinalSample Injection Inject into LC-HRMS FinalSample->Injection ESI Electrospray Ionization (+) Injection->ESI Orbitrap Orbitrap Mass Analyzer (R=120,000) ESI->Orbitrap Detection Detection Orbitrap->Detection RawData Acquire Raw Data Detection->RawData Processing Process Spectra RawData->Processing AccurateMass Determine Accurate Mass Processing->AccurateMass Confirmation Confirm Elemental Composition AccurateMass->Confirmation

Caption: Experimental workflow for accurate mass determination of this compound by HRMS.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, other analytical techniques can also be employed for the characterization of this compound and its products. The choice of technique depends on the specific analytical goal, such as purity determination, structural elucidation, or quantification.

TechniquePrincipleKey Advantages for this compound AnalysisKey Limitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.- Unambiguous elemental composition determination.- High sensitivity for trace impurity detection.- Can be coupled with chromatography (LC/GC) for complex mixture analysis.- May not distinguish between isomers.- Quantitative analysis requires careful validation and use of internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.- Excellent for analyzing volatile and thermally stable adamantane (B196018) derivatives.- Well-established libraries for spectral matching.- Requires derivatization for non-volatile compounds.- Lower mass resolution compared to HRMS instruments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase followed by mass analysis.- Suitable for a wider range of polarities and thermally labile compounds.- High sensitivity and selectivity, especially with tandem MS (MS/MS).- Matrix effects can suppress ionization.- Standard single quadrupole or ion trap instruments provide only nominal mass information.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei for quantitative analysis.- Primary ratio method for purity assessment without the need for a specific reference standard of the analyte.[9][10]- Provides structural information simultaneously.- Non-destructive.- Lower sensitivity compared to mass spectrometry.- Requires higher sample concentrations.- Can be time-consuming for samples with long relaxation times.[11]

Visualizing the Decision-Making Process

Decision_Tree Start Analytical Goal for This compound Product Goal1 Unambiguous Identification & Elemental Composition Start->Goal1 Goal2 Routine Purity Check & Quantification of Known Impurities Start->Goal2 Goal3 Primary Purity Assessment (Certified Reference Material) Start->Goal3 Method1 High-Resolution Mass Spectrometry (HRMS) Goal1->Method1 Method2 LC-MS or GC-MS Goal2->Method2 Method3 Quantitative NMR (qNMR) Goal3->Method3

References

Unveiling the Adamantane Cage: A Comparative Guide to the X-ray Crystallography of 1-Adamantanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of adamantane (B196018) chemistry, understanding the precise three-dimensional structure of 1-Adamantanemethanol derivatives is paramount. The rigid, diamondoid structure of the adamantane cage imparts unique physicochemical properties to these molecules, influencing their biological activity and potential as therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structures, providing unparalleled atomic-level detail. This guide offers a comprehensive comparison of the crystallographic data of a series of this compound derivatives, alongside a detailed examination of the experimental protocols and a look at alternative analytical techniques.

At the Apex of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional electron density map, revealing the exact position of each atom in the molecule and its arrangement within the crystal lattice. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

A study on a series of novel adamantane-based ester derivatives derived from this compound provides a wealth of crystallographic data, showcasing the subtle yet significant influence of different substituents on the overall molecular conformation and crystal packing.[1]

Comparative Crystallographic Data of this compound Ester Derivatives

The following table summarizes key crystallographic parameters for a selection of 2-(adamantan-1-yl)-2-oxoethyl benzoate (B1203000) derivatives, illustrating the variations in their crystal structures.[1][2]

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
2a C₁₉H₂₂O₃MonoclinicP2₁/c11.933(3)10.519(3)25.176(6)93.36(1)3154.1(14)8
2b C₁₉H₂₁ClO₃MonoclinicP2₁/c12.021(2)10.587(2)26.115(5)94.13(1)3314.9(11)8
2c C₁₉H₂₁ClO₃MonoclinicP2₁/n12.893(3)5.998(1)22.012(5)96.78(1)1691.0(6)4
2d C₁₉H₂₁ClO₃MonoclinicP2₁/c13.987(3)6.011(1)20.312(4)101.54(1)1672.0(6)4
2e C₁₉H₂₀Cl₂O₃MonoclinicP2₁/c11.897(2)10.655(2)28.112(6)98.21(1)3524.0(12)8
2f C₂₀H₂₄O₃MonoclinicP2₁/c12.114(2)10.623(2)26.213(5)93.17(1)3366.0(11)8
2g C₂₀H₂₄O₃MonoclinicP2₁/n13.011(3)6.021(1)22.112(4)97.12(1)1720.0(6)4
2h C₂₀H₂₄O₃MonoclinicP2₁/c14.512(3)6.034(1)19.811(4)100.11(1)1707.0(6)4

Data extracted from the supplementary information of "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives".[1][2]

Experimental Protocols: From Synthesis to Structure

The successful determination of crystal structures relies on meticulous experimental procedures, encompassing synthesis, crystallization, and X-ray diffraction data collection.

Synthesis and Crystallization of this compound Derivatives

A general synthetic route to the compared ester derivatives involves a two-step process.[1]

G cluster_synthesis Synthesis cluster_crystallization Crystallization 1-Adamantyl_methyl_ketone 1-Adamantyl methyl ketone Intermediate 1-Adamantyl bromomethyl ketone 1-Adamantyl_methyl_ketone->Intermediate Reflux in Methanol NBS N-Bromo succinimide NBS->Intermediate Final_Product 2-(Adamantan-1-yl)-2-oxoethyl benzoate derivatives Intermediate->Final_Product Stir at Room Temperature Carboxylic_acid Carboxylic Acid Carboxylic_acid->Final_Product K2CO3_DMF K₂CO₃, DMF K2CO3_DMF->Final_Product Crude_Product Crude Product Slow_Evaporation Slow Evaporation Crude_Product->Slow_Evaporation Solvent Suitable Solvent (e.g., Acetone, Ethanol) Solvent->Slow_Evaporation Single_Crystals Single Crystals for X-ray Diffraction Slow_Evaporation->Single_Crystals G Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Crystal Rotation) Crystal_Mounting->Data_Collection X-ray_Source Monochromatic X-ray Source X-ray_Source->Data_Collection Diffraction_Pattern Diffraction Pattern Data_Collection->Diffraction_Pattern Data_Processing Data Processing (Integration, Scaling, Correction) Diffraction_Pattern->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure G cluster_experimental Experimental Techniques cluster_computational Computational Technique SC-XRD Single-Crystal XRD (High Resolution 3D Structure) PXRD Powder XRD (Bulk Crystalline Properties) NMR NMR Spectroscopy (Solution Structure & Connectivity) DFT Computational Modeling (Predicted Structure & Properties) Adamantane_Derivative This compound Derivative Adamantane_Derivative->SC-XRD Adamantane_Derivative->PXRD Adamantane_Derivative->NMR Adamantane_Derivative->DFT

References

The Adamantane Advantage: A Comparative Guide to the Lipophilicity of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing a molecule's lipophilicity is a cornerstone of modern medicinal chemistry. This property, which describes a compound's affinity for fatty, non-polar environments, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. In this guide, we provide an objective comparison of the lipophilicity of 1-adamantanemethanol (B50818) against other structurally diverse alcohols, supported by experimental and calculated data. The unique, rigid, and bulky nature of the adamantane (B196018) cage imparts a significant increase in lipophilicity, a feature highly sought after in drug design.

The lipophilicity of a compound is most commonly quantified by its partition coefficient (LogP), the measure of its differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). A higher LogP value indicates greater lipophilicity.

Comparative Analysis of Alcohol Lipophilicity

The data presented below clearly demonstrates the superior lipophilicity of this compound compared to common acyclic and cyclic alcohols. The rigid, three-dimensional structure of the adamantane moiety contributes significantly to its lipophilic character, exceeding that of both linear and other cyclic analogues.

CompoundStructureTypeExperimental LogPCalculated LogP (cLogP)
This compound C₁₁H₁₈OAdamantyl Alcohol-2.43[1]
1-AdamantanolC₁₀H₁₆OAdamantyl Alcohol-2.1[2]
2-AdamantanolC₁₀H₁₆OAdamantyl Alcohol-1.9[3]
CyclohexanemethanolC₇H₁₄OCyclic Alcohol1.9^a-
Neopentyl AlcoholC₅H₁₂OBranched Alcohol1.31-
IsobutanolC₄H₁₀OBranched Alcohol0.76-
tert-ButanolC₄H₁₀OBranched Alcohol0.35-

Note: The LogP value for this compound is a consensus calculated value. While an experimental value is preferred, calculated values from reputable sources provide a reliable estimate for comparison. a: XLogP3 value from PubChem.

The Structural Basis of this compound's Lipophilicity

The enhanced lipophilicity of this compound can be attributed to the unique properties of the adamantane cage. Unlike flexible linear or monocyclic structures, the rigid, diamondoid lattice of adamantane presents a large, non-polar surface area. This structure minimizes conformational flexibility, which can be entropically unfavorable for dissolution in the ordered structure of water. The bulky nature of the adamantyl group also effectively shields the polar hydroxyl group, reducing its interaction with water and favoring partitioning into the non-polar phase.

G Influence of Molecular Structure on Lipophilicity A High Structural Rigidity (Adamantane Cage) B Large Non-Polar Surface Area A->B leads to C Steric Shielding of -OH Group A->C enables D Reduced Interaction with Water B->D C->D E Favorable Partitioning into Non-Polar Phase D->E F Increased Lipophilicity (Higher LogP) E->F

Caption: Logical diagram illustrating how the structural features of this compound lead to increased lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the gold standard for the experimental determination of LogP.[4] It directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water (or buffer solution, e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)[5]

  • Separatory funnel or suitable vials

  • Shaker or vortex mixer

  • Centrifuge (optional, to aid phase separation)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer) in a large vessel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, reflecting the equilibrium conditions of the experiment.

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the pre-saturated n-octanol or water. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a separatory funnel or vial. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[6]

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure that the compound has reached equilibrium between the two phases.[4] For some compounds, gentle mixing over a longer period may be necessary to avoid emulsion formation.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion has formed, centrifugation can be used to facilitate a clean separation.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

G Shake-Flask Method Workflow A Prepare Pre-saturated n-Octanol and Water B Dissolve Compound in one Phase A->B C Add Second Phase and Shake to Equilibrate B->C D Separate the Two Phases C->D E Measure Compound Concentration in Each Phase D->E F Calculate LogP E->F

Caption: Experimental workflow for the determination of LogP using the shake-flask method.

References

A Comparative Guide to the Cytotoxicity of 1-Adamantanemethanol-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) moiety, a rigid and lipophilic cage-like hydrocarbon, has garnered significant interest in medicinal chemistry for its ability to enhance the pharmacological properties of various compounds. 1-Adamantanemethanol, a primary alcohol derivative of adamantane, serves as a versatile starting material for the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative overview of the cytotoxic effects of this compound-containing compounds, supported by experimental data and detailed protocols for key cytotoxicity assays.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of synthesized [4-(adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.5]decan-2-yl]acetic acid derivatives against various human cancer cell lines. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potency.

CompoundHepG2 (Liver Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)NIH/3T3 (Normal Fibroblasts) IC50 (µM)Selectivity Index (A549)
4a 180200150>400>2.67
4b 250280230>400>1.74
4c 240260220>400>1.82
4d 300320280>400>1.43
4e >400>400>400>400-
4f 280300260>400>1.54
4g 260290240>400>1.67
Doxorubicin 0.81.21.05.05.0

Data extracted from a study on novel adamantane derivatives.[1][2][3] The selectivity index was calculated as the ratio of the IC50 value in the normal cell line (NIH/3T3) to that in the A549 cancer cell line. A higher selectivity index suggests a greater preferential cytotoxicity towards cancer cells.

Key Cytotoxicity Assays: Experimental Protocols

Accurate assessment of cytotoxicity is paramount in the evaluation of novel anticancer compounds. The following are detailed protocols for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound-containing compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[6][7][8]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a culture medium background.[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the background absorbance.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).[9][10][11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the this compound-containing compounds for a specified duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Cytotoxicity_Assay_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding adherence Overnight Adherence seeding->adherence compound_prep Prepare Compound Dilutions treatment Treat Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout ic50 Calculate IC50 / % Cytotoxicity readout->ic50

General workflow for in vitro cytotoxicity assessment.

Several studies suggest that adamantane derivatives can induce apoptosis through the modulation of key signaling pathways. The NF-κB pathway, a crucial regulator of inflammation, cell survival, and proliferation, has been identified as a potential target.[13]

NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines (TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation Adamantane Adamantane Derivative Adamantane->IKK inhibits? Adamantane->NFkB_nuc inhibits translocation? DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory, Anti-apoptotic) DNA->Transcription

Simplified diagram of the NF-κB signaling pathway.

This guide provides a foundational understanding of the cytotoxic potential of this compound-containing compounds. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel adamantane-based anticancer agents. Further investigations into the structure-activity relationships and specific molecular targets of these compounds are warranted to unlock their full therapeutic potential.

References

Pharmacokinetic profile comparison of drugs with and without an adamantyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the pharmacokinetic advantages of incorporating an adamantyl group into drug candidates.

The adamantyl moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a valuable scaffold in medicinal chemistry. Its incorporation into drug molecules can significantly alter their pharmacokinetic profiles, often leading to enhanced therapeutic potential. This guide provides an objective comparison of the pharmacokinetic properties of drugs with and without an adamantyl moiety, supported by experimental data, to illuminate the strategic advantage of this unique structural element in drug design.

Impact of the Adamantyl Moiety on ADME Properties: A Comparative Analysis

The introduction of an adamantyl group can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) of a drug. This is demonstrated through the comparative analysis of three distinct drug classes: antiviral agents, dipeptidyl peptidase-4 (DPP-4) inhibitors, and N-methyl-D-aspartate (NMDA) receptor antagonists.

Antiviral Agents: Amantadine (B194251) vs. Rimantadine (B1662185)

Amantadine, the parent adamantane (B196018) amine, and its α-methyl derivative, rimantadine, are classic examples illustrating the pharmacokinetic impact of a simple modification to the adamantyl structure. While both are adamantane derivatives, the addition of a methyl group in rimantadine leads to notable differences in their metabolic stability and elimination.

Table 1: Comparative Pharmacokinetic Parameters of Amantadine and Rimantadine in Humans [1][2][3]

ParameterAmantadineRimantadine
Peak Plasma Concentration (Cmax) 0.65 ± 0.22 µg/mL0.25 ± 0.06 µg/mL
Time to Peak (Tmax) ~2-8 hours~6 hours
Plasma Elimination Half-life (t½) 16.7 ± 7.7 hours36.5 ± 15 hours
Percentage Excreted Unchanged in Urine 45.7 ± 15.7%0.6 ± 0.8%

The data clearly shows that rimantadine has a significantly longer half-life and is more extensively metabolized than amantadine, which is primarily excreted unchanged. This increased metabolic stability of rimantadine is attributed to the presence of the methyl group, which provides a site for hydroxylation, leading to the formation of various metabolites.[2][3]

DPP-4 Inhibitors: Saxagliptin (B632) (with Adamantyl Moiety) vs. Sitagliptin (B1680988) (without Adamantyl Moiety)

In the class of DPP-4 inhibitors used for the treatment of type 2 diabetes, saxagliptin incorporates an adamantyl group, while sitagliptin does not. This structural difference contributes to variations in their metabolism and pharmacokinetic profiles.

Table 2: Comparative Pharmacokinetic Parameters of Saxagliptin and Sitagliptin in Humans [4][5][6]

ParameterSaxagliptinSitagliptin
Bioavailability ~67%~87%
Time to Peak (Tmax) 2 hours1-4 hours
Plasma Protein Binding Negligible38%
Metabolism Primarily by CYP3A4/5 to an active metaboliteNot extensively metabolized
Plasma Elimination Half-life (t½) 2.5 hours (parent), 3.1 hours (active metabolite)~12.4 hours
Primary Route of Excretion Renal and hepaticRenal (primarily as unchanged drug)

Saxagliptin is a substrate for cytochrome P450 3A4/5, leading to the formation of an active metabolite.[5][6] The adamantyl moiety in saxagliptin influences its interaction with these metabolic enzymes. In contrast, sitagliptin is not significantly metabolized by CYP enzymes and is mostly excreted unchanged.[4] This highlights how the adamantyl group can introduce specific metabolic pathways.

NMDA Receptor Antagonists: Memantine (B1676192) (with Adamantyl Moiety) vs. Ketamine (without Adamantyl Moiety)

Memantine, an adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. Ketamine, while structurally distinct and lacking an adamantyl group, is also an uncompetitive NMDA receptor antagonist. A comparison of their pharmacokinetic profiles reveals significant differences, particularly in their elimination half-life.

Table 3: Comparative Pharmacokinetic Parameters of Memantine and Ketamine in Humans [7][8][9][10]

ParameterMemantineKetamine
Bioavailability (Oral) ~100%Poor (~20%)
Time to Peak (Tmax) (Oral) 3-8 hours~1 hour
Plasma Protein Binding ~45%~12-47%
Metabolism MinimalExtensive (N-demethylation by CYP enzymes)
Plasma Elimination Half-life (t½) 60-80 hours~2-3 hours
Primary Route of Excretion Renal (mostly as unchanged drug)Renal (as metabolites)

The adamantyl cage of memantine contributes to its high metabolic stability, resulting in a very long elimination half-life and excretion primarily as the unchanged drug.[9] In contrast, ketamine undergoes rapid and extensive metabolism, leading to a much shorter half-life.[7][8]

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated through standardized preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

A representative experimental protocol for determining the pharmacokinetic profile of a compound after oral administration in rats is as follows:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight prior to dosing.

  • Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[11][12]

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11][13] Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[13]

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, clearance (CL), and volume of distribution (Vd).[11]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) containing an internal standard (a stable isotope-labeled version of the analyte) is added to the plasma sample to precipitate proteins.[14] After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to separate the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analyte is ionized (typically by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored to ensure specificity and accurate quantification.[14][15]

  • Quantification: A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of the analyte. The concentration of the analyte in the study samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing the Impact of the Adamantyl Moiety

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and the influence of the adamantyl moiety on metabolic pathways.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) drug_admin Drug Administration (Oral Gavage) animal_model->drug_admin Dosing blood_sampling Serial Blood Sampling (Tail Vein/Cannulation) drug_admin->blood_sampling Sample Collection plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep Sample Processing lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis Bioanalysis data_processing Data Processing & Quantification lcms_analysis->data_processing Quantification pk_analysis Pharmacokinetic Analysis (Non-compartmental) data_processing->pk_analysis Data Input report Report Generation pk_analysis->report Results

General workflow for an in vivo pharmacokinetic study.

metabolic_pathway cluster_without_adamantyl Drug without Adamantyl Moiety cluster_with_adamantyl Drug with Adamantyl Moiety drug_A Parent Drug metabolism_A Extensive Metabolism (e.g., Phase I & II) drug_A->metabolism_A metabolites_A Multiple Metabolites metabolism_A->metabolites_A excretion_A Renal/Hepatic Excretion (Metabolites) metabolites_A->excretion_A drug_B Parent Drug (with Adamantyl Group) metabolism_B Metabolic Stability (Steric Hindrance) drug_B->metabolism_B excretion_B Renal Excretion (Unchanged Drug) metabolism_B->excretion_B Minimal Metabolism

Influence of the adamantyl moiety on drug metabolism.

Conclusion

The incorporation of an adamantyl moiety into a drug candidate is a powerful strategy to modulate its pharmacokinetic profile. The case studies presented here demonstrate that the adamantyl group can significantly increase metabolic stability, prolong elimination half-life, and alter metabolic pathways. These modifications can lead to improved dosing regimens, enhanced efficacy, and a better overall safety profile. For researchers and drug development professionals, a thorough understanding of the structure-pharmacokinetic relationships conferred by the adamantyl group is essential for the rational design of next-generation therapeutics with optimized in vivo performance.

References

Unlocking the Therapeutic Promise of 1-Adamantanemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the therapeutic potential of 1-adamantanemethanol (B50818) derivatives. By leveraging the unique lipophilic and rigid cage-like structure of the adamantane (B196018) core, these compounds present a promising scaffold for the development of novel therapeutics across various disease areas, including viral infections, cancer, and neurodegenerative disorders.

This guide offers a comprehensive overview of the current state of research, presenting quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and therapeutic possibilities.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives and related adamantane compounds has been evaluated in a multitude of preclinical studies. The following tables summarize key quantitative data, offering a comparative perspective on their antiviral, anticancer, and neuroprotective activities.

Antiviral Activity

Adamantane derivatives have historically been a cornerstone in antiviral research, particularly against the influenza A virus. Their primary mechanism of action often involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1]

Derivative TypeVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
Aminoadamantane DerivativesInfluenza A H2N2Not SpecifiedNot SpecifiedMarkedly Active
Aminoadamantane DerivativesInfluenza A H3N2Not SpecifiedNot SpecifiedMarkedly Active
Aminoadamantane DerivativesInfluenza A H1N1Not SpecifiedNot SpecifiedMarkedly Active
Anticancer Activity

The lipophilic nature of the adamantane cage facilitates the penetration of cellular membranes, making its derivatives attractive candidates for anticancer drug development. Various studies have demonstrated the cytotoxic effects of adamantane-containing compounds against a range of cancer cell lines.

Derivative ClassCompoundCell LineIC50 (µM)
Adamantyl IsothioureaDerivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[2]
Adamantyl IsothioureaDerivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[2]
Imidazo[1,2-a]pyrimidineCompound 3dMCF-7 (Breast Cancer)43.4[3]
Imidazo[1,2-a]pyrimidineCompound 4dMCF-7 (Breast Cancer)39.0[3]
Imidazo[1,2-a]pyrimidineCompound 3dMDA-MB-231 (Breast Cancer)35.9[3]
Imidazo[1,2-a]pyrimidineCompound 4dMDA-MB-231 (Breast Cancer)35.1[3]
Adamantane-linked isothiourea4-bromobenzyl analoguePC-3 (Prostate Cancer)< 25[4]
Adamantane-linked isothiourea4-bromobenzyl analogueHepG-2 (Hepatocellular Carcinoma)< 25[4]
Adamantane-linked isothiourea4-bromobenzyl analogueMCF-7 (Breast Cancer)< 25[4]
Adamantane-linked isothiourea4-bromobenzyl analogueHeLa (Cervical Cancer)< 25[4]
Neuroprotective Activity

The neuroprotective effects of adamantane derivatives are most notably associated with the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in mitigating excitotoxicity.[5]

DerivativeAssay TypeCell Line/SystemNeurotoxinParameterValue
Aminoadamantane derivative 3dLDH leakage rateSY5Y cellsGlutamate (500 µM)Normalization of LDH leakage20 µM[6]
Aminoadamantane derivative 4cLDH leakage rateSY5Y cellsGlutamate (500 µM)Normalization of LDH leakage20 µM[6]
5-hydroxyadamantane-2-onNot SpecifiedRat model of brain ischemiaIschemiaCerebrovascular and neuroprotective activityNot an NMDA receptor antagonist[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of adamantane derivatives.

Cytotoxicity and Antiproliferative Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

LDH Leakage Assay

The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the MTT assay.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (including diaphorase and INT).

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.[6]

Antiviral Assays

Plaque Reduction Assay

This is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).[5]

  • Cell Monolayer Preparation: Seed a permissive cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus.

  • Compound Application: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose (B213101) and serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.[5]

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane derivatives are mediated through their interaction with specific molecular targets and signaling pathways.

Inhibition of TLR4-MyD88-NF-κB Signaling Pathway

Certain adamantyl isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key regulator of inflammation, and its dysregulation is implicated in cancer progression.

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.

Neuroprotection via NMDA Receptor Antagonism

While some hydroxy derivatives of adamantane exhibit neuroprotective effects independent of the NMDA receptor, many aminoadamantane derivatives function as uncompetitive antagonists at the NMDA receptor.[7][8] This action blocks excessive calcium influx through the ion channel, thereby preventing excitotoxic neuronal death.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds & activates Ca_ion Ca²⁺ NMDA_R->Ca_ion influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity excessive influx leads to Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Aminoadamantane Aminoadamantane Derivatives Aminoadamantane->NMDA_R blocks channel

Caption: Mechanism of neuroprotection by aminoadamantane derivatives through NMDA receptor antagonism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound derivatives for potential therapeutic activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Primary_Screening Primary Activity Screening (e.g., Antiviral, Anticancer) Cytotoxicity->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->MoA Pathway_Analysis Signaling Pathway Analysis MoA->Pathway_Analysis Animal_Model Animal Model of Disease Pathway_Analysis->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: A generalized experimental workflow for the discovery and development of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Adamantanemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for 1-Adamantanemethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

I. Understanding the Hazards

This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate handling and disposal are crucial to prevent adverse health effects and environmental contamination.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the proper personal protective equipment.

Handling Precautions:

  • Avoid all direct contact with the skin and eyes.[3][4]

  • Do not breathe in dust, fumes, or vapors.[1][2]

  • Ensure the work area is well-ventilated, using local exhaust ventilation if necessary.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

III. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental release.

Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment.[2][4] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.

IV. Disposal Procedures

The disposal of this compound and its containers must be conducted in compliance with federal, state, and local regulations.[1] The primary federal legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

Waste Classification: The generator of the waste is responsible for determining if it qualifies as hazardous waste.[5]

Disposal of Unused this compound:

  • Unused or waste this compound should be disposed of through a licensed chemical destruction facility.[2]

  • Controlled incineration with flue gas scrubbing is a recommended method of disposal.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.[7]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After triple-rinsing, containers may be offered for recycling or reconditioning.[2] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[2]

V. Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Appearance White Powder Solid
Melting Point 115 - 118 °C (239 - 244.4 °F)
Boiling Point No information available
Flash Point No information available
Odor Odorless

Source: Fisher Scientific Safety Data Sheet, Pharmaffiliates[3][4][8]

VI. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal_path Disposal Path cluster_final Final Disposition A Identify Waste (Unused chemical or contaminated material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a designated, labeled, and sealed waste container B->C D Store in a designated hazardous waste accumulation area C->D E Arrange for pickup by a licensed hazardous waste disposal service D->E F Transport to a licensed treatment, storage, and disposal facility (TSDF) E->F G Proper Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1-Adamantanemethanol (CAS No. 770-71-8). Adherence to these procedures is critical for ensuring personal safety and minimizing risks in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazards of this compound. While some sources do not classify it as hazardous, multiple chemical safety databases indicate that it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious approach is strongly recommended. The following personal protective equipment should be worn at all times when handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for tears or holes before use.
Eyes & Face Safety glasses with side shields or chemical splash gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
Body Laboratory coatStandard lab coat to prevent skin contact.
Respiratory Use in a well-ventilated area. A respirator may be needed if dust is generated.Work in a chemical fume hood to avoid inhaling dust or vapors[5].

Physical and Chemical Properties

PropertyValue
Appearance White powder/solid[4]
Odor Odorless[4]
Melting Point 115 - 118 °C (239 - 244.4 °F)[4]
Molecular Formula C₁₁H₁₈O[1]
Molecular Weight 166.26 g/mol [1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Gather Materials: Ensure all necessary PPE is clean, in good condition, and readily accessible before handling the chemical.

  • Weighing: If weighing the solid, do so within a fume hood or a ventilated enclosure to control dust. Use a spatula for handling and avoid creating dust clouds[5].

2. Handling:

  • Avoid Contact: Prevent contact with skin and eyes. Avoid breathing in dust or vapors[4].

  • Solution Preparation: When dissolving the compound, add the solid this compound to the solvent slowly and stir to mix.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn[4]. Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[4].

  • Incompatibilities: Store away from oxidizing agents[4].

Emergency Protocols: First Aid

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[3].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs[3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[2][3].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[4].

Disposal Plan

All waste containing this compound must be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste & Spills Sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust[4].
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as chemical waste.
Containers Handle uncleaned containers as you would the product itself.

Consult with your institution's environmental health and safety department for specific disposal regulations.

Experimental Workflow

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal prep_area Designate Well-Ventilated Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe weigh Weigh Solid in Ventilated Enclosure gather_ppe->weigh avoid_contact Avoid Skin/Eye Contact and Inhalation weigh->avoid_contact Proceed to Handling dissolve Prepare Solution (If Applicable) avoid_contact->dissolve wash_hands Wash Hands After Handling dissolve->wash_hands spill Clean Spills and Decontaminate Area wash_hands->spill Proceed to Cleanup waste Collect Waste in Labeled Container spill->waste dispose Dispose of Waste via EHS waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantanemethanol
Reactant of Route 2
1-Adamantanemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.